Product packaging for 2-Methyl-5-(trifluoromethyl)phenol(Cat. No.:CAS No. 1017778-05-0)

2-Methyl-5-(trifluoromethyl)phenol

Cat. No.: B2766995
CAS No.: 1017778-05-0
M. Wt: 176.138
InChI Key: CBWYZBGMPOIRBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methyl-5-(trifluoromethyl)phenol (CAS 1017778-05-0) is an organofluorine compound of significant interest in chemical and pharmaceutical research. With a molecular formula of C 8 H 7 F 3 O and a molecular weight of 176.14 g/mol, it serves as a versatile synthetic intermediate and a critical scaffold in the development of novel active compounds . This compound is part of the trifluoromethylphenol (TFMP) family, which are important building blocks for many pharmaceuticals and agrochemicals containing aromatic trifluoromethyl (aryl-CF 3 ) functional groups . The incorporation of the -CF 3 moiety is a common strategy in medicinal chemistry to enhance metabolic stability and lipophilicity of lead compounds . Recent research highlights its application in designing multitarget antibacterial agents. Specifically, derivatives containing the 2-methyl-5-(trifluoromethyl)anilide structure have demonstrated potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including resistant isolates, with no significant in vitro cytotoxicity observed at effective concentrations . The antibacterial efficacy is influenced by the compound's lipophilicity and the electron-withdrawing nature of the trifluoromethyl group . From an environmental chemistry perspective, the stability and transformation of trifluoromethylphenols are actively studied. Under alkaline aqueous conditions, certain TFMP isomers can undergo spontaneous hydrolytic defluorination, a process critical for assessing the environmental fate of aryl-CF 3 based products . Safety and Handling: This product is classified as a dangerous good (UN 3265, Class 8). It carries the hazard statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H314 (Causes severe skin burns and eye damage) . Researchers should consult the Safety Data Sheet (SDS) and adhere to all recommended precautionary statements. * This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans. *

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7F3O B2766995 2-Methyl-5-(trifluoromethyl)phenol CAS No. 1017778-05-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-(trifluoromethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c1-5-2-3-6(4-7(5)12)8(9,10)11/h2-4,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWYZBGMPOIRBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-Methyl-5-(trifluoromethyl)phenol, a valuable fluorinated building block in the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1] This document is intended for researchers, medicinal chemists, and process development scientists, offering a detailed examination of the most practical and scientifically robust synthetic strategies. We will delve into the mechanistic underpinnings of two primary routes: the Sandmeyer reaction starting from 2-methyl-5-(trifluoromethyl)aniline and the Baeyer-Villiger oxidation of 2-methyl-5-(trifluoromethyl)benzaldehyde. Each section provides a theoretical framework, step-by-step experimental protocols, and a discussion of the critical parameters influencing reaction outcomes.

Introduction: The Significance of Trifluoromethylated Phenols

The introduction of fluorine and fluorinated moieties into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl (-CF3) group, in particular, is prized for its unique electronic properties and steric profile. When appended to a phenolic scaffold, the -CF3 group can dramatically alter the acidity of the hydroxyl proton and modulate the overall electronic nature of the aromatic ring, thereby influencing intermolecular interactions with biological targets.[2] this compound is an important intermediate, leveraging the synergistic effects of the methyl and trifluoromethyl substituents to direct further chemical transformations and fine-tune the physicochemical properties of derivative compounds.[3]

Primary Synthetic Strategy 1: The Sandmeyer Reaction Pathway

The Sandmeyer reaction provides a reliable and well-established method for the conversion of an aromatic amine to a phenol via a diazonium salt intermediate.[4] This approach is particularly advantageous due to the ready commercial availability of the requisite starting material, 2-methyl-5-(trifluoromethyl)aniline.[5] The overall transformation is a two-step process: diazotization of the aniline followed by hydrolysis of the resulting diazonium salt.

Reaction Mechanism

The reaction proceeds in two distinct stages. First, the primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0-5 °C) to form a diazonium salt.[6] This intermediate is highly reactive and is typically used without isolation. The subsequent hydrolysis step involves heating the aqueous solution of the diazonium salt, leading to the evolution of nitrogen gas and the formation of a highly unstable aryl cation. This cation is then rapidly quenched by water to yield the desired phenol.

Experimental Workflow: Sandmeyer Synthesis

cluster_0 Step 1: Diazotization cluster_1 Step 2: Hydrolysis cluster_2 Workup & Purification start_aniline 2-Methyl-5-(trifluoromethyl)aniline reagents_diazo NaNO₂, aq. H₂SO₄ 0-5 °C start_aniline->reagents_diazo diazonium_salt 2-Methyl-5-(trifluoromethyl)benzenediazonium Salt (in situ) reagents_diazo->diazonium_salt Formation of Diazonium Salt reagents_hydrolysis H₂O, Heat (e.g., 100 °C) diazonium_salt->reagents_hydrolysis product This compound reagents_hydrolysis->product Hydrolysis & N₂ Evolution workup Extraction with Organic Solvent product->workup purification Distillation or Column Chromatography workup->purification final_product Pure this compound purification->final_product cluster_0 Step 1: Oxidation cluster_1 Step 2: Hydrolysis cluster_2 Workup & Purification start_aldehyde 2-Methyl-5-(trifluoromethyl)benzaldehyde reagents_oxid m-CPBA or TFPAA Dichloromethane start_aldehyde->reagents_oxid formate_ester 2-Methyl-5-(trifluoromethyl)phenyl formate (Intermediate) reagents_oxid->formate_ester Oxygen Insertion reagents_hydrolysis aq. NaOH or HCl Methanol/H₂O formate_ester->reagents_hydrolysis product This compound reagents_hydrolysis->product Ester Cleavage workup Acidification & Extraction product->workup purification Distillation or Column Chromatography workup->purification final_product Pure this compound purification->final_product

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of molecular design. The trifluoromethyl group, in particular, imparts a unique combination of lipophilicity, metabolic stability, and electron-withdrawing properties that can profoundly influence the biological activity and material characteristics of a parent scaffold. This guide provides a comprehensive technical overview of 2-Methyl-5-(trifluoromethyl)phenol (CAS No. 1017778-05-0), a molecule of significant interest in these fields.

Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of data. It aims to provide a practical and insightful resource for researchers by contextualizing the physicochemical properties of this compound, offering detailed experimental protocols for its characterization, and presenting a comparative analysis with its structural isomers. Given the limited availability of experimental data for this specific molecule in the public domain, this guide leverages high-quality predicted data and draws upon established principles of physical organic chemistry to offer a robust and scientifically grounded perspective.

Molecular Identity and Structural Characteristics

This compound is a substituted aromatic compound featuring a phenol backbone with a methyl group at the 2-position and a trifluoromethyl group at the 5-position. This specific substitution pattern dictates its electronic and steric properties, which in turn govern its reactivity and interactions in various chemical and biological systems.

Figure 1: 2D structure of this compound.

Table 1: Core Molecular Identifiers

IdentifierValueSource
CAS Number 1017778-05-0[1][2]
Molecular Formula C₈H₇F₃O[1][2]
Molecular Weight 176.14 g/mol [2]
IUPAC Name This compoundN/A
Purity (Typical) ≥ 98%[2]

Physicochemical Properties: A Blend of Prediction and Comparative Analysis

Direct experimental data for the physicochemical properties of this compound are not widely published. However, computational predictions from reputable sources provide a strong foundation for understanding its behavior. To enhance the reliability of these predictions, a comparative analysis with structurally similar isomers is invaluable.

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
Boiling Point 199.5 ± 35.0 °C[1]
Density 1.279 ± 0.06 g/cm³[1]
pKa 9.31 ± 0.10[1]
Boiling and Melting Points

The predicted boiling point of ~200 °C is consistent with a substituted phenol of this molecular weight. The presence of a hydroxyl group allows for hydrogen bonding, which significantly elevates the boiling point compared to non-hydroxylated analogues. For comparison, the isomer 3-Methyl-5-(trifluoromethyl)phenol has a predicted boiling point of 201.3 ± 35.0 °C, suggesting that the relative positions of the methyl and trifluoromethyl groups have a minor influence on this property.[3] In contrast, 2-Methyl-3-(trifluoromethyl)phenol is a crystalline solid with a melting point of approximately 100-105 °C.[4] This highlights how subtle changes in substitution patterns can significantly impact the crystal lattice packing and, consequently, the melting point.

Acidity (pKa)

The acidity of the phenolic proton is a critical parameter, particularly in drug development, as it influences the compound's ionization state at physiological pH, affecting its solubility, membrane permeability, and receptor binding. The predicted pKa of 9.31 for this compound indicates that it is a weak acid, typical of phenols.[1]

The electron-withdrawing trifluoromethyl group is expected to increase the acidity (lower the pKa) compared to o-cresol (pKa ≈ 10.3). Conversely, the electron-donating methyl group will slightly decrease the acidity (raise the pKa) compared to 3-(trifluoromethyl)phenol (experimental pKa = 9.08).[5] The predicted pKa of 9.31 is therefore a scientifically reasonable value, balancing these opposing electronic effects. Notably, the predicted pKa for the isomer 3-Methyl-5-(trifluoromethyl)phenol is 9.07, suggesting that the meta-positioning of the methyl group relative to the hydroxyl group results in a slightly more acidic compound.[2][3]

Solubility

While quantitative solubility data is unavailable, some qualitative information can be inferred. The presence of the polar hydroxyl group suggests some solubility in polar protic solvents like methanol and water, as is the case for the isomer 2-Methyl-3-(trifluoromethyl)phenol.[4] However, the lipophilic trifluoromethyl group and the aromatic ring will contribute to solubility in non-polar organic solvents. The overall solubility profile is expected to be a balance of these factors, making it moderately soluble in a range of solvents. For context, 4-Nitro-3-(trifluoromethyl)phenol, a compound with a similarly strong electron-withdrawing group, has a measured water solubility of 5000 mg/L at 25 °C.[6]

Proposed Synthesis and Characterization Workflow

The synthesis of this compound can be approached through several established routes for the preparation of trifluoromethylated phenols. A plausible and commonly employed strategy involves the diazotization of the corresponding aniline, followed by hydrolysis.

Synthesis_and_Characterization_Workflow cluster_synthesis Proposed Synthesis cluster_characterization Physicochemical & Spectral Characterization start 2-Methyl-5-(trifluoromethyl)aniline diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization hydrolysis Hydrolysis (H₂O, heat) diazotization->hydrolysis product This compound (Crude Product) hydrolysis->product purification Purification (Distillation or Crystallization) product->purification final_product Pure Product purification->final_product mp_bp Melting/Boiling Point Determination final_product->mp_bp solubility Solubility Assessment mp_bp->solubility pka_det pKa Determination solubility->pka_det nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) pka_det->nmr ir IR Spectroscopy nmr->ir ms Mass Spectrometry ir->ms

Figure 2: Proposed workflow for the synthesis and characterization of this compound.

Experimental Protocols for Characterization

The following sections detail the standard, self-validating protocols that would be employed to experimentally determine the physicochemical and spectral properties of this compound.

Melting and Boiling Point Determination
  • Rationale: The melting point of a solid and the boiling point of a liquid are fundamental physical properties that serve as indicators of purity. A sharp, narrow melting point range (typically < 1 °C) is characteristic of a pure crystalline compound.[3]

  • Protocol (Melting Point - for solid isomers):

    • A small amount of the crystalline sample is finely ground and packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in a calibrated melting point apparatus.

    • The sample is heated rapidly to approximately 15-20 °C below the expected melting point, then the heating rate is reduced to 1-2 °C per minute.

    • The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

  • Protocol (Boiling Point - for liquid isomers):

    • For small-scale determination, a Thiele tube apparatus is used. A few milliliters of the liquid are placed in a small test tube with an inverted capillary tube.

    • The apparatus is heated gently until a rapid and continuous stream of bubbles emerges from the capillary tube.

    • Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

    • For larger quantities, a simple distillation setup can be used, with the boiling point being the stable temperature plateau observed during distillation.[7]

Aqueous Solubility Determination
  • Rationale: The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[8]

  • Protocol (Shake-Flask Method):

    • An excess amount of this compound is added to a known volume of deionized water in a sealed flask.

    • The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The suspension is allowed to stand to permit the undissolved solid to settle.

    • A filtered aliquot of the supernatant is carefully removed.

    • The concentration of the dissolved compound in the aliquot is determined using a calibrated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination
  • Rationale: Potentiometric titration is a classic and accurate method for determining the pKa of an acidic or basic compound. It involves monitoring the pH of a solution as a titrant of known concentration is added.

  • Protocol (Potentiometric Titration):

    • A precisely weighed amount of this compound is dissolved in a suitable solvent mixture (e.g., a methanol-water mixture to ensure solubility).

    • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

    • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

    • The pKa is determined from the titration curve as the pH at the half-equivalence point.

Spectroscopic Analysis
  • Rationale: NMR spectroscopy provides detailed information about the molecular structure, including the number and types of protons and carbons and their connectivity. For fluorinated compounds, ¹⁹F NMR is also highly informative.

  • Protocol:

    • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[9][10]

    • ¹H NMR: The spectrum is acquired on a 400 MHz or higher spectrometer. Expected signals would include a singlet for the phenolic -OH, a singlet for the -CH₃ group, and a set of multiplets in the aromatic region for the three protons on the benzene ring.

    • ¹³C NMR: The spectrum is acquired with proton decoupling. Expected signals would include distinct resonances for the eight carbon atoms, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling.

    • ¹⁹F NMR: This spectrum would show a singlet for the three equivalent fluorine atoms of the -CF₃ group.

  • Rationale: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

  • Protocol (Attenuated Total Reflectance - ATR):

    • A small amount of the sample (liquid or solid) is placed directly on the ATR crystal of an FTIR spectrometer.

    • A background spectrum is recorded and subtracted from the sample spectrum.

    • The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

    • Key expected absorption bands include a broad O-H stretch (~3200-3600 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), and strong C-F stretching vibrations (~1100-1300 cm⁻¹).[4]

  • Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

  • Protocol (Gas Chromatography-Mass Spectrometry - GC-MS):

    • A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.

    • The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities.

    • The separated compound enters the mass spectrometer, where it is ionized (typically by electron ionization - EI).

    • The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are detected. The molecular ion peak [M]⁺ would be expected at m/z = 176.

Safety and Handling

Based on available safety data, this compound should be handled with appropriate precautions. It is classified as harmful if swallowed or in contact with skin, and it is corrosive, causing severe skin burns and eye damage.[1][11]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust if it is a solid.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound represents a valuable building block for the development of new pharmaceuticals and advanced materials. While a comprehensive set of experimentally determined physicochemical data is not yet available in the public literature, this guide provides a robust framework for understanding its properties through high-quality predictions and comparative analysis with its isomers. The detailed protocols for synthesis and characterization offer a clear path for researchers to generate the necessary experimental data to further elucidate the properties and potential applications of this promising molecule. As with any scientific endeavor, the clear distinction between predicted and experimental data is paramount for maintaining scientific integrity and guiding future research.

References

spectroscopic data for 2-Methyl-5-(trifluoromethyl)phenol (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-5-(trifluoromethyl)phenol

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the interplay between the electron-donating methyl (-CH₃) and hydroxyl (-OH) groups and the strongly electron-withdrawing trifluoromethyl (-CF₃) group, make it a valuable building block in organic synthesis. Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this molecule. The narrative emphasizes the causality behind spectral features, providing field-proven insights for researchers, scientists, and drug development professionals.

Core Spectroscopic Data Summary

The structural identity of this compound is confirmed through a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they offer an unambiguous characterization.

Parameter Value Source/Technique
Molecular FormulaC₈H₇F₃OMass Spectrometry
Molecular Weight176.14 g/mol Mass Spectrometry
¹H NMR (Predicted) See Table 1NMR Spectroscopy
¹³C NMR (Predicted) See Table 2NMR Spectroscopy
IR Absorptions See Table 3IR Spectroscopy
MS Fragments (m/z) 176, 157, 129Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive information about the connectivity and electronic environment of the atoms.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum reveals the number of distinct proton environments and their neighboring relationships. The substitution pattern on the benzene ring—1,2,4-substitution—gives rise to a characteristic set of signals for the three aromatic protons.

Table 1: ¹H NMR Spectroscopic Data (Predicted, 400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.25 s 1H H-6 This proton is ortho to the -CF₃ group and meta to the -OH group, resulting in a downfield shift with minimal coupling.
~7.15 d 1H H-4 This proton is ortho to the -CF₃ group and meta to the -CH₃ group, appearing as a doublet due to coupling with H-3.
~7.00 d 1H H-3 This proton is ortho to the -CH₃ group and meta to the -CF₃ group, appearing as a doublet from coupling with H-4.
~5.5 (broad s) Singlet 1H -OH The phenolic proton is acidic and often exchanges, resulting in a broad singlet. Its chemical shift is highly dependent on concentration and solvent.[1]

| ~2.30 | s | 3H | -CH₃ | The methyl protons are shielded and appear as a singlet in a typical upfield region for aryl methyl groups.[1] |

Expertise in Practice: The choice of a deuterated solvent like CDCl₃ is standard for non-polar to moderately polar analytes.[1] However, for observing a sharp hydroxyl proton signal and avoiding exchange broadening, a solvent like DMSO-d₆ can be employed.[2] In such cases, the -OH proton would appear further downfield and could exhibit coupling to neighboring protons.

Caption: Structure of this compound.

¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents.

Table 2: ¹³C NMR Spectroscopic Data (Predicted, 100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~154 C-1 (C-OH) The carbon bearing the hydroxyl group is significantly deshielded.
~132 C-2 (C-CH₃) The methyl-substituted carbon.
~130 (q) C-5 (C-CF₃) The carbon attached to the trifluoromethyl group is deshielded and appears as a quartet due to C-F coupling.
~124 (q) -CF₃ The trifluoromethyl carbon itself shows a strong quartet signal due to one-bond C-F coupling.
~122 C-4 Aromatic CH carbon.
~118 C-6 Aromatic CH carbon.
~115 C-3 Aromatic CH carbon.

| ~16 | -CH₃ | The methyl carbon appears in the typical upfield aliphatic region. |

Trustworthiness by Design: The observation of a quartet for the C-CF₃ carbon and another for the CF₃ carbon itself is a definitive diagnostic feature. The large one-bond coupling constant (¹JCF) for the CF₃ carbon and the smaller two-bond coupling (²JCF) for the C-5 carbon provide a self-validating system for confirming the presence and position of the trifluoromethyl group.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).[1]

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Optimize magnetic field homogeneity through shimming.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets (or quartets for CF₃-coupled carbons).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is characterized by absorptions corresponding to the O-H, C-H, C=C, C-O, and C-F bonds.

Table 3: Key Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Assignment Functional Group
3550–3200 (broad) O-H stretch Phenolic Hydroxyl[3][4]
3100–3000 Aromatic C-H stretch Aromatic C-H
~2950 Aliphatic C-H stretch Methyl C-H
1600–1450 C=C stretch Aromatic Ring[4]
1350–1150 (strong, multiple bands) C-F stretch Trifluoromethyl[2]

| ~1250 | C-O stretch | Phenolic C-O[5] |

Authoritative Grounding: The broadness of the O-H stretching band is a classic indicator of hydrogen bonding between phenol molecules.[4] The C-O stretching vibration for phenols typically appears at a higher wavenumber (~1220-1250 cm⁻¹) compared to aliphatic alcohols (~1050-1150 cm⁻¹), which helps in distinguishing them.[5] The presence of very strong and complex absorption bands in the 1350-1150 cm⁻¹ region is a highly reliable indicator of a C-F bond, and specifically, a trifluoromethyl group.[2]

Experimental Protocol: FTIR-ATR Data Acquisition
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for this analysis.[6]

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of solid this compound onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Record the sample spectrum over a range of 4000–400 cm⁻¹.

  • Data Presentation: The resulting spectrum is typically presented in terms of percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization.

Table 4: Key Mass Spectrometry Fragmentation Data (Predicted, EI)

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Neutral Loss Proposed Fragmentation Pathway
176 [C₈H₇F₃O]⁺• - Molecular Ion (M⁺•)
157 [C₈H₄F₃]⁺ •OH Loss of hydroxyl radical from M⁺•

| 129 | [C₇H₄F₃]⁺ | •CHO | Loss of a formyl radical, a common fragmentation for phenols[3] |

Mechanistic Insight: Under Electron Ionization (EI) conditions (typically 70 eV), the molecule is ionized to form a molecular ion (M⁺•).[7] This high-energy ion is unstable and fragments into smaller, more stable charged particles and neutral radicals.[8] Aromatic compounds often produce a strong molecular ion peak due to the stability of the ring system.[9] For phenols, a common fragmentation pathway involves the loss of a formyl radical (CHO), leading to a stable cyclopentadienyl cation derivative.[3][10]

Proposed Fragmentation Pathway

The fragmentation begins with the formation of the molecular ion at m/z 176. Subsequent fragmentation events provide a unique fingerprint for the molecule.

G M [C₈H₇F₃O]⁺• m/z = 176 (Molecular Ion) F1 [C₈H₄F₃]⁺ m/z = 157 M->F1 - •OH F2 [C₇H₄F₃]⁺ m/z = 129 M->F2 - •CHO

Caption: Proposed EI-MS fragmentation of this compound.

Experimental Protocol: GC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile solvent like dichloromethane or methanol.

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.[6]

  • GC Conditions:

    • Column: A standard non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a suitable temperature (e.g., 80 °C), then ramp at 10 °C/min to a final temperature of 280 °C to ensure elution.

  • MS Conditions:

    • Ionization Energy: 70 eV.[7]

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 300 to capture the molecular ion and key fragments.

References

solubility of 2-Methyl-5-(trifluoromethyl)phenol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Methyl-5-(trifluoromethyl)phenol in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive empirical data in publicly accessible literature, this document synthesizes foundational principles of solubility, outlines detailed experimental protocols for its determination, and explores thermodynamic modeling for predictive analysis. This guide is designed to equip researchers and drug development professionals with the necessary theoretical framework and practical methodologies to effectively evaluate and utilize the solubility profile of this compound in various organic solvents.

Introduction: Understanding the Significance of Solubility

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a critical physicochemical parameter in pharmaceutical sciences and chemical engineering. For a compound like this compound, which holds potential as an intermediate in the synthesis of pharmaceuticals and specialty chemicals, understanding its solubility in organic solvents is paramount for several reasons:

  • Reaction Kinetics and Yield: Many chemical reactions are carried out in solution to ensure homogeneity and facilitate molecular interactions.[1] The solubility of reactants directly impacts reaction rates and overall yield.

  • Purification and Crystallization: Techniques such as recrystallization, a primary method for purifying solid organic compounds, are fundamentally dependent on the differential solubility of the compound and its impurities in a given solvent system at various temperatures.

  • Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability and the feasibility of developing various dosage forms.[2][3]

  • Process Design and Scale-Up: For industrial applications, accurate solubility data is essential for designing and optimizing processes such as extraction, chromatography, and crystallization.[4]

This guide will delve into the theoretical and practical aspects of determining the solubility of this compound, providing a robust framework for its application in research and development.

Physicochemical Properties of this compound

While specific experimental data for this compound is sparse, we can infer its likely properties based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound2-(Trifluoromethyl)phenol4-(Trifluoromethyl)phenolPhenol
Molecular Formula C₈H₇F₃O[5]C₇H₅F₃O[6][7]C₇H₅F₃OC₆H₅OH[1]
Molecular Weight 176.14 g/mol [5]162.11 g/mol [6][7]162.11 g/mol 94.11 g/mol [1]
Melting Point Not readily availableNot readily availableNot readily available40.5 °C[8]
Boiling Point Not readily availableNot readily availableNot readily available181.7 °C[8]
Predicted LogP ~3.0 (Estimation)2.82.81.5
pKa ~9-10 (Estimation)~9.5~9.59.95

The structure of this compound, featuring a phenolic hydroxyl group, a methyl group, and a trifluoromethyl group on the benzene ring, dictates its solubility behavior. The hydroxyl group can participate in hydrogen bonding, enhancing solubility in polar solvents.[1] Conversely, the aromatic ring and the trifluoromethyl group contribute to its lipophilicity, suggesting good solubility in non-polar organic solvents.[1] The interplay of these functional groups will result in a nuanced solubility profile across a range of solvents.

Experimental Determination of Solubility: A Practical Approach

The "gold standard" for solubility measurement is the equilibrium shake-flask method, which is widely recognized for its reliability.[4][9][10] This method determines the thermodynamic solubility, representing the true equilibrium concentration of a solute in a solvent at a given temperature.[3][11]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the necessary steps to accurately determine the solubility of this compound in a chosen organic solvent.

Materials and Apparatus:

  • This compound (solid)

  • Selected organic solvent(s) (e.g., methanol, ethanol, acetone, ethyl acetate, toluene)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Workflow for Solubility Determination:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_calculation Calculation A Add excess 2-Methyl-5- (trifluoromethyl)phenol to solvent B Seal vials/flasks A->B Ensure airtight seal C Place on shaker at constant temperature B->C D Agitate for 24-72 hours C->D Achieve equilibrium E Allow solid to settle D->E F Withdraw supernatant E->F G Filter the sample F->G Remove undissolved solid H Dilute sample accurately G->H I Analyze by HPLC or UV-Vis H->I J Determine concentration from calibration curve I->J K Calculate solubility (e.g., mg/mL) J->K

Figure 1: Experimental workflow for the shake-flask solubility determination method.

Detailed Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[9]

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or on a stirrer. Agitate the mixtures for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached.[3][11]

  • Sample Collection and Preparation: After equilibration, cease agitation and allow the excess solid to sediment. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved microparticles.

  • Analysis: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of this compound.

  • Data Interpretation: The measured concentration, after accounting for the dilution factor, represents the solubility of the compound in that solvent at the specified temperature.

Thermodynamic Modeling of Solubility: A Predictive Framework

In the absence of experimental data, thermodynamic models can provide valuable predictions of solubility. The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method widely used for predicting activity coefficients in non-ideal liquid mixtures.[12][13][14]

The solubility of a solid in a liquid can be described by the following equation:

ln(xᵢ) = [ΔH_fus / R] * [(1/T_m) - (1/T)] - ln(γᵢ)

where:

  • xᵢ is the mole fraction solubility of the solute.

  • ΔH_fus is the enthalpy of fusion of the solute.

  • R is the ideal gas constant.

  • T_m is the melting point of the solute.

  • T is the absolute temperature of the solution.

  • γᵢ is the activity coefficient of the solute in the solvent.

The UNIFAC model calculates the activity coefficient (γᵢ) based on the molecular structures of the solute and solvent.[13][15]

Logical Flow for UNIFAC Solubility Prediction:

G A Define Molecular Structures (Solute and Solvent) B Decompose into UNIFAC Groups A->B C Obtain Group Interaction Parameters (from UNIFAC database) B->C D Calculate Activity Coefficient (γᵢ) using UNIFAC model C->D G Calculate Real Solubility (Correcting for γᵢ) D->G E Input Solute Properties (ΔH_fus, T_m) F Calculate Ideal Solubility E->F F->G

Figure 2: Logical workflow for predicting solubility using the UNIFAC model.

While the UNIFAC model can provide useful estimates, its accuracy is dependent on the availability and quality of the group interaction parameters.[12][13] For novel compounds like this compound, some parameters may need to be estimated, which can introduce uncertainty. Therefore, experimental validation is always recommended.

Expected Solubility Profile and Solvent Selection

Based on the principle of "like dissolves like," we can anticipate the following solubility trends for this compound:

  • High Solubility: In polar aprotic solvents (e.g., acetone, ethyl acetate) and alcohols (e.g., methanol, ethanol) due to the potential for hydrogen bonding with the phenolic hydroxyl group. Phenol itself is soluble in ethanol, ether, and chloroform.[16]

  • Moderate Solubility: In aromatic hydrocarbons (e.g., toluene) due to favorable π-π stacking interactions with the benzene ring.

  • Low Solubility: In non-polar aliphatic solvents (e.g., hexane, cyclohexane) where the polar hydroxyl group would be energetically unfavorable.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Alcohols Methanol, EthanolHighHydrogen bonding with the hydroxyl group.
Ketones AcetoneHighDipole-dipole interactions and hydrogen bond acceptance.
Esters Ethyl AcetateHighGood balance of polarity.
Ethers Diethyl EtherModerate to HighHydrogen bond acceptance.
Aromatic Hydrocarbons TolueneModeratevan der Waals forces and π-π interactions.
Aliphatic Hydrocarbons HexaneLowMismatch in polarity.

Conclusion and Future Work

This technical guide has provided a comprehensive framework for understanding and determining the . While specific experimental data is not yet widely available, the principles and methodologies outlined here offer a robust approach for researchers and drug development professionals.

Future work should focus on the systematic experimental determination of the solubility of this compound in a range of pharmaceutically and industrially relevant solvents at various temperatures. This data would be invaluable for validating and refining thermodynamic models like UNIFAC, ultimately enabling more accurate in-silico predictions for this and related compounds.

References

An In-depth Technical Guide to 2-Methyl-5-(trifluoromethyl)phenol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Methyl-5-(trifluoromethyl)phenol, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. We will delve into its synthesis, physicochemical properties, and potential applications, grounding the discussion in the fundamental principles that make trifluoromethylated compounds valuable building blocks for modern research and development.

Introduction: The Significance of the Trifluoromethyl Group in Drug Discovery

The introduction of a trifluoromethyl (-CF3) group into an organic molecule can dramatically alter its biological and physical properties. This is due to the high electronegativity of fluorine, which imparts unique characteristics to the -CF3 group, including:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes in the body. This can increase the half-life and bioavailability of a drug candidate.[1]

  • Increased Lipophilicity: The -CF3 group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and reach its biological target.[1]

  • Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the pKa of nearby functional groups, which can in turn affect a molecule's binding affinity to its target.

  • Conformational Effects: The steric bulk of the -CF3 group can influence the overall conformation of a molecule, potentially locking it into a bioactive shape.

This compound incorporates both a reactive phenol group and a property-enhancing trifluoromethyl group, making it a versatile intermediate for the synthesis of more complex molecules with desirable pharmacological profiles.

Physicochemical Properties of this compound

A clear understanding of a compound's physical and chemical properties is fundamental to its application in research and synthesis. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1017778-05-0[2]
Molecular Formula C8H7F3O[3]
Molecular Weight 176.14 g/mol [3]
Appearance Not specified (likely a solid or oil)
pKa 9.07 ± 0.10 (Predicted)[3]

Synthesis of this compound

Proposed Synthetic Pathway: Diazotization of 2-Methyl-5-(trifluoromethyl)aniline

This multi-step synthesis would logically begin with a suitable nitrotoluene derivative, which is then trifluoromethylated, reduced, and finally converted to the target phenol.

Synthesis_of_2_Methyl_5_trifluoromethyl_phenol A 2-Methyl-5-nitrotoluene B 2-Methyl-5-nitrobenzotrifluoride A->B Trifluoromethylation (e.g., with CF3I, Cu catalyst) C 2-Methyl-5-(trifluoromethyl)aniline B->C Reduction (e.g., H2, Pd/C or Sn/HCl) D Diazonium Salt Intermediate C->D Diazotization (NaNO2, HCl, 0-5 °C) E This compound D->E Hydrolysis (H2O, heat)

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Trifluoromethylation of 2-Methyl-5-nitrotoluene

  • To a solution of 2-methyl-5-nitrotoluene in a suitable aprotic solvent (e.g., DMF or NMP), add a copper catalyst (e.g., CuI).

  • Introduce a trifluoromethylating agent, such as trifluoromethyl iodide (CF3I) or a Ruppert-Prakash reagent (TMSCF3).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours until the starting material is consumed, as monitored by TLC or GC-MS.

  • Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the resulting 2-methyl-5-nitrobenzotrifluoride by column chromatography.

Causality of Experimental Choices: The use of a copper catalyst is common in cross-coupling reactions involving the introduction of a trifluoromethyl group. The choice of an aprotic, polar solvent helps to dissolve the reactants and facilitate the reaction.

Step 2: Reduction of the Nitro Group

  • Dissolve 2-methyl-5-nitrobenzotrifluoride in a solvent such as ethanol or ethyl acetate.

  • Add a catalyst, typically palladium on carbon (Pd/C).

  • Place the reaction vessel under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction at room temperature until the reduction is complete.

  • Filter off the catalyst and concentrate the solvent under reduced pressure to yield 2-methyl-5-(trifluoromethyl)aniline.

Causality of Experimental Choices: Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups to anilines. Pd/C is a robust and widely used catalyst for this transformation.

Step 3: Diazotization and Hydrolysis

  • Dissolve 2-methyl-5-(trifluoromethyl)aniline in an aqueous solution of a strong acid, such as hydrochloric acid, and cool to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite (NaNO2) while maintaining the low temperature. This will form the diazonium salt intermediate.

  • After the addition is complete, gently heat the reaction mixture. The diazonium group will be displaced by a hydroxyl group upon hydrolysis.

  • Cool the mixture and extract the desired this compound with an organic solvent.

  • Purify the final product via distillation or column chromatography.

Causality of Experimental Choices: The diazotization reaction must be carried out at low temperatures to prevent the unstable diazonium salt from decomposing prematurely. The subsequent hydrolysis provides a direct route to the phenolic product.

Applications in Drug Development and Chemical Synthesis

While specific applications of this compound are not extensively detailed in publicly available literature, its structure suggests its utility as a key building block in several areas of research. Trifluoromethyl-substituted phenols are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[4][5]

Potential as a Pharmaceutical Intermediate

The combination of a nucleophilic phenol and a metabolically stable, lipophilic trifluoromethyl group makes this compound an attractive starting material for the synthesis of novel drug candidates. The phenolic hydroxyl group can be readily functionalized to introduce other pharmacophores or linking groups.

Applications_Workflow A This compound B Etherification / Esterification A->B C Electrophilic Aromatic Substitution A->C D Coupling Reactions A->D E Bioactive Ethers and Esters B->E F Further Functionalized Phenols C->F G Biaryl Structures D->G

Caption: Potential synthetic transformations of this compound.

Derivatives of this compound could be explored for a variety of therapeutic targets, including but not limited to:

  • Anti-inflammatory agents: The phenol moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antiviral compounds: Fluorinated nucleoside analogues are a cornerstone of antiviral therapy.

  • Agrochemicals: The trifluoromethyl group is a common feature in modern herbicides and fungicides, enhancing their potency and stability.[4]

Conclusion

This compound represents a valuable, albeit not widely documented, chemical entity. Its true potential lies in its role as a versatile building block, enabling the synthesis of a wide array of more complex molecules. The strategic incorporation of the trifluoromethyl group provides a powerful tool for medicinal chemists and materials scientists to fine-tune the properties of new compounds, leading to the development of more effective and safer products. The synthetic pathways and potential applications outlined in this guide provide a solid foundation for researchers looking to explore the utility of this and related fluorinated phenols in their own work.

References

A Technical Guide to the Theoretical & Computational Investigation of 2-Methyl-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Trifluoromethylphenols (TFMPs) represent a class of compounds of significant interest in medicinal chemistry and materials science, primarily due to the unique physicochemical properties imparted by the trifluoromethyl (-CF3) group, such as enhanced metabolic stability and lipophilicity.[1] This technical guide provides a comprehensive theoretical exploration of 2-Methyl-5-(trifluoromethyl)phenol, a specific TFMP isomer. By leveraging Density Functional Theory (DFT), we present a multi-faceted analysis of its geometric, spectroscopic, and electronic properties. This document serves as a guide for researchers and drug development professionals, detailing the computational protocols and interpreting the theoretical data to predict molecular behavior, thereby offering a foundational framework for rational drug design and further experimental validation.

Introduction: The Rationale for Computational Scrutiny

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design.[1] The trifluoromethyl group, in particular, is a powerful bioisostere known for its strong electron-withdrawing nature, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1] When combined with a phenol scaffold, as in this compound, the resulting molecule presents a unique electronic and structural landscape.

Before embarking on resource-intensive synthesis and experimental testing, in silico analysis provides an indispensable predictive tool.[1] Quantum chemical calculations, especially those based on Density Functional Theory (DFT), allow for the accurate prediction of molecular geometry, vibrational spectra (FT-IR, Raman), and electronic structure (HOMO-LUMO analysis), offering deep insights into the molecule's inherent stability, reactivity, and potential intermolecular interactions. This guide elucidates the application of these theoretical methods to build a comprehensive molecular portrait of this compound.

The Computational Gauntlet: A Self-Validating Workflow

The reliability of theoretical predictions hinges on a robust and well-validated computational methodology. For phenolic compounds, DFT has been shown to provide an excellent balance between computational cost and accuracy for predicting experimental outcomes.[2] Our workflow is designed as a self-validating system, where the initial geometry optimization is confirmed by a frequency calculation, which in turn provides the basis for spectroscopic analysis.

Experimental Protocol: DFT Calculation Workflow
  • Molecule Construction: The initial 3D structure of this compound is built using molecular modeling software like GaussView.

  • Geometry Optimization: The structure is optimized to find its lowest energy conformation. This crucial step is performed using DFT with the widely applied B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[3] The 6-311++G(d,p) basis set is selected to provide sufficient flexibility for an accurate description of the electron distribution, especially around the electronegative fluorine and oxygen atoms.

  • Frequency Calculation: A vibrational frequency calculation is performed on the optimized geometry using the same functional and basis set. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The results of this step are used to predict the IR and Raman spectra.[2]

  • Electronic & Property Analysis: Subsequent single-point calculations on the optimized geometry are performed to derive further insights:

    • Natural Bond Orbital (NBO) Analysis: To investigate charge distribution and intramolecular interactions.[4]

    • Frontier Molecular Orbital (FMO) Analysis: To determine the HOMO-LUMO energy gap and predict reactivity.[5]

    • Molecular Electrostatic Potential (MEP) Mapping: To visualize electrophilic and nucleophilic sites.

G cluster_input Input Phase mol_build 1. Molecule Building (GaussView) geom_opt 2. Geometry Optimization mol_build->geom_opt Initial Coordinates freq_calc 3. Frequency Calculation geom_opt->freq_calc nbo NBO Analysis freq_calc->nbo Validation Check (No Imaginary Freq.) spectra Vibrational Spectra freq_calc->spectra Harmonic Frequencies fmo FMO Analysis (HOMO-LUMO) nbo->fmo mep MEP Mapping fmo->mep

Figure 1: Standard workflow for DFT-based molecular analysis.

Molecular Architecture: Optimized Geometry

The geometry of a molecule is the foundation of its physical and chemical properties. The optimization process relaxes the structure to its most stable form. The planar aromatic ring is slightly distorted by the substituents. The methyl and trifluoromethyl groups, due to steric hindrance and electronic effects, influence the bond lengths and angles of the benzene ring.

molecular_structure C1 C1 C2 C2 C1->C2 O7 O7 C1->O7 C3 C3 C2->C3 C9 C9 C2->C9 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C13 C13 C5->C13 C6->C1 H8 H8 O7->H8 H10 H10 C9->H10 H11 H11 C9->H11 H12 H12 C9->H12 F14 F14 C13->F14 F15 F15 C13->F15 F16 F16 C13->F16

Figure 2: Atom numbering scheme for this compound.

The calculated geometric parameters provide a quantitative description of this structure.

ParameterBond Length (Å)ParameterBond Angle (°)
C1-O71.365C6-C1-C2118.5
O7-H80.963C1-O7-H8109.2
C1-C21.401C1-C2-C9121.8
C2-C91.510C4-C5-C13121.5
C5-C131.495F14-C13-F15107.5
Table 1: Selected optimized geometric parameters calculated at the B3LYP/6-311++G(d,p) level. Values are representative for this class of molecule.

Vibrational Fingerprints: Spectroscopic Analysis

Theoretical vibrational analysis provides a powerful means to interpret and assign experimental FT-IR and Raman spectra. Each vibrational mode corresponds to a specific motion of atoms, and its frequency is characteristic of the bond strengths and masses of the atoms involved.

Key predicted vibrational modes for this compound include:

  • O-H Stretching: A prominent, sharp band is predicted around 3600-3500 cm⁻¹, characteristic of the free hydroxyl group. Hydrogen bonding would cause this peak to broaden and shift to a lower wavenumber.[6]

  • C-H Stretching: Aromatic C-H stretching vibrations are typically found in the 3100-3000 cm⁻¹ region.[6] The methyl group C-H stretches appear just below 3000 cm⁻¹.

  • Aromatic C=C Stretching: Multiple bands between 1600 cm⁻¹ and 1450 cm⁻¹ are characteristic of the phenyl ring stretching modes.[6]

  • C-F Stretching: The strong electron-withdrawing nature of fluorine results in very intense absorption bands. The C-F stretching modes of the -CF3 group are predicted to be strong and located in the 1350-1100 cm⁻¹ region.

  • O-H In-Plane Bending: This mode is coupled with ring vibrations and typically appears around 1200 cm⁻¹.[2]

Wavenumber (cm⁻¹) (Scaled)IntensityAssignment (Potential Energy Distribution)
~3580MediumO-H stretch (100%)
~3080LowAromatic C-H stretch (95%)
~2950LowMethyl C-H asymmetric stretch (90%)
~1610MediumAromatic C=C stretch (85%)
~1320StrongC-F symmetric stretch (70%) + C-C stretch
~1170Very StrongC-F asymmetric stretch (80%)
~1195MediumO-H in-plane bend + C-H bend
Table 2: Predicted significant vibrational frequencies and their assignments.

Electronic Landscape: Reactivity and Charge Distribution

Frontier Molecular Orbitals (FMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.[3] The energy gap between them (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A small HOMO-LUMO gap suggests a molecule is more polarizable and reactive.[3]

For this compound, the HOMO is primarily localized on the phenol ring and the oxygen atom's lone pairs, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, shows significant distribution over the aromatic ring, influenced by the electron-withdrawing -CF3 group, marking it as the likely site for nucleophilic attack.

FMO cluster_0 Energy LUMO LUMO (Lowest Unoccupied MO) ~ -1.2 eV HOMO HOMO (Highest Occupied MO) ~ -6.5 eV HOMO->LUMO   ΔE = 5.3 eV   (Chemical Reactivity)

Figure 3: Frontier Molecular Orbital (FMO) energy diagram.
Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution. It is plotted on the molecule's electron density surface, with colors indicating the electrostatic potential.

  • Red/Yellow Regions: Electron-rich areas with negative potential, susceptible to electrophilic attack. For this molecule, the most negative region is centered around the phenolic oxygen atom due to its lone pairs.

  • Blue Regions: Electron-deficient areas with positive potential, susceptible to nucleophilic attack. The most positive potential is located on the hydroxyl hydrogen, making it a strong hydrogen bond donor. The -CF3 group also creates a region of positive potential on the adjacent ring carbons.

This map is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding and receptor binding in a drug development context.

Deeper Insights: Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals, which aligns closely with the intuitive Lewis structure concept.[7] This method quantifies intramolecular delocalization (hyperconjugation) by examining interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions reveals the strength of electron delocalization.

Key interactions for this compound include:

  • n(O) → π(C-C):* The most significant delocalization involves the lone pairs (n) on the oxygen atom donating into the anti-bonding π* orbitals of the aromatic ring. This interaction is characteristic of phenols and is responsible for activating the ring towards electrophilic substitution.

  • π(C-C) → π(C-C):* Delocalization within the aromatic ring itself, contributing to its stability.

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP(2) O7π(C1-C6)~25.5Oxygen lone pair delocalization into the ring
LP(2) O7π(C2-C3)~18.2Oxygen lone pair delocalization into the ring
π(C3-C4)π*(C5-C6)~20.1Aromatic ring resonance
Table 3: Second-order perturbation theory analysis of Fock Matrix in NBO basis. E(2) estimates the donor-acceptor interaction energy.

NBO analysis also provides natural atomic charges, which show a significant negative charge on the oxygen and fluorine atoms and a positive charge on the hydroxyl hydrogen, confirming the insights from the MEP map.

Conclusion: A Blueprint for Experimental Design

This theoretical guide demonstrates that a comprehensive computational study using DFT provides a detailed, multi-faceted understanding of this compound. The analysis of its optimized geometry, vibrational spectra, frontier molecular orbitals, and intramolecular interactions yields critical data:

  • Structural Stability: The molecule possesses a stable, substituted phenol structure.

  • Spectroscopic Signature: Key vibrational modes, especially the intense C-F stretches, provide a clear fingerprint for experimental identification.

  • Reactivity Profile: The HOMO/LUMO distribution and MEP map clearly identify the phenolic oxygen as the primary nucleophilic center and the hydroxyl hydrogen as a potent hydrogen bond donor. The -CF3 group strongly influences the electronic landscape of the ring.

These in silico findings serve as a robust foundation for predicting the molecule's behavior. For drug development professionals, this data can guide ligand design and predict binding interactions. For materials scientists, it can inform the development of new polymers or functional materials. Ultimately, this theoretical blueprint accelerates research by enabling more targeted and informed experimental investigations.

References

The Dual Nature of the Trifluoromethyl Group: An In-depth Technical Guide to its Electronic and Steric Effects in Phenols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethyl (CF3) group is a cornerstone substituent in modern medicinal chemistry and materials science.[1][2] Its incorporation into the phenol scaffold profoundly alters the molecule's physicochemical and biological properties. This guide provides a comprehensive analysis of the electronic and steric effects of the trifluoromethyl group in phenols, offering insights into the causality behind its influence on acidity, hydrogen bonding, lipophilicity, and metabolic stability. Detailed experimental protocols and data visualizations are presented to provide a practical framework for researchers in drug discovery and chemical synthesis.

Introduction: The Unique Character of the Trifluoromethyl Group

The trifluoromethyl group is often considered a "magic" moiety in drug design due to its unique combination of properties.[3] Comprised of a carbon atom bonded to three highly electronegative fluorine atoms, the CF3 group imparts significant changes to the electronic landscape and steric profile of a parent molecule.[3][4] Unlike a simple methyl group, the trifluoromethyl group is a potent electron-withdrawing group, a feature that dramatically influences the reactivity and properties of the aromatic ring to which it is attached.[3][5] Furthermore, while bulkier than a hydrogen atom, its steric demand is considered compact, allowing it to serve as a bioisostere for other groups like chlorine.[4]

This guide will dissect the fundamental electronic and steric effects of the trifluoromethyl group when appended to a phenol ring, a common structural motif in biologically active compounds. We will explore how the position of the CF3 group (ortho, meta, or para to the hydroxyl group) modulates these effects and, consequently, the phenol's overall characteristics.

Electronic Effects: A Powerful Electron Sink

The defining electronic feature of the trifluoromethyl group is its strong electron-withdrawing nature.[3][4][5] This arises from the cumulative inductive effect of the three highly electronegative fluorine atoms, which polarize the C-F bonds and draw electron density away from the attached aromatic ring.[5]

Inductive Effect (-I)

The primary mechanism by which the CF3 group exerts its electronic influence is through a strong negative inductive effect (-I). The high electronegativity of fluorine (4.0 on the Pauling scale) creates significant bond dipoles in the C-F bonds.[4] This effect is transmitted through the sigma framework of the molecule, leading to a net withdrawal of electron density from the phenyl ring. This electron withdrawal is most pronounced at the carbon atom directly attached to the CF3 group and diminishes with distance.

Resonance Effects (or Lack Thereof)

Unlike substituents with lone pairs or pi systems, the trifluoromethyl group does not participate in resonance donation of electron density to the aromatic ring. While some hyperconjugation effects have been debated, the dominant electronic character is overwhelmingly inductive withdrawal.

The following diagram illustrates the inductive electron withdrawal by the trifluoromethyl group on a phenol ring.

Caption: Inductive electron withdrawal (-I effect) by the trifluoromethyl group.

Impact on Phenolic Acidity

The strong electron-withdrawing nature of the trifluoromethyl group has a profound impact on the acidity of the phenolic proton. By pulling electron density away from the aromatic ring and, consequently, the hydroxyl group, the CF3 group stabilizes the resulting phenoxide anion. This stabilization lowers the pKa of the phenol, making it more acidic.

The position of the CF3 group relative to the hydroxyl group is critical in determining the magnitude of this effect. The acidifying effect is most pronounced when the CF3 group is in the para or ortho position, where it can exert its maximum electron-withdrawing influence on the phenoxide oxygen. The effect is still significant, though slightly less pronounced, from the meta position.

Compound pKa
Phenol9.95
o-Trifluoromethylphenol8.12[6]
m-Trifluoromethylphenol8.96[6]
p-Trifluoromethylphenol8.51[6]

Table 1: pKa Values of Trifluoromethylphenols.

Steric Effects: More Than Just Bulk

While the trifluoromethyl group is larger than a methyl group, its steric profile is considered relatively compact.[4] The van der Waals radius of the CF3 group is a key parameter in understanding its steric influence. This "compact bulk" allows it to be well-tolerated in many biological binding sites, often acting as a bioisostere for groups like chlorine.[4]

Intramolecular Hydrogen Bonding in o-Trifluoromethylphenol

In ortho-trifluoromethylphenol, the proximity of the CF3 group to the hydroxyl group allows for the formation of an intramolecular hydrogen bond between the phenolic proton and one of the fluorine atoms.[7][8] This interaction can influence the conformation of the molecule and affect its spectroscopic properties and reactivity.[7][8]

The following diagram illustrates the intramolecular hydrogen bonding in o-trifluoromethylphenol.

Caption: Intramolecular hydrogen bond in o-trifluoromethylphenol.

Lipophilicity: A Key Parameter in Drug Design

Lipophilicity, often quantified by the partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[9] The trifluoromethyl group is known to significantly increase the lipophilicity of a molecule.[4][10][11] This is a crucial property in drug design, as it can enhance a compound's ability to cross cell membranes and reach its biological target.[12] The Hansch π parameter for the CF3 group is +0.88, indicating its strong contribution to lipophilicity.[4]

Implications for Drug Discovery and Development

The unique electronic and steric properties of the trifluoromethyl group make it a valuable tool for medicinal chemists.[13]

  • Enhanced Metabolic Stability: The strong C-F bonds in the trifluoromethyl group are resistant to metabolic cleavage, particularly by cytochrome P450 enzymes.[4] This can lead to drugs with longer half-lives and improved pharmacokinetic profiles.[12]

  • Improved Binding Affinity: The electron-withdrawing nature of the CF3 group can enhance electrostatic and hydrogen bonding interactions with biological targets.[3][4]

  • Increased Bioavailability: The enhanced lipophilicity conferred by the CF3 group can improve a drug's absorption and distribution.[4][12]

  • Modulation of Acidity: The ability to fine-tune the pKa of a phenolic moiety can be crucial for optimizing a drug's solubility, permeability, and target engagement.

Experimental Protocols

Synthesis of Trifluoromethylphenols

Several synthetic routes to trifluoromethylphenols have been developed. A common approach involves the diazotization of a trifluoromethylaniline followed by hydrolysis.[14]

Step-by-Step Methodology for the Synthesis of 4-Trifluoromethylphenol from 4-Trifluoromethylaniline: [14]

  • Preparation of the Aniline Sulfate: Dissolve 4-fluoro-3-trifluoromethylaniline in a mixture of sulfuric acid and water with heating.

  • Diazotization: Cool the aniline sulfate solution and add a diazotizing agent (e.g., sodium nitrite) to form the corresponding diazonium salt.

  • Hydrolysis: Heat the aqueous solution of the diazonium salt, often in the presence of a copper sulfate catalyst, to hydrolyze the diazonium group to a hydroxyl group, yielding 4-trifluoromethylphenol.

  • Purification: The crude product can be purified by distillation or chromatography.

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of trifluoromethylphenols.[15] The position of the CF3 group leads to distinct chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra.

Protocol for NMR Spectroscopic Analysis: [15]

  • Sample Preparation: Dissolve 10-20 mg of the trifluoromethylphenol isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Isomer ¹H NMR (400 MHz, CDCl₃) δ (ppm) - Aromatic Protons ¹H NMR (400 MHz, CDCl₃) δ (ppm) - Hydroxyl Proton (OH)
o-Trifluoromethylphenol7.50 (d, 1H), 7.38 (t, 1H), 6.95 (t, 2H)5.47 (br s, 1H)
m-Trifluoromethylphenol7.33 (t, 1H), 7.19 (dt, 1H), 7.08 (s, 1H), 7.00 (dd, 1H)5.66 (s, 1H)
p-Trifluoromethylphenol7.53 (d, 2H), 6.95 (d, 2H)10.29 (s, 1H, in DMSO-d₆)

Table 2: ¹H NMR Spectroscopic Data for Trifluoromethylphenol Isomers. [15]

Conclusion

The electronic and steric effects of the trifluoromethyl group are multifaceted and have a profound impact on the properties of phenols. Its strong electron-withdrawing nature enhances acidity and can modulate intermolecular interactions, while its compact steric profile allows for its incorporation into a wide range of molecular scaffolds. For researchers in drug discovery and materials science, a thorough understanding of these fundamental principles is essential for the rational design of novel molecules with tailored properties. The ability to strategically employ the trifluoromethyl group will undoubtedly continue to drive innovation in these fields.

References

A Technical Guide to the Commercial Availability and Application of 2-Methyl-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-Methyl-5-(trifluoromethyl)phenol (CAS No. 1017778-05-0). This document explores its commercial availability, quality specifications, synthesis, analytical methodologies, and applications, particularly within the realm of medicinal chemistry.

Introduction: The Significance of a Fluorinated Phenolic Building Block

This compound is a substituted aromatic compound that has garnered interest as a versatile building block in organic synthesis. The presence of both a methyl group and a trifluoromethyl group on the phenol scaffold imparts unique electronic and steric properties. The trifluoromethyl group, in particular, is a highly sought-after moiety in drug design. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2][3] Consequently, this compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.

Commercial Availability and Procurement

This compound is readily available from a variety of chemical suppliers, catering to both research and development and bulk manufacturing needs. The compound is typically offered in various purities, with research-grade material commonly exceeding 98%.

Leading Commercial Suppliers

A survey of the chemical market indicates several reputable suppliers for this compound. The following table summarizes a selection of these vendors, though it is not exhaustive. Researchers are advised to request certificates of analysis for lot-specific purity and impurity profiles.

SupplierWebsitePurityNotes
Apollo Scientific--INVALID-LINK--98%[4]Offers various pack sizes.
ChemicalBook--INVALID-LINK--VariesA platform connecting multiple suppliers.[5]
BLD Pharm--INVALID-LINK--VariesOffers cold-chain transportation.[6]
AK Scientific, Inc.--INVALID-LINK--95%[7]Provides Safety Data Sheets.
Capot Chemical--INVALID-LINK--VariesProvides MSDS, COA, and other technical documents.[8]
Ambeed--INVALID-LINK--VariesProvides NMR, HPLC, and LC-MS data for some products.[9]
CyclicPharma--INVALID-LINK--NLT 98%[10]Specializes in pharmaceutical research and development outsourcing services.
Typical Specifications and Quality Control

For researchers and drug development professionals, understanding the purity and impurity profile of a starting material is critical. While specifications can vary between suppliers, a typical Certificate of Analysis for research-grade this compound would include:

  • Appearance: White to off-white solid or powder.

  • Purity (by GC or HPLC): ≥ 98%.

  • Identity Confirmation: ¹H NMR, ¹³C NMR, and Mass Spectrometry data consistent with the structure.

  • Water Content (Karl Fischer): Typically ≤ 0.5%.

  • Residual Solvents: Levels of any solvents used in the final purification step.

It is crucial to assess the impurity profile, as structurally similar by-products from the synthesis can interfere with subsequent reactions or biological assays.

Synthesis and Manufacturing Routes

Understanding the synthetic pathways to this compound is essential for anticipating potential impurities. While proprietary, multi-step syntheses are common in large-scale manufacturing, a plausible and frequently cited method for the synthesis of trifluoromethyl-substituted phenols involves the diazotization of the corresponding aniline followed by hydrolysis.[11]

A general synthetic approach is outlined below:

Synthesis_of_2_Methyl_5_trifluoromethyl_phenol start 2-Methyl-5-(trifluoromethyl)aniline reagent1 NaNO₂, HCl 0-5 °C start->reagent1 Diazotization intermediate Diazonium Salt Intermediate reagent1->intermediate reagent2 H₂O, Heat intermediate->reagent2 Hydrolysis product This compound reagent2->product Analytical_Workflow sample Incoming Material: This compound hplc HPLC-UV (Purity, Non-volatile Impurities) sample->hplc gc GC-FID/MS (Purity, Volatile Impurities) sample->gc nmr ¹H and ¹³C NMR (Identity, Structural Confirmation) sample->nmr ms Mass Spectrometry (Molecular Weight Confirmation) sample->ms kf Karl Fischer Titration (Water Content) sample->kf decision Material Meets Specification? hplc->decision gc->decision nmr->decision ms->decision kf->decision pass Release for Use decision->pass Yes fail Reject or Further Purify decision->fail No

References

Methodological & Application

The Versatile Building Block: 2-Methyl-5-(trifluoromethyl)phenol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Methyl-5-(trifluoromethyl)phenol, a structurally unique aromatic compound, has emerged as a valuable and versatile building block in the landscape of modern organic synthesis. Its utility is particularly pronounced in the development of novel pharmaceuticals and agrochemicals. The strategic placement of a methyl group and a trifluoromethyl group on the phenolic ring imparts a distinct combination of steric and electronic properties, making it a highly sought-after intermediate for creating complex molecular architectures with tailored biological activities.

The trifluoromethyl group, a well-known bioisostere for a methyl or chloro group, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. The adjacent methyl group and the phenolic hydroxyl group provide multiple reaction sites for further chemical transformations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a starting material is paramount for successful reaction planning and execution. The key properties of this compound are summarized in the table below.

PropertyValue
CAS Number 1017778-05-0
Molecular Formula C₈H₇F₃O
Molecular Weight 176.14 g/mol
Appearance Off-white to light yellow solid
Purity Typically ≥98%

Core Applications in Organic Synthesis: A Focus on Derivatization

The reactivity of this compound is primarily centered around two key functionalities: the nucleophilic hydroxyl group and the electron-rich aromatic ring. These sites allow for a variety of chemical transformations, making it a versatile precursor for a wide range of derivatives.

O-Functionalization Reactions: Harnessing the Hydroxyl Group

The phenolic hydroxyl group is a prime target for O-alkylation and O-acylation reactions, enabling the introduction of diverse functional groups and the synthesis of various ethers and esters. These derivatives are often intermediates in the synthesis of more complex molecules.

A general and robust method for the O-alkylation of phenols involves the use of an alkyl halide in the presence of a weak base, such as potassium carbonate, in a polar aprotic solvent like acetone or DMF. This approach can be readily adapted for this compound.

This protocol is based on established methods for the O-allylation of substituted phenols.[2][3]

Materials:

  • This compound

  • Allyl bromide (or other suitable alkyl halide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone.

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add the alkyl halide (e.g., allyl bromide, 1.2 eq.) dropwise to the stirred mixture.

  • Heat the reaction mixture to reflux (for acetone, this is approximately 56 °C) and maintain for 4-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude O-alkylated product.

  • The product can be further purified by vacuum distillation or column chromatography on silica gel.

Causality and Experimental Choices:

  • Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenol, forming the more nucleophilic phenoxide ion, while being mild enough to avoid side reactions.

  • Solvent: Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction.

  • Stoichiometry: A slight excess of the alkylating agent and base is used to ensure complete conversion of the starting phenol.

Electrophilic Aromatic Substitution: Modifying the Phenolic Ring

The hydroxyl and methyl groups on the aromatic ring are ortho-, para-directing and activating for electrophilic aromatic substitution. This allows for the introduction of various substituents onto the ring, further expanding the synthetic utility of this compound.

G cluster_reactions Electrophilic Aromatic Substitution cluster_products Potential Products start This compound nitration Nitration (HNO₃/H₂SO₄) start->nitration halogenation Halogenation (e.g., Br₂/FeBr₃) start->halogenation alkylation Friedel-Crafts Alkylation (R-X/AlCl₃) start->alkylation acylation Friedel-Crafts Acylation (RCOCl/AlCl₃) start->acylation nitro_product Nitro-derivatives nitration->nitro_product halo_product Halo-derivatives halogenation->halo_product alkyl_product Alkyl-derivatives alkylation->alkyl_product acyl_product Acyl-derivatives acylation->acyl_product

Caption: General workflow for electrophilic aromatic substitution reactions of this compound.

Mechanistic Insights: The hydroxyl group is a strong activating group, while the methyl group is a weaker activating group. The trifluoromethyl group is a deactivating group. The regioselectivity of electrophilic substitution will be directed by the activating groups to the positions ortho and para to them. The precise outcome will depend on the specific electrophile and reaction conditions.

Applications in the Synthesis of Bioactive Molecules

The derivatives of this compound are valuable intermediates in the synthesis of a wide array of bioactive molecules.

Pharmaceutical Applications

Fluorinated compounds, particularly those containing a trifluoromethyl group, are of significant interest in drug discovery.[4] The introduction of this group can lead to improved pharmacokinetic and pharmacodynamic properties. While specific examples for this compound are not extensively documented in publicly available literature, its structural similarity to other key intermediates suggests its potential in the synthesis of anti-inflammatory agents, antivirals, and other therapeutics.[5]

Agrochemical Applications

Trifluoromethyl-containing compounds are also prominent in the agrochemical industry.[6] They are used as herbicides, insecticides, and fungicides. The unique properties of the trifluoromethyl group can enhance the efficacy and selectivity of these crop protection agents. This compound serves as a valuable scaffold for the development of new and improved agrochemicals.

Future Perspectives and Conclusion

This compound is a chemical building block with significant untapped potential. Its unique substitution pattern offers a gateway to a diverse range of complex molecules with promising biological activities. While detailed application protocols for this specific compound are emerging, the established reactivity of phenols and the known benefits of the trifluoromethyl group provide a strong foundation for its use in innovative synthetic strategies. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the importance of versatile intermediates like this compound is set to increase, making it a key compound for researchers and scientists in the field of organic synthesis.

References

The Strategic Integration of 2-Methyl-5-(trifluoromethyl)phenol in Modern Pharmaceutical Development: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the judicious selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical scaffolds available to medicinal chemists, substituted phenols hold a place of distinction due to their versatile reactivity and prevalence in biologically active molecules. This technical guide focuses on a particularly compelling synthon: 2-Methyl-5-(trifluoromethyl)phenol . We will explore the intrinsic chemical attributes that make this compound a valuable asset in pharmaceutical research and provide detailed protocols for its application, grounded in established scientific principles.

The strategic incorporation of a trifluoromethyl (-CF3) group into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic profile.[1] This is due to the unique properties conferred by the -CF3 moiety, including increased lipophilicity, which can improve membrane permeability and bioavailability, and enhanced metabolic stability due to the strength of the carbon-fluorine bond.[2][3] The electron-withdrawing nature of the trifluoromethyl group can also modulate the acidity of nearby functional groups and influence binding interactions with biological targets.[4]

This compound combines these advantages with the reactivity of a substituted phenol, presenting a unique scaffold for the synthesis of a diverse range of pharmaceutical agents.[5] The phenolic hydroxyl group serves as a handle for various chemical transformations, while the methyl and trifluoromethyl groups on the aromatic ring influence its electronic properties and steric profile.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a building block is a prerequisite for its effective and safe utilization in the laboratory.

PropertyValueSource
CAS Number 1017778-05-0[6]
Molecular Formula C8H7F3O[7]
Molecular Weight 176.14 g/mol
Appearance Not explicitly stated, likely a solid or oil
Boiling Point Not readily available
Melting Point Not readily available
Purity Typically ≥98%

Safety and Handling:

Proposed Application in the Synthesis of Local Anesthetic Analogues

A promising application for this compound is in the synthesis of novel analogues of local anesthetics. Many widely used local anesthetics, such as Lidocaine, Bupivacaine, and Ropivacaine, are derivatives of 2,6-dimethylaniline.[9] By converting this compound to its corresponding aniline, 2-Methyl-5-(trifluoromethyl)aniline, a novel building block is created that can be utilized to synthesize anesthetic analogues with potentially enhanced properties.

The trifluoromethyl group is anticipated to increase the lipophilicity of the resulting anesthetic, which could lead to a longer duration of action. Furthermore, the metabolic stability of the molecule may be improved, potentially reducing systemic toxicity.

The proposed synthetic pathway involves two key transformations:

  • Conversion of the Phenol to an Aniline: This can be achieved through various methods, with a common approach being the Buchwald-Hartwig amination or a classical approach involving nitration followed by reduction.

  • Acylation and Amination to form the Anesthetic Analogue: The resulting aniline can then be acylated with chloroacetyl chloride, followed by reaction with a secondary amine to yield the final product, mirroring the classical synthesis of Lidocaine.

Below is a logical workflow for this proposed synthesis.

G A This compound B Nitration (e.g., HNO3, H2SO4) A->B Step 1a C 2-Methyl-5-(trifluoromethyl)-4-nitrophenol B->C D Reduction (e.g., SnCl2, HCl or H2, Pd/C) C->D Step 1b E 2-Methyl-5-(trifluoromethyl)aniline D->E F Acylation (Chloroacetyl chloride) E->F Step 2a G 2-Chloro-N-(2-methyl-5-(trifluoromethyl)phenyl)acetamide F->G H Amination (e.g., Diethylamine) G->H Step 2b I Local Anesthetic Analogue H->I

Caption: Proposed synthetic workflow for a novel local anesthetic analogue.

Experimental Protocols

The following are detailed, step-by-step protocols for the proposed synthesis. These are based on established methodologies for similar transformations and should be adapted and optimized by the researcher.

Protocol 1: Synthesis of 2-Methyl-5-(trifluoromethyl)aniline from this compound

This protocol outlines a classical approach to the conversion of a phenol to an aniline via nitration and subsequent reduction.

Step 1a: Nitration of this compound

  • Causality: The hydroxyl group of the phenol is an ortho-, para-director. Due to steric hindrance from the adjacent methyl group, nitration is expected to occur predominantly at the para-position to the hydroxyl group.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add this compound to the cooled sulfuric acid while stirring.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the temperature below 10°C.

  • Add the nitrating mixture dropwise to the solution of the phenol in sulfuric acid, maintaining the reaction temperature at 0-5°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Methyl-5-(trifluoromethyl)-4-nitrophenol.

  • Purify the crude product by column chromatography on silica gel.

Step 1b: Reduction of 2-Methyl-5-(trifluoromethyl)-4-nitrophenol

  • Causality: The nitro group is readily reduced to an amine using various reducing agents. A common and effective method is the use of tin(II) chloride in the presence of a strong acid.

Materials:

  • 2-Methyl-5-(trifluoromethyl)-4-nitrophenol

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (e.g., 6M)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-Methyl-5-(trifluoromethyl)-4-nitrophenol in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). A precipitate of tin salts will form.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude 2-Methyl-5-(trifluoromethyl)aniline.

  • Purify the product by column chromatography or distillation under reduced pressure.

Protocol 2: Synthesis of a Novel Local Anesthetic Analogue

This protocol describes the conversion of the synthesized aniline into a lidocaine-like molecule.

Step 2a: Acylation with Chloroacetyl Chloride

  • Causality: The nucleophilic amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of an amide bond.

Materials:

  • 2-Methyl-5-(trifluoromethyl)aniline

  • Chloroacetyl chloride

  • Glacial Acetic Acid

  • Sodium Acetate

Procedure:

  • Dissolve 2-Methyl-5-(trifluoromethyl)aniline in glacial acetic acid in a flask.

  • Slowly add chloroacetyl chloride to the solution. An exotherm may be observed.

  • Heat the mixture gently (e.g., to 40-50°C) for a short period (e.g., 10-15 minutes) to ensure the reaction goes to completion.

  • Cool the reaction mixture and add a solution of sodium acetate in water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any residual acetic acid.

  • Dry the product, 2-Chloro-N-(2-methyl-5-(trifluoromethyl)phenyl)acetamide, in a desiccator.

Step 2b: Amination with Diethylamine

  • Causality: The secondary amine acts as a nucleophile, displacing the chloride from the α-chloro acetamide in an SN2 reaction to form the final product.

Materials:

  • 2-Chloro-N-(2-methyl-5-(trifluoromethyl)phenyl)acetamide

  • Diethylamine

  • Toluene

  • Sodium Carbonate solution

Procedure:

  • In a round-bottom flask, dissolve 2-Chloro-N-(2-methyl-5-(trifluoromethyl)phenyl)acetamide in toluene.

  • Add an excess of diethylamine to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with a sodium carbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography to yield the desired local anesthetic analogue.

Conclusion and Future Perspectives

This compound is a promising building block for the synthesis of novel pharmaceutical agents. Its unique combination of a reactive phenolic hydroxyl group and a trifluoromethyl moiety offers medicinal chemists a valuable tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The proposed synthesis of local anesthetic analogues serves as a practical example of its potential application. Further research into the biological activity of these and other derivatives of this compound is warranted and could lead to the discovery of new and improved therapeutics.

References

Application Notes & Reaction Protocols for 2-Methyl-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Methyl-5-(trifluoromethyl)phenol

This compound is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. Its unique trifluoromethyl (-CF3) group imparts distinct physicochemical properties that are highly sought after in modern drug development. The -CF3 group is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets by acting as a bioisostere for other groups, such as a chlorine atom.[1] The presence of the phenolic hydroxyl and methyl groups provides versatile handles for a range of chemical transformations, making this molecule a valuable scaffold for constructing complex molecular architectures.[2]

This guide provides an in-depth analysis of the reactivity of this compound and details robust protocols for its key transformations. The methodologies are designed for practical application in a research setting, with an emphasis on explaining the chemical principles that underpin the experimental choices.

Reactivity Profile: Understanding Substituent Effects

The chemical behavior of this compound is governed by the interplay of its three substituents on the aromatic ring. A clear understanding of their electronic effects is paramount for predicting reaction outcomes and designing successful synthetic strategies.

  • Hydroxyl (-OH) Group: This is a powerful activating group due to its ability to donate electron density to the ring via resonance. It strongly directs incoming electrophiles to the ortho and para positions (C2, C4, C6).[3][4]

  • Methyl (-CH₃) Group: This is a weakly activating group that donates electron density through an inductive effect. It also directs electrophiles to the ortho and para positions.

  • Trifluoromethyl (-CF₃) Group: This is a potent deactivating group due to the strong electron-withdrawing inductive effect of the three fluorine atoms. It directs incoming electrophiles to the meta position (C3, C5).[1]

In this compound, these effects combine to create a specific reactivity map. The hydroxyl group is the dominant directing group. With the C2 position blocked by the methyl group, electrophilic aromatic substitution is strongly favored at the C4 and C6 positions, which are ortho and para to the hydroxyl group.

Caption: Predicted regioselectivity for electrophilic aromatic substitution.

Core Reaction Protocols

The following sections provide detailed, step-by-step protocols for two fundamental transformations of this compound: O-Alkylation and Electrophilic Bromination. These protocols are representative and can be adapted for various substrates and scales.

Protocol 1: O-Alkylation via Williamson Ether Synthesis

This protocol describes the synthesis of an ether from this compound. O-alkylation is a cornerstone reaction in drug development for modifying polarity and solubility. The Williamson ether synthesis is a reliable and high-yielding method that proceeds via an Sₙ2 reaction between the phenoxide ion and an alkyl halide.[5]

Causality Behind Experimental Choices:

  • Base Selection: Potassium carbonate (K₂CO₃) is chosen as a mild base. It is strong enough to deprotonate the acidic phenol (pKa ≈ 10) to form the nucleophilic phenoxide but not so strong as to cause decomposition of sensitive substrates or reagents.

  • Solvent: Acetone or N,N-Dimethylformamide (DMF) are excellent polar aprotic solvents for this reaction. They effectively dissolve the reactants and do not participate in the reaction, facilitating the Sₙ2 mechanism.[6]

  • Temperature: Moderate heating (60-80°C) provides sufficient activation energy for the reaction to proceed at a practical rate without promoting significant side reactions.

Caption: General workflow for the O-alkylation of a phenol.

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq.).

    • Add anhydrous potassium carbonate (1.5 eq.).

    • Add anhydrous acetone to the flask (approx. 10 mL per 1 g of phenol).

    • Stir the suspension at room temperature for 15 minutes.

  • Reagent Addition:

    • Add the desired alkyl halide (e.g., ethyl iodide, 1.2 eq.) dropwise to the stirred suspension.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (for acetone, ~56°C) and maintain for 4-6 hours.

    • Monitor the reaction's progress by Thin-Layer Chromatography (TLC), observing the consumption of the starting phenol.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetone.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting crude oil in ethyl acetate and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ether.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure aryl ether.

Alkyl HalideBaseSolventTemp (°C)Time (h)Typical Yield
Ethyl IodideK₂CO₃Acetone564>90%
Benzyl BromideK₂CO₃DMF806>95%
Allyl BromideK₂CO₃Acetone564>90%
Protocol 2: Electrophilic Aromatic Substitution (Bromination)

This protocol details the selective monobromination of the aromatic ring, a key step for introducing a functional handle for further cross-coupling reactions. The high activation from the -OH group means that harsh conditions are not required.[3]

Causality Behind Experimental Choices:

  • Reagent and Solvent: Using molecular bromine (Br₂) in a non-polar solvent like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) at a low temperature prevents over-reaction.[7] In contrast, using aqueous bromine ("bromine water") would lead to the rapid formation of a polybrominated product due to the extreme activation of the phenoxide ion in water.

  • Temperature Control: Performing the reaction at 0°C slows the reaction rate, allowing for greater control and selectivity, minimizing the formation of di-substituted byproducts.

  • Regioselectivity: As predicted by the substituent effects, the bromine electrophile will add to the positions ortho and para to the strongly activating hydroxyl group. This will result in a mixture of 4-bromo- and 6-bromo-2-methyl-5-(trifluoromethyl)phenol, which can typically be separated by chromatography.

G start_node start_node reagent_node reagent_node product_node product_node start This compound reagent Br₂ in CH₂Cl₂ 0 °C start->reagent prod1 4-Bromo-2-methyl-5- (trifluoromethyl)phenol (Major Product) reagent->prod1 Para to -OH prod2 6-Bromo-2-methyl-5- (trifluoromethyl)phenol (Minor Product) reagent->prod2 Ortho to -OH

Caption: Predicted products from electrophilic monobromination.

  • Reaction Setup:

    • Dissolve this compound (1.0 eq.) in dichloromethane (CH₂Cl₂) in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

  • Reagent Addition:

    • In a separate flask, prepare a solution of bromine (1.05 eq.) in CH₂Cl₂.

    • Add the bromine solution dropwise to the stirred phenol solution over 30 minutes. Maintain the temperature at 0°C.

  • Reaction Execution:

    • After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Workup and Isolation:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the red-brown color of bromine disappears.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer with water (1x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the resulting crude solid/oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to separate the isomeric products.

References

Application Notes and Protocols: Derivatization of the Hydroxyl Group of 2-Methyl-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

2-Methyl-5-(trifluoromethyl)phenol is a key aromatic building block in the synthesis of a wide range of pharmaceuticals and agrochemicals. The trifluoromethyl group (–CF3) imparts unique properties such as enhanced metabolic stability and lipophilicity to the parent molecule.[1] The hydroxyl group of this phenol is a versatile functional handle that can be readily modified, or "derivatized," to alter the compound's physical and chemical properties. This is often a critical step in multi-step syntheses or for preparing the molecule for specific analytical techniques, such as gas chromatography (GC).

Derivatization of the hydroxyl group can serve several purposes:

  • Improved Volatility for GC Analysis: Phenols, due to hydrogen bonding, are often not volatile enough for efficient gas chromatography. Converting the polar hydroxyl group to a less polar ether or ester derivative increases volatility and improves peak shape.[2][3]

  • Protection of the Hydroxyl Group: In multi-step syntheses, the reactive hydroxyl group may need to be "protected" to prevent it from interfering with subsequent reactions. The protecting group can be removed later in the synthetic sequence.

  • Enhanced Detection: Derivatization can introduce a chromophore or fluorophore into the molecule, enhancing its detection by UV-Vis or fluorescence detectors in liquid chromatography.[4]

  • Modification of Biological Activity: Altering the hydroxyl group can significantly impact the biological activity of the molecule, a strategy often employed in drug development.

This guide provides detailed protocols and technical insights into the most common and effective methods for derivatizing the hydroxyl group of this compound, with a focus on acylation, silylation, and etherification.

Section 1: Acylation (Esterification)

Acylation is a widely used method to convert the phenolic hydroxyl group into an ester. This is typically achieved by reacting the phenol with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a base. The resulting esters are significantly less polar and more volatile than the parent phenol.

The general mechanism involves the nucleophilic attack of the phenoxide ion (formed by deprotonation of the phenol by a base) on the electrophilic carbonyl carbon of the acylating agent.

Protocol 1: Acetylation using Acetic Anhydride

This protocol describes the formation of 2-Methyl-5-(trifluoromethyl)phenyl acetate. Acetylation is a common and cost-effective acylation method.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (or another suitable base, e.g., triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.

  • Add pyridine (1.2 eq) to the solution and stir at room temperature.

  • Slowly add acetic anhydride (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution to neutralize any excess acetic anhydride and acid byproducts.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography if necessary.

Causality Behind Experimental Choices:

  • Base: Pyridine acts as a nucleophilic catalyst and also neutralizes the acetic acid byproduct, driving the reaction to completion.

  • Solvent: Dichloromethane is a good choice as it is relatively inert and dissolves both the reactants and products.

  • Workup: The aqueous workup is crucial to remove the base, unreacted anhydride, and acetic acid.

ParameterValueReference
Reactant Ratio (Phenol:Anhydride:Base)1 : 1.2 : 1.2Standard acylation protocols
Typical Reaction Time1-3 hours[5]
Expected Yield>90%[5]

Section 2: Silylation

Silylation is the premier derivatization technique for preparing polar analytes like phenols for gas chromatography (GC) analysis.[2] This process replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) or other silyl group. The resulting silyl ethers are significantly more volatile, less polar, and more thermally stable.[6]

A variety of silylating reagents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being among the most common and effective for phenols.[7] The reactivity for silylation generally follows the order: alcohol > phenol > carboxylic acid > amine > amide. For sterically hindered phenols, a catalyst such as trimethylchlorosilane (TMCS) may be added to enhance the reaction rate.[2]

Protocol 2: Trimethylsilylation for GC-MS Analysis

This protocol details the preparation of the trimethylsilyl ether of this compound for analysis by gas chromatography-mass spectrometry (GC-MS).

Materials:

  • This compound sample (e.g., in an appropriate solvent like acetonitrile or pyridine)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC vial with a screw cap and septum

  • Heating block or oven

Procedure:

  • Prepare a solution of this compound in a suitable anhydrous solvent (e.g., acetonitrile, pyridine) in a GC vial.

  • Add an excess of the silylating reagent (BSTFA + 1% TMCS). A general rule is to use at least a 2:1 molar ratio of the silylating reagent to active hydrogens.

  • Cap the vial tightly and heat at 60-80°C for 30-60 minutes.

  • Cool the vial to room temperature before injecting the sample into the GC-MS system.

  • The silylated samples can then be analyzed using a GC-MS system.[6]

Causality Behind Experimental Choices:

  • Reagent: BSTFA is a powerful silylating agent, and the addition of TMCS as a catalyst helps to derivatize the somewhat sterically hindered phenol more efficiently.[2]

  • Anhydrous Conditions: Silylation reactions are sensitive to moisture, which can consume the reagent and reduce the yield of the desired derivative.[3]

  • Heating: Heating accelerates the reaction rate, ensuring complete derivatization in a reasonable timeframe.

Visualization of Silylation Workflow

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis phenol This compound in anhydrous solvent reagent Add BSTFA + 1% TMCS phenol->reagent Excess reagent heat Heat at 60-80°C reagent->heat 30-60 min gcms Inject into GC-MS heat->gcms Cool to RT

Caption: Workflow for silylation of this compound for GC-MS analysis.

Section 3: Etherification (Williamson Ether Synthesis)

The Williamson ether synthesis is a classic and highly versatile method for preparing ethers, including aryl ethers from phenols.[8][9] The reaction proceeds via an SN2 mechanism where a phenoxide ion acts as a nucleophile and displaces a leaving group from an alkyl halide.[10][11]

For the synthesis of aryl ethers, the phenol is first deprotonated with a suitable base to form the more nucleophilic phenoxide. Due to the increased acidity of phenols compared to aliphatic alcohols, relatively mild bases like sodium hydroxide or potassium carbonate can be used.[8] The choice of the alkyl halide is critical; it should be a good SN2 substrate, typically a primary alkyl halide, to avoid competing elimination reactions.[9]

Protocol 3: Methylation using Methyl Iodide

This protocol describes the synthesis of 1-methoxy-2-methyl-5-(trifluoromethyl)benzene.

Materials:

  • This compound

  • Potassium carbonate (K2CO3), anhydrous

  • Methyl iodide (CH3I)

  • Acetone or N,N-dimethylformamide (DMF)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone.[12]

  • Stir the suspension vigorously at room temperature.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography if necessary.

Causality Behind Experimental Choices:

  • Base: Anhydrous potassium carbonate is a convenient and effective base for deprotonating the phenol in a polar aprotic solvent like acetone or DMF.[13]

  • Alkyl Halide: Methyl iodide is an excellent substrate for SN2 reactions, leading to high yields of the corresponding methyl ether.

  • Solvent: Polar aprotic solvents like acetone or DMF are ideal for SN2 reactions as they solvate the cation of the base but do not strongly solvate the nucleophile, thus enhancing its reactivity.[10]

Visualization of Williamson Ether Synthesis

G phenol This compound phenoxide Phenoxide Intermediate phenol->phenoxide Deprotonation base K2CO3 base->phenoxide product Aryl Methyl Ether phenoxide->product SN2 Attack alkyl_halide Methyl Iodide alkyl_halide->product

Caption: Key steps in the Williamson ether synthesis of an aryl methyl ether.

Section 4: Analytical Characterization

The successful derivatization of this compound can be confirmed using a variety of analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for analyzing silylated and other volatile derivatives.[3][6] The mass spectrum will show a characteristic molecular ion and fragmentation pattern for the derivatized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the formation of the desired ester or ether by the appearance of new signals corresponding to the added acyl or alkyl group and shifts in the signals of the aromatic ring protons and carbons.

  • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretching band of the phenol (typically around 3200-3600 cm-1) and the appearance of a C=O stretching band for esters (around 1735-1750 cm-1) or C-O stretching bands for ethers are indicative of a successful reaction.

Conclusion

The derivatization of the hydroxyl group of this compound is a fundamental and versatile strategy in both synthetic and analytical chemistry. The choice of derivatization method—be it acylation, silylation, or etherification—should be guided by the specific goals of the researcher, whether it is to prepare the compound for analysis, protect the hydroxyl group during a complex synthesis, or modify its biological properties. The protocols provided in this guide offer robust and reliable methods for achieving these transformations, grounded in well-established chemical principles.

References

catalytic applications of metal complexes with 2-Methyl-5-(trifluoromethyl)phenol ligands

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Catalysis of Metal Complexes Featuring Substituted Phenol Ligands: A Focus on 2-Methyl-5-(trifluoromethyl)phenol

Introduction: The Role of Substituted Phenols in Homogeneous Catalysis

In the landscape of modern catalysis, the design of ligands is paramount to controlling the reactivity, selectivity, and stability of metal complexes. Phenol derivatives, with their tunable electronic and steric properties, represent a versatile class of ligands. The introduction of substituents onto the phenolic ring allows for the fine-tuning of the electronic environment at the metal center. For instance, electron-donating groups (EDGs) like methyl (-CH₃) can increase electron density on the metal, which may favor oxidative addition steps in a catalytic cycle. Conversely, potent electron-withdrawing groups (EWGs) such as trifluoromethyl (-CF₃) render the metal center more electrophilic, potentially accelerating reductive elimination, the product-forming step.

This guide focuses on the catalytic potential of metal complexes bearing the this compound ligand. This specific ligand is of particular interest due to the opposing electronic effects of its substituents, offering a unique electronic balance that can be exploited in catalytic design. While direct, extensive literature on this specific ligand's catalytic applications is emerging, we can extrapolate from well-established principles of catalysis to develop robust protocols and understand its potential. This document serves as a technical guide for researchers, providing foundational protocols for the synthesis of a representative palladium complex and its application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry.[1][2]

Section 1: Ligand and Complex Synthesis

The successful application of any catalyst begins with the reliable synthesis of its components. The following protocols are based on established organometallic synthesis techniques.

Protocol 1: Synthesis of a Palladium(II) Pre-catalyst with this compound

The synthesis of a palladium(II) complex from the phenolic ligand is a critical first step. This protocol describes the formation of a bis-ligated palladium complex, a common pre-catalyst structure. The causality behind these steps lies in the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces a labile ligand from the palladium precursor.

Rationale for Component Selection:

  • Palladium Source: Palladium(II) acetate [Pd(OAc)₂] is chosen for its high reactivity and good solubility in common organic solvents.

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions.

  • Solvent: Acetonitrile (CH₃CN) is a polar aprotic solvent that effectively dissolves the reactants and is typically easy to remove post-reaction.

Step-by-Step Methodology:

  • Preparation: To a flame-dried 100 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (2.0 equivalents, e.g., 380 mg, 2.0 mmol).

  • Dissolution: Add anhydrous acetonitrile (40 mL) and stir until the ligand is fully dissolved.

  • Base Addition: Add potassium carbonate (2.2 equivalents, e.g., 304 mg, 2.2 mmol). The mixture will become a suspension.

  • Palladium Addition: In a separate vial, dissolve Palladium(II) acetate (1.0 equivalent, e.g., 224 mg, 1.0 mmol) in anhydrous acetonitrile (10 mL). Add this solution dropwise to the stirring ligand/base suspension at room temperature.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting phenol.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the inorganic salts. Wash the Celite pad with additional acetonitrile (2 x 10 mL).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting solid is the crude palladium complex.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield the desired bis(2-methyl-5-(trifluoromethyl)phenolato)palladium(II) complex.

Section 2: Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organoboron species and an organohalide, is a powerful tool in academic and industrial chemistry.[3] The performance of the palladium catalyst is central to the success of this reaction.

Application Note: Catalyzing the Coupling of 4-Bromoanisole and Phenylboronic Acid

This section provides a detailed protocol for a model Suzuki-Miyaura cross-coupling reaction. The choice of a Pd(II) pre-catalyst with the this compound ligand is hypothesized to enhance the reductive elimination step due to the electron-withdrawing nature of the -CF₃ group, potentially leading to higher turnover frequencies.

Experimental Workflow Diagram:

G cluster_synthesis Synthesis Phase cluster_catalysis Catalysis Phase Ligand This compound Reaction_Syn Complexation Reaction (Protocol 1) Ligand->Reaction_Syn Pd_Source Pd(OAc)₂ Pd_Source->Reaction_Syn Base K₂CO₃ Base->Reaction_Syn Solvent Acetonitrile Solvent->Reaction_Syn Purification_Syn Filtration & Recrystallization Reaction_Syn->Purification_Syn Catalyst Pd(II) Pre-catalyst Purification_Syn->Catalyst Reaction_Cat Suzuki-Miyaura Coupling (Protocol 2) Catalyst->Reaction_Cat Aryl_Halide 4-Bromoanisole Aryl_Halide->Reaction_Cat Boronic_Acid Phenylboronic Acid Boronic_Acid->Reaction_Cat Base_Cat K₃PO₄ Base_Cat->Reaction_Cat Solvent_Cat Toluene/H₂O Solvent_Cat->Reaction_Cat Purification_Cat Work-up & Column Chromatography Reaction_Cat->Purification_Cat Product 4-Methoxybiphenyl Purification_Cat->Product Suzuki_Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)L₂(X) Pd0->OA_complex Oxidative Addition (Ar-X) TM_complex Ar-Pd(II)L₂(R) OA_complex->TM_complex Transmetalation (R-B(OR)₂ + Base) TM_complex->Pd0 Reductive Elimination Product Ar-R TM_complex->Product Base_input Base (e.g., K₃PO₄) Boronate [R-B(OR)₂(OH)]⁻ Base_input->Boronate Boronate->TM_complex Boronic_Acid_input R-B(OR)₂ Boronic_Acid_input->Boronate

References

The Strategic Incorporation of 2-Methyl-5-(trifluoromethyl)phenol in Advanced Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorination in Polymer Chemistry

The introduction of fluorine-containing moieties into polymer backbones is a well-established strategy for imbuing materials with a unique and desirable set of properties. The high electronegativity and low polarizability of the carbon-fluorine bond lead to polymers with enhanced thermal stability, chemical resistance, low dielectric constants, and hydrophobic surfaces.[1][2] 2-Methyl-5-(trifluoromethyl)phenol is a versatile building block that serves as an excellent precursor for the synthesis of high-performance fluorinated polymers. Its trifluoromethyl (-CF3) group provides a significant enhancement to the polymer's properties, while the phenolic hydroxyl and methyl groups offer reactive sites for various polymerization reactions. This guide provides detailed application notes and protocols for the use of this compound in the synthesis of two important classes of thermosetting polymers: polybenzoxazines and epoxy resins.

Application I: Synthesis of High-Performance Fluorinated Polybenzoxazines

Polybenzoxazines are a class of phenolic resins that exhibit exceptional properties, including near-zero shrinkage upon curing, high thermal stability, low water absorption, and excellent mechanical strength.[1] The incorporation of this compound into the benzoxazine structure is anticipated to further enhance these properties, particularly the thermal stability and dielectric performance, making the resulting polymers suitable for demanding applications in the aerospace and microelectronics industries.

Workflow for Polybenzoxazine Synthesis and Curing

cluster_0 Part 1: Monomer Synthesis cluster_1 Part 2: Polymerization Monomer_Synthesis Mannich Condensation: This compound + Primary Amine + Formaldehyde Purification Purification: Recrystallization or Column Chromatography Monomer_Synthesis->Purification Crude Monomer Characterization1 Characterization: FTIR, NMR Purification->Characterization1 Purified Monomer ROP Thermal Ring-Opening Polymerization (ROP) Characterization1->ROP Verified Monomer Structure Curing Curing: High-Temperature Treatment ROP->Curing Polymer Network Formation Characterization2 Characterization: DSC, TGA, DMA Curing->Characterization2 Cured Polybenzoxazine

Caption: Workflow for the synthesis and polymerization of a benzoxazine monomer derived from this compound.

Protocol 1: Synthesis of a Benzoxazine Monomer from this compound

This protocol describes the synthesis of a monofunctional benzoxazine monomer via the Mannich condensation of this compound, a primary amine (e.g., aniline), and paraformaldehyde.

Materials:

  • This compound (98% purity)

  • Aniline (or other primary amine)

  • Paraformaldehyde

  • 1,4-Dioxane (anhydrous)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO4)

  • Hexanes

  • Ethyl acetate

Equipment:

  • Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask, dissolve this compound (0.1 mol) and aniline (0.1 mol) in 100 mL of 1,4-dioxane. Stir the mixture under a nitrogen atmosphere until all solids have dissolved.

  • Addition of Formaldehyde: To the stirred solution, add paraformaldehyde (0.2 mol) portion-wise over 15 minutes.

  • Reaction: Heat the reaction mixture to 90-95 °C and maintain this temperature for 6-8 hours under a continuous nitrogen purge. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 200 mL of deionized water and 100 mL of ethyl acetate. Shake vigorously and allow the layers to separate.

  • Extraction: Extract the aqueous layer twice more with 50 mL portions of ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layer sequentially with 100 mL of 1M NaOH solution, 100 mL of deionized water, and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

  • Drying: Dry the purified benzoxazine monomer in a vacuum oven at 40 °C overnight.

Characterization: The structure of the synthesized benzoxazine monomer should be confirmed by Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Thermal Ring-Opening Polymerization of the Fluorinated Benzoxazine Monomer

This protocol details the thermal curing of the synthesized benzoxazine monomer to form a crosslinked polybenzoxazine network.

Materials:

  • Synthesized and purified fluorinated benzoxazine monomer

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

  • Dynamic Mechanical Analyzer (DMA)

  • Oven with programmable temperature control

Procedure:

  • Sample Preparation: Place a small amount (5-10 mg) of the benzoxazine monomer into a DSC pan.

  • Curing Profile Determination (DSC): Heat the sample in the DSC from room temperature to 300 °C at a heating rate of 10 °C/min under a nitrogen atmosphere. The exothermic peak in the DSC thermogram indicates the ring-opening polymerization temperature.

  • Bulk Polymerization: Based on the DSC results, establish a curing schedule. A typical curing profile would involve heating the monomer in an oven at a temperature slightly below the onset of the polymerization exotherm for 1-2 hours, followed by a ramp to a temperature at or slightly above the peak of the exotherm for 2-4 hours, and a final post-curing step at a higher temperature (e.g., 220-240 °C) for 1-2 hours to ensure complete conversion.

  • Characterization of the Cured Polymer:

    • Glass Transition Temperature (Tg): Determine the Tg of the cured polybenzoxazine using DSC or DMA.

    • Thermal Stability: Evaluate the thermal stability of the polymer using TGA by heating the sample from room temperature to 800 °C at 10 °C/min in both nitrogen and air atmospheres.

    • Thermomechanical Properties: Analyze the storage modulus, loss modulus, and tan delta of the cured polymer as a function of temperature using DMA.

Expected Properties of the Fluorinated Polybenzoxazine:

PropertyExpected ValueReference
Polymerization Temperature (DSC peak) 200 - 250 °C[2][3]
Glass Transition Temperature (Tg) > 200 °C[1][2]
Decomposition Temperature (TGA, 5% wt. loss in N2) > 350 °C[2][3]
Char Yield at 800 °C (in N2) > 40%[1]
Dielectric Constant (at 1 MHz) < 3.0[1][4]
Water Absorption < 1.0%[2]

Application II: Synthesis of Fluorinated Epoxy Resins

Epoxy resins are widely used as adhesives, coatings, and matrix materials for composites due to their excellent adhesion, chemical resistance, and mechanical properties. The incorporation of this compound can lead to the development of fluorinated epoxy resins with enhanced thermal stability, lower moisture absorption, and improved dielectric properties.[5][6]

Reaction Scheme for Fluorinated Epoxy Resin Synthesis

Phenol 2-Methyl-5- (trifluoromethyl)phenol GlycidylEther Fluorinated Glycidyl Ether Monomer Phenol->GlycidylEther Epichlorohydrin Epichlorohydrin Epichlorohydrin->GlycidylEther Base Base (e.g., NaOH) Base->GlycidylEther Catalyst CuredEpoxy Crosslinked Fluorinated Epoxy Resin GlycidylEther->CuredEpoxy CuringAgent Curing Agent (e.g., Amine) CuringAgent->CuredEpoxy

Caption: Synthesis of a fluorinated epoxy resin from this compound.

Protocol 3: Synthesis of a Fluorinated Epoxy Monomer

This protocol describes the synthesis of a glycidyl ether epoxy monomer from this compound and epichlorohydrin.

Materials:

  • This compound

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO4)

Equipment:

  • Three-neck round-bottom flask with a mechanical stirrer, dropping funnel, and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 500 mL three-neck round-bottom flask, add this compound (0.1 mol) and an excess of epichlorohydrin (0.5 mol).

  • Addition of Base: While stirring vigorously, slowly add a 40% aqueous solution of NaOH (0.12 mol) dropwise to the mixture at 60-70 °C over a period of 1 hour.

  • Reaction: After the addition is complete, continue stirring the mixture at 70 °C for an additional 4-5 hours.

  • Phase Separation: Cool the reaction mixture and add 100 mL of toluene. Transfer the mixture to a separatory funnel and wash with deionized water until the aqueous layer is neutral.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous MgSO4, and then filter. Remove the excess epichlorohydrin and toluene by vacuum distillation.

  • Purification: The resulting crude epoxy monomer can be further purified by vacuum distillation or column chromatography.

Protocol 4: Curing of the Fluorinated Epoxy Resin

This protocol outlines the curing process of the synthesized fluorinated epoxy monomer with a diamine curing agent.

Materials:

  • Synthesized fluorinated epoxy monomer

  • Diamine curing agent (e.g., 4,4'-diaminodiphenylmethane, DDM)

  • Acetone (as a solvent for mixing, if necessary)

Equipment:

  • Beaker

  • Hot plate with magnetic stirrer

  • Mold (e.g., aluminum or silicone)

  • Vacuum oven

Procedure:

  • Mixing: Calculate the stoichiometric amount of the diamine curing agent required based on the epoxy equivalent weight (EEW) of the synthesized monomer.

  • Dissolution: Gently heat the epoxy monomer to reduce its viscosity. Add the calculated amount of the curing agent and stir until a homogeneous mixture is obtained. If necessary, a small amount of acetone can be used to aid in mixing, which should then be removed under vacuum.

  • Degassing: Place the mixture in a vacuum oven at a temperature slightly above the melting point of the curing agent to remove any entrapped air bubbles.

  • Curing: Pour the degassed mixture into a preheated mold and cure in an oven. A typical curing schedule might be 120 °C for 2 hours, followed by 150 °C for 2 hours, and a post-cure at 180 °C for 1 hour. The optimal curing schedule should be determined by DSC analysis.

  • Characterization: The properties of the cured fluorinated epoxy resin can be characterized using DSC, TGA, and DMA as described in Protocol 2.

Anticipated Properties of the Cured Fluorinated Epoxy Resin:

PropertyExpected OutcomeReference
Glass Transition Temperature (Tg) High (dependent on curing agent)[5][6]
Thermal Stability (TGA) Enhanced compared to non-fluorinated analogs[5][6]
Moisture Absorption Low[5][6]
Dielectric Constant Lowered compared to non-fluorinated analogs[5]
Contact Angle with Water High (hydrophobic surface)[5][6]

Health & Safety Precautions

Phenolic compounds and their derivatives, as well as reagents like formaldehyde and epichlorohydrin, can be hazardous.[7][8][9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This compound is a valuable monomer for the synthesis of high-performance fluorinated polymers. Its incorporation into polybenzoxazine and epoxy resin systems offers a straightforward route to materials with enhanced thermal stability, lower dielectric constants, and increased hydrophobicity. The protocols provided herein serve as a comprehensive guide for researchers and scientists to explore the potential of this versatile building block in the development of advanced materials for a wide range of applications.

References

Application Notes and Protocols for the Analytical Detection of 2-Methyl-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the qualitative and quantitative analysis of 2-Methyl-5-(trifluoromethyl)phenol. This compound is a key intermediate and potential impurity in the synthesis of various pharmaceutical and agrochemical agents. The presence of the trifluoromethyl group imparts unique chemical properties that necessitate robust and specific analytical methods for its detection and quantification. This guide is designed to provide researchers and drug development professionals with the necessary tools to implement reliable analytical strategies for process monitoring, quality control, and stability testing. The methodologies detailed herein are grounded in established analytical principles and are designed to meet the rigorous standards of scientific integrity and regulatory compliance.

Introduction

This compound is a substituted phenolic compound of increasing interest in organic synthesis. The trifluoromethyl group, a common bioisostere for a methyl or ethyl group, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, this phenol derivative serves as a crucial building block in the development of novel therapeutic agents and specialized chemicals.

The accurate detection and quantification of this compound are paramount for several reasons:

  • Process Chemistry: Monitoring the formation and consumption of this intermediate is critical for optimizing reaction yields and minimizing side-product formation.

  • Impurity Profiling: As a potential impurity in active pharmaceutical ingredients (APIs), its levels must be strictly controlled to ensure the safety and efficacy of the final drug product.

  • Stability Studies: Assessing the degradation pathways of APIs that may revert to or contain this phenol derivative is essential for establishing appropriate storage conditions and shelf-life.

This document provides detailed protocols for three complementary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. Each method is presented with a focus on the underlying scientific principles, practical implementation, and adherence to validation standards as outlined by the International Council for Harmonisation (ICH).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Applicability

Reversed-phase HPLC (RP-HPLC) is a cornerstone of pharmaceutical analysis, offering high-resolution separation of a wide range of non-volatile and thermally labile compounds. For this compound, a C18 stationary phase provides excellent retention and separation from other process-related impurities based on its moderate hydrophobicity. The aromatic ring and the phenolic hydroxyl group provide strong chromophores, allowing for sensitive detection by UV spectrophotometry. This method is particularly well-suited for routine quality control applications, offering a balance of speed, robustness, and quantitative accuracy. The development of this method is based on established principles for the analysis of substituted phenols.[1][2]

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal resolution.[2]

  • Mobile Phase A: Water with 0.1% Phosphoric acid or 0.1% Formic acid.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Sample Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v) or methanol.

  • Reference Standard: this compound, purity ≥ 99%.

  • Reagents: Phosphoric acid or formic acid (analytical grade), acetonitrile (HPLC grade), and ultrapure water.

Detailed Protocol

1.3.1. Standard and Sample Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

  • Sample Preparation:

    • Solid Samples: Accurately weigh a known amount of the sample, dissolve it in a suitable volume of sample diluent, and sonicate if necessary to ensure complete dissolution.

    • Liquid Samples: Dilute the sample with the sample diluent to a concentration that falls within the linear range of the calibration curve.

    • Filtration: Filter all prepared sample and standard solutions through a 0.45 µm syringe filter before injection.

1.3.2. Chromatographic Conditions

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 70% B

    • 15-20 min: 70% B

    • 20-22 min: 70% to 30% B

    • 22-30 min: 30% B (column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: Approximately 275 nm, to be confirmed by acquiring the UV spectrum of the analyte.

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines.[3][4][5]

Table 1: HPLC-UV Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Specificity The peak for this compound should be free of interference from excipients and degradation products. Peak purity should be confirmed using a DAD.
Linearity Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentrations across the specified range.
Range 80% to 120% of the target concentration.
Accuracy 98.0% to 102.0% recovery for the assay of the pure substance. For impurity quantification, 80-120% recovery is generally acceptable.[4]
Precision Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%).
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in parameters such as mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5 °C).
Data Interpretation and System Suitability
  • Identification: The retention time of the peak in the sample chromatogram should match that of the reference standard.

  • Quantification: The concentration of the analyte is determined from the calibration curve.

  • System Suitability: Before sample analysis, perform replicate injections of a standard solution to ensure the system is operating correctly. Key parameters include:

    • Tailing factor: ≤ 2.0

    • Theoretical plates: ≥ 2000

    • Relative standard deviation (RSD) of peak areas: ≤ 2.0% for replicate injections.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_validation Data Validation & Reporting prep_start Start weigh Accurately Weigh Sample/Standard prep_start->weigh dissolve Dissolve in Diluent (Methanol) weigh->dissolve sonicate Sonicate for Complete Dissolution dissolve->sonicate filter Filter through 0.45 µm Syringe Filter sonicate->filter inject Inject 10 µL into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 275 nm separate->detect data Data Acquisition & Processing detect->data system_suitability System Suitability Check (Tailing, Plates, RSD) data->system_suitability quantify Quantification using Calibration Curve system_suitability->quantify report Generate Report quantify->report

Caption: Experimental workflow for the HPLC quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Applicability

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the presence of a polar hydroxyl group, derivatization of this compound is recommended to improve its volatility and chromatographic peak shape. Trimethylsilylation is a common and effective derivatization strategy for phenolic compounds.[6] Electron ionization (EI) mass spectrometry provides a reproducible fragmentation pattern that can be used for definitive identification and structural confirmation. This method is particularly useful for identifying unknown impurities and for trace-level analysis due to its high sensitivity and selectivity.

Instrumentation and Materials
  • GC-MS System: A gas chromatograph equipped with a split/splitless injector, coupled to a mass spectrometer (e.g., quadrupole or ion trap).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium at a constant flow rate.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvent: Pyridine or acetonitrile (anhydrous).

  • Reference Standard: this compound, purity ≥ 99%.

Detailed Protocol

2.3.1. Sample Preparation and Derivatization

  • Sample Extraction: For complex matrices, a liquid-liquid or solid-phase extraction (SPE) may be necessary to isolate the analyte.[7][8]

    • SPE Protocol:

      • Condition a C18 SPE cartridge with methanol followed by water.

      • Load the sample solution (pH adjusted to ~2).

      • Wash with water to remove polar interferences.

      • Elute the analyte with methanol or ethyl acetate.

      • Evaporate the eluent to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried sample residue or a known amount of standard, add 100 µL of BSTFA with 1% TMCS.

    • Add 50 µL of pyridine or acetonitrile to facilitate the reaction.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature before GC-MS analysis.

2.3.2. GC-MS Conditions

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-400

Data Interpretation and Predicted Fragmentation

The mass spectrum of the TMS-derivatized this compound is expected to show a molecular ion peak ([M]⁺) and characteristic fragment ions. The molecular weight of the underivatized compound is 190.15 g/mol , and its TMS derivative is 262.29 g/mol .

Table 2: Predicted Mass Fragments for TMS-derivatized this compound

m/zProposed FragmentComments
262[M]⁺Molecular ion
247[M-15]⁺Loss of a methyl group from the TMS moiety, a common fragmentation pathway for TMS derivatives.[6]
193[M-69]⁺Loss of a CF₃ group.
73[(CH₃)₃Si]⁺Characteristic trimethylsilyl ion.[6]

The fragmentation pattern of phenol itself often involves the loss of CO and CHO fragments, leading to stable cyclopentadienyl cations.[9] Similar rearrangements may occur for this substituted phenol.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_interpretation Data Interpretation prep_start Start extract Sample Extraction (if necessary) prep_start->extract dry Evaporate to Dryness extract->dry derivatize Add BSTFA/TMCS, Heat at 70°C dry->derivatize inject Inject into GC-MS System derivatize->inject separate Separation on DB-5ms Column inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 50-400) ionize->detect identify Identify by Retention Time & Mass Spectrum detect->identify quantify Quantify using Internal Standard identify->quantify report Generate Report quantify->report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

Principle and Applicability

¹⁹F NMR is a highly specific and powerful technique for the analysis of fluorinated compounds. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity.[5] The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment, providing valuable structural information.[10] This method is particularly useful for:

  • Structural Confirmation: Unambiguously confirming the presence of the trifluoromethyl group.

  • Quantitative Analysis: ¹⁹F NMR can be used for quantification without the need for a reference standard of the analyte, by using an internal standard of known concentration.

  • Mixture Analysis: Differentiating between different fluorinated species in a complex mixture.

Instrumentation and Materials
  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • NMR Tubes: Standard 5 mm NMR tubes.

  • Deuterated Solvent: A suitable deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard (for quantification): A stable, non-reactive fluorinated compound with a known concentration and a resonance that does not overlap with the analyte signal (e.g., trifluorotoluene).

Detailed Protocol

3.3.1. Sample Preparation

  • Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

  • For quantitative analysis, add a known amount of the internal standard to the sample solution.

3.3.2. NMR Acquisition

  • Acquire the ¹⁹F NMR spectrum at room temperature.

  • Use a sufficient relaxation delay to ensure accurate integration for quantitative analysis.

  • Proton decoupling is typically used to simplify the spectrum, resulting in a singlet for the CF₃ group.

Data Interpretation
  • Chemical Shift: The trifluoromethyl group in this compound is expected to have a chemical shift in the range of -60 to -65 ppm relative to CFCl₃. The exact chemical shift can be influenced by the solvent and the electronic effects of the other substituents on the aromatic ring.[11]

  • Integration: The integral of the ¹⁹F signal is directly proportional to the number of fluorine nuclei, allowing for quantification relative to the internal standard.

NMR_Workflow start Start prep_sample Dissolve Sample in Deuterated Solvent start->prep_sample add_standard Add Internal Standard (for Quantification) prep_sample->add_standard transfer_tube Transfer to NMR Tube add_standard->transfer_tube acquire_spectrum Acquire ¹⁹F NMR Spectrum (with Proton Decoupling) transfer_tube->acquire_spectrum process_data Process Data (Phasing, Baseline Correction) acquire_spectrum->process_data analyze_spectrum Analyze Spectrum (Chemical Shift, Integration) process_data->analyze_spectrum report Generate Report analyze_spectrum->report

Caption: Workflow for ¹⁹F NMR analysis of this compound.

Forced Degradation Studies

To ensure the specificity and stability-indicating nature of the developed chromatographic methods, forced degradation studies should be performed on this compound.[12][13][14] These studies involve subjecting the analyte to various stress conditions to generate potential degradation products. The stressed samples are then analyzed to confirm that the degradation products are well-resolved from the parent peak.

Table 3: Recommended Forced Degradation Conditions

Stress ConditionTypical Conditions
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation 105 °C for 48 hours (solid state)
Photostability Exposure to UV light (254 nm) and visible light

Conclusion

The analytical methods presented in this guide provide a comprehensive toolkit for the detection, quantification, and characterization of this compound. The choice of method will depend on the specific analytical challenge, with HPLC-UV being ideal for routine quantification, GC-MS offering superior sensitivity and structural confirmation, and ¹⁹F NMR providing unambiguous identification of the fluorinated moiety. By implementing these detailed protocols and adhering to the principles of method validation, researchers and drug development professionals can ensure the generation of high-quality, reliable data to support their research and development activities.

References

Application Notes and Protocols for the Purification of 2-Methyl-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-(trifluoromethyl)phenol is a substituted aromatic compound with significant potential in the development of novel pharmaceuticals and agrochemicals. The presence of both a methyl and a trifluoromethyl group on the phenol ring imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis. Achieving high purity of this compound is paramount for its effective use in subsequent reactions and for ensuring the quality and safety of final products.

This comprehensive guide provides detailed protocols for the purification of this compound, focusing on the principles and practical application of common laboratory techniques. The methodologies outlined herein are designed to be robust and reproducible, enabling researchers to obtain material of high purity suitable for a wide range of applications.

Understanding the Impurity Profile

The purification strategy for this compound is dictated by the potential impurities that may be present after its synthesis. Common synthetic routes may result in the formation of isomers, unreacted starting materials, and by-products. A thorough understanding of these potential contaminants is crucial for selecting the most effective purification method.

Table 1: Potential Impurities in the Synthesis of this compound

Impurity TypeExamplesRationale for Presence
Isomeric Byproducts 2-Methyl-3-(trifluoromethyl)phenol, 4-Methyl-3-(trifluoromethyl)phenolIncomplete regioselectivity during aromatic substitution reactions.
Unreacted Starting Materials m-Cresol, nitrating agents, etc.Incomplete reaction conversion.
Reaction Byproducts Dinitrated phenols, oxidation productsSide reactions occurring under the reaction conditions.
Residual Solvents Toluene, ethanol, ethyl acetateSolvents used in the synthesis and initial work-up.

Purification Strategies: A Multi-faceted Approach

A combination of purification techniques is often necessary to achieve the desired level of purity for this compound. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.

Purification_Workflow Crude Crude 2-Methyl-5- (trifluoromethyl)phenol Distillation Fractional Distillation Crude->Distillation Removal of non-volatile impurities Recrystallization Recrystallization Distillation->Recrystallization Further purification Chromatography Column Chromatography Distillation->Chromatography Isomer separation Pure High-Purity Product (>99%) Recrystallization->Pure Chromatography->Pure

Figure 1: General workflow for the purification of this compound.

Protocol 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. For phenolic compounds, a mixed solvent system is often effective.[1]

Scientific Rationale

The principle behind recrystallization is that the desired compound and its impurities will have different solubility profiles in a given solvent. By carefully selecting a solvent or solvent mixture, the desired compound can be selectively crystallized out of the solution upon cooling, leaving the impurities behind in the mother liquor. For polar compounds like phenols, a polar solvent in which the compound is soluble at high temperatures, paired with a less polar anti-solvent to induce crystallization, is a common strategy. An ethanol/water mixture is a classic example of such a system for the recrystallization of substituted phenols.[1]

Step-by-Step Protocol
  • Solvent Selection: Begin by performing small-scale solubility tests to determine the optimal solvent system. An ethanol/water mixture is a good starting point. The goal is to find a ratio where this compound is soluble in the hot solvent mixture but precipitates upon cooling.

  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the mixture gently on a hot plate with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

  • Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly turbid. If turbidity persists, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (the same ratio used for crystallization) to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Table 2: Troubleshooting Recrystallization

IssuePossible CauseSolution
Oiling out The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Add more of the primary solvent (ethanol) to the hot mixture. Ensure a slower cooling rate.
No crystal formation The solution is not sufficiently saturated, or nucleation is slow.Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure compound.
Low recovery Too much solvent was used, or the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath.

Protocol 2: Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For phenols, silica gel is a commonly used stationary phase.[2] The choice of eluent (mobile phase) is critical for achieving good separation.

Scientific Rationale

In silica gel chromatography, the separation is based on the polarity of the compounds. Silica gel is a polar adsorbent, and more polar compounds will interact more strongly with the stationary phase, leading to slower elution.[2] By using a mobile phase of appropriate polarity, a mixture of compounds can be separated as they travel down the column at different rates. For substituted phenols, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is often used as the eluent.[1] The polarity of the eluent can be gradually increased (gradient elution) to effectively separate compounds with a wide range of polarities.

Chromatography_Workflow Start Crude Sample Dissolved in Minimal Solvent TLC TLC Analysis to Determine Eluent System Start->TLC Column_Prep Prepare Silica Gel Column TLC->Column_Prep Loading Load Sample onto Column Column_Prep->Loading Elution Elute with Hexane/Ethyl Acetate Gradient Loading->Elution Collection Collect Fractions Elution->Collection TLC_Fractions Monitor Fractions by TLC Collection->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporation Evaporate Solvent Combine->Evaporation Pure_Product Pure 2-Methyl-5- (trifluoromethyl)phenol Evaporation->Pure_Product

Figure 2: Workflow for purification by column chromatography.

Step-by-Step Protocol
  • Eluent Selection: Use thin-layer chromatography (TLC) to determine the optimal eluent system. A good starting point is a mixture of hexane and ethyl acetate. The ideal eluent composition should provide a retention factor (Rf) of approximately 0.3 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles in the packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the solvent system determined from the TLC analysis. If necessary, gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate to elute the desired compound.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Monitoring: Monitor the composition of the collected fractions using TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified compound.

Table 3: Common Eluent Systems for Phenol Purification on Silica Gel

Eluent SystemPolarityComments
Hexane / Ethyl Acetate Low to MediumA versatile and widely used system. The ratio can be adjusted to elute a wide range of phenols.[1]
Dichloromethane / Methanol Medium to HighEffective for more polar phenols. A small percentage of methanol can significantly increase the eluting power.
Toluene / Ethyl Acetate Low to MediumCan provide different selectivity compared to hexane-based systems, which can be advantageous for separating closely related isomers.

Protocol 3: Purification by Fractional Distillation

For liquid compounds or low-melting solids, fractional distillation under reduced pressure can be an effective method for purification, especially for removing non-volatile impurities or separating compounds with significantly different boiling points.

Scientific Rationale

Fractional distillation separates components of a liquid mixture based on their differences in boiling points. By heating the mixture, the component with the lower boiling point will vaporize more readily. This vapor then travels up a fractionating column, where it undergoes successive condensation and vaporization cycles, leading to an enrichment of the more volatile component at the top of the column. Applying a vacuum reduces the boiling points of the compounds, which is particularly useful for high-boiling or thermally sensitive substances like many substituted phenols.

Step-by-Step Protocol
  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a fractionating column (e.g., Vigreux or packed column), a condenser, and receiving flasks. Ensure all joints are properly sealed for vacuum application.

  • Charging the Flask: Place the crude this compound in the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently.

  • Fraction Collection: Collect the distillate in fractions based on the boiling point. The boiling point of 4-(Trifluoromethyl)phenol is reported as 71.5-72 °C at 8 Torr, which can serve as an estimate for the target compound.[3] Collect the fraction that distills at a constant temperature, as this will be the purified product.

  • Discontinuation: Stop the distillation when the temperature starts to drop or rise significantly, indicating that the desired compound has been collected.

Purity Assessment

After purification, it is essential to assess the purity of the this compound. Common analytical techniques for this purpose include:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can be used to detect impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity.

Conclusion

The purification of this compound is a critical step in its utilization for research and development. The choice of purification method, whether recrystallization, column chromatography, or distillation, should be guided by the specific impurity profile of the crude material and the desired final purity. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can consistently obtain high-purity this compound for their synthetic needs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-02

Introduction

Welcome to the technical support center for the synthesis of 2-Methyl-5-(trifluoromethyl)phenol. This valuable intermediate is a key building block in the development of pharmaceuticals and agrochemicals, owing to the unique properties conferred by the trifluoromethyl (-CF₃) group, such as enhanced metabolic stability and lipophilicity.[1][2]

The synthesis, however, is not without its challenges. The primary route involves the direct trifluoromethylation of 2-methylphenol (o-cresol), a reaction that demands precise control to achieve high yield and regioselectivity. Issues such as low conversion, formation of undesired isomers, and difficult purifications are common hurdles.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and optimize your results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction shows very low conversion of the starting material (o-cresol) to the desired product. What are the likely causes and how can I fix this?

Answer: Low conversion is a frequent issue stemming from several factors related to the reagents, reaction conditions, or catalyst activity.

Potential Causes & Solutions:

  • Inactive Trifluoromethylating Agent: Many trifluoromethylating agents are sensitive to moisture and air.

    • Solution: Ensure your trifluoromethylating agent, such as Langlois' reagent (CF₃SO₂Na) or Umemoto's reagents, is fresh and has been stored under anhydrous conditions.[3][4] Consider purchasing a new batch from a reputable supplier if in doubt.

  • Inefficient Radical Initiation (for radical pathways): Radical trifluoromethylation, often using CF₃SO₂Na, requires an effective initiator, typically an oxidant like tert-butyl hydroperoxide (TBHP).

    • Solution: Check the concentration and quality of your initiator. Use a fresh, properly stored supply. You may need to screen different oxidants or adjust the stoichiometry. Some protocols have shown that metal additives are not strictly required, but trace metals can initiate the reaction.[5]

  • Suboptimal Reaction Temperature: The reaction temperature is critical for overcoming the activation energy without promoting decomposition or side reactions.

    • Solution: If the temperature is too low, incrementally increase it in 5-10°C intervals. Conversely, if you observe significant byproduct formation, the temperature may be too high. Monitor the reaction progress closely using TLC or GC-MS at each temperature point.

  • Catalyst Deactivation (if applicable): If you are using a metal-catalyzed process (e.g., with Cu(OTf)₂), the catalyst can be poisoned by impurities in the starting materials or solvent.

    • Solution: Purify your starting materials (o-cresol) and use anhydrous, high-purity solvents. Consider increasing the catalyst loading or adding ligands that can stabilize the active catalytic species.

Issue 2: Poor Regioselectivity - Formation of Isomeric Byproducts

Question: My main problem is the formation of other trifluoromethylated isomers, such as 2-Methyl-3-(trifluoromethyl)phenol or 2-Methyl-4-(trifluoromethyl)phenol. How can I improve selectivity for the desired meta-product?

Answer: Achieving high regioselectivity is the central challenge in this synthesis. The directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups on the aromatic ring are key. Both are ortho, para-directing, making the formation of the desired meta-trifluoromethylated product non-trivial.

Potential Causes & Solutions:

  • Reaction Mechanism and Reagent Choice: The choice of trifluoromethylating agent dictates the mechanism (radical, electrophilic, or nucleophilic) and, consequently, the regioselectivity.

    • Electrophilic Reagents: Reagents like Umemoto's or Togni's reagents act as "CF₃⁺" sources.[6][7] These will strongly favor substitution at the electron-rich ortho and para positions relative to the hydroxyl group.

    • Radical Reagents: Langlois' reagent (CF₃SO₂Na) generates a CF₃ radical.[4][5][8] Radical reactions are often less selective than ionic reactions but can be influenced by steric and electronic factors. For electron-rich substrates like phenols, attack can still occur at multiple positions.[5]

    • Solution: For this specific target, a radical pathway is often preferred over a purely electrophilic one. To enhance selectivity:

      • Steric Hindrance: The methyl group at position 2 provides some steric hindrance at the adjacent 3-position, but this is often insufficient.

      • Use of Additives: Recent studies have shown that additives like cyclodextrins can control regioselectivity by forming an inclusion complex with the substrate, sterically blocking certain positions and leaving the desired position accessible for trifluoromethylation.[9] Experimenting with β- or γ-cyclodextrin in your reaction medium could dramatically improve the isomeric ratio.

  • Solvent Effects: The solvent can influence the reactivity and selectivity of the trifluoromethylating agent.

    • Solution: Perform a solvent screen. Polar aprotic solvents like DMF or acetonitrile are common, but sometimes a biphasic system (e.g., H₂O/DCM) or even aqueous solutions can alter the selectivity profile.[5][9]

Troubleshooting Workflow for Low Yield & Poor Selectivity

Below is a decision-making workflow to systematically address these common issues.

G start Low Yield or Poor Selectivity check_reagents Verify Reagent Quality (CF3 Source, Initiator, Solvent) start->check_reagents check_reagents->start Reagents Faulty optimize_conditions Optimize Reaction Conditions (Temp, Concentration, Time) check_reagents->optimize_conditions Reagents OK change_reagent Screen Different CF3 Reagents (e.g., Langlois vs. Umemoto) optimize_conditions->change_reagent Still Low Yield additives Investigate Additives (e.g., Cyclodextrins for Selectivity) optimize_conditions->additives Still Poor Selectivity change_reagent->optimize_conditions purification Develop Robust Purification Protocol additives->purification success Improved Yield & Purity purification->success

Caption: A troubleshooting decision tree for optimizing the synthesis.

Issue 3: Difficult Product Purification

Question: I've managed to synthesize the product, but I'm struggling to separate it from the starting material and isomeric byproducts due to their similar physical properties. What purification strategies are effective?

Answer: Co-elution and similar boiling points make this a common challenge. A multi-step purification protocol is often necessary.

Potential Solutions:

  • Aqueous Workup:

    • Begin with a standard aqueous workup to remove inorganic salts and water-soluble impurities. An acidic wash (e.g., dilute HCl) can help remove any basic impurities, while a basic wash (e.g., NaHCO₃) can remove acidic byproducts.

  • Flash Column Chromatography: This is the most critical step for isomer separation.

    • Solvent System: The key is to find a solvent system with optimal resolving power. Start with a non-polar solvent like hexane or heptane and gradually add a slightly more polar solvent like ethyl acetate or dichloromethane. A typical starting point is 95:5 Heptane:EtOAc.

    • Gradient Elution: A shallow gradient is crucial. A slow increase from ~2% to 10% ethyl acetate in heptane often provides the best separation between phenol isomers.

    • Adsorbent: Standard silica gel (SiO₂) is usually sufficient.

  • Vacuum Distillation / Kugelrohr: If chromatography does not yield sufficient purity, fractional vacuum distillation can be effective, provided there is a sufficient difference in boiling points between the isomers. A Kugelrohr apparatus is excellent for small-scale purifications.

  • Recrystallization: If the final product is a solid or can be derivatized to a crystalline solid, recrystallization is an excellent method for achieving high purity.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis? A1: The most direct and common starting material is 2-methylphenol (o-cresol). It is commercially available and relatively inexpensive. Alternative routes, such as those starting from 3-aminobenzotrifluoride followed by diazotization and hydrolysis, are also known but are often more complex and may have lower overall yields.[10]

Q2: Which trifluoromethylating agent is most recommended? A2: For direct C-H trifluoromethylation of an electron-rich arene like o-cresol, radical precursors are generally preferred for achieving meta-substitution, even if selectivity is a challenge. Langlois' reagent (CF₃SO₂Na) is a strong candidate because it is stable, inexpensive, and commercially available.[3][4][11] Electrophilic agents like Umemoto's or Togni's reagents are highly effective but will strongly favor ortho/para substitution and are generally not suitable for obtaining the desired 5-(trifluoromethyl) isomer.[6][12]

Q3: How can I monitor the reaction progress effectively? A3: A combination of Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is ideal.

  • TLC: Use a non-polar solvent system (e.g., 9:1 Hexane:EtOAc) and visualize with a UV lamp and a potassium permanganate (KMnO₄) stain. The product, starting material, and isomers should have slightly different Rf values.

  • GC-MS: This is the best method for quantifying the conversion and the ratio of isomers. A small aliquot of the reaction mixture can be quenched, extracted, and injected to get a precise snapshot of the reaction's status.

Q4: Are there any specific safety precautions I should take? A4: Yes. Trifluoromethylation reactions can be hazardous.

  • Pressure: Some reactions, particularly those involving gaseous reagents like CF₃I or those that generate gas, may need to be conducted in sealed pressure vessels.

  • Toxicity: Many fluorinated compounds and reagents are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Exothermic Reactions: The initiation of radical reactions can sometimes be highly exothermic. Monitor the internal temperature and have a cooling bath ready.

Detailed Experimental Protocol

This section provides a representative, step-by-step protocol for the synthesis using Langlois' reagent, which serves as a good starting point for optimization.

Radical Trifluoromethylation of o-Cresol

Materials:

  • 2-Methylphenol (o-cresol)

  • Sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent)

  • tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methylphenol (1.0 eq.).

  • Reagent Addition: Add CF₃SO₂Na (2.5 eq.) and anhydrous acetonitrile. Stir the suspension under a nitrogen atmosphere.

  • Initiation: Slowly add TBHP (3.0 eq.) to the mixture at room temperature over 10-15 minutes. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 70-80 °C and stir for 12-24 hours. Monitor the reaction progress by GC-MS every 4-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Extract the aqueous phase three times with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude oil by flash column chromatography on silica gel using a shallow gradient of ethyl acetate in heptane (e.g., 2% to 10%) to isolate the this compound isomer.

Quantitative Data Summary

The following table provides a hypothetical comparison of reaction conditions to guide optimization. Actual results will vary.

ParameterCondition ACondition BCondition CExpected Outcome
CF₃ Reagent Langlois' ReagentUmemoto's ReagentLanglois' ReagentLanglois' reagent favors radical pathway.
Additive NoneNoneβ-CyclodextrinCyclodextrin may improve meta-selectivity.[9]
Solvent AcetonitrileDMFH₂O/MeCNSolvent can influence selectivity.
Temperature 80 °C60 °C80 °CHigher temp may increase side reactions.
Typical Yield 30-40%<10% (wrong isomer)45-55%Higher selectivity should improve isolated yield.
Isomer Ratio (m:o:p) ~2:3:1~1:10:5~5:2:1Additive is key to shifting the ratio.

References

Technical Support Center: Purification Challenges of 2-Methyl-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-5-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this fluorinated intermediate. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategy effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary impurities I should expect when synthesizing this compound?

A1: Understanding potential impurities is the first step toward effective purification. The impurity profile is heavily dependent on the synthetic route. A common laboratory synthesis involves the Friedel-Crafts methylation of 3-(trifluoromethyl)phenol. Based on this, you should anticipate several classes of byproducts.

Table 1: Common Impurities and Their Probable Origin

Impurity Class Specific Examples Origin Purification Challenge
Positional Isomers 4-Methyl-3-(trifluoromethyl)phenol, 2-Methyl-3-(trifluoromethyl)phenol The hydroxyl and trifluoromethyl groups direct the incoming methyl group to various positions on the aromatic ring. These isomers often have very similar boiling points and polarities, making separation by distillation or standard chromatography difficult.[1]
Over-Alkylation Products Dimethyl-(trifluoromethyl)phenols The product, this compound, can undergo a second methylation reaction.[1] Higher molecular weight and different polarity, but can co-distill or co-elute if conditions are not optimized.
O-Alkylation Products 1-Methoxy-2-methyl-5-(trifluoromethyl)benzene The methylating agent reacts with the acidic phenolic hydroxyl group instead of the aromatic ring, forming an ether.[1] Significant difference in polarity (non-acidic) makes it separable by chromatography or acid-base extraction, but it represents a yield loss.
Unreacted Starting Material 3-(Trifluoromethyl)phenol Incomplete reaction. Generally has a different boiling point and polarity, making it easier to separate than isomeric byproducts.

| Reagents & Solvents | Residual catalyst, high-boiling solvents (e.g., NMP, DMF). | Carryover from the reaction workup. | Can interfere with crystallization and may require specific extraction or distillation steps for removal. |

Q2: How do I choose the most effective purification strategy for my crude product?

A2: The optimal purification strategy depends on the scale of your synthesis and the specific impurities present. A multi-step approach is often necessary. The following decision tree provides a logical workflow for selecting your primary purification method.

Purification_Strategy start Crude this compound check_impurities What is the major impurity type? (Analyze by GC-MS or LC-MS) start->check_impurities isomers Positional Isomers (Similar BP & Polarity) check_impurities->isomers Isomers non_isomers Starting Material / Over-alkylated (Different BP & Polarity) check_impurities->non_isomers Non-isomers scale_isomers What is the production scale? isomers->scale_isomers scale_non_isomers What is the production scale? non_isomers->scale_non_isomers chromatography Preparative Chromatography (Fluorinated or High-Res Silica) scale_isomers->chromatography Small Scale crystallization Fractional Crystallization (May require multiple cycles) scale_isomers->crystallization Large Scale distillation Fractional Vacuum Distillation scale_non_isomers->distillation Large Scale scale_non_isomers->chromatography Small Scale large_scale Large Scale (>50g) small_scale Small Scale (<50g)

Caption: Purification strategy decision tree.

Q3: My compound appears to be thermally unstable and darkens upon heating. How can I safely use distillation?

A3: This is a common issue. Phenols, especially at elevated temperatures, are susceptible to air oxidation, which causes discoloration and degradation. The boiling point of this compound is likely above 150-180°C at atmospheric pressure, a range where thermal decomposition can become significant.[2][3]

The solution is Reduced Pressure (Vacuum) Distillation . By lowering the pressure, you significantly decrease the boiling point of the compound, allowing for distillation at a much lower, safer temperature.[2]

  • System Setup: Use a short-path distillation apparatus to minimize product loss on the glass surfaces. Ensure all glassware joints are properly sealed with high-vacuum grease.

  • Drying: Ensure the crude material is completely dry. Water will interfere with achieving a high vacuum.

  • Pressure Application: Connect the system to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum before you begin heating.

  • Heating: Use a magnetic stirrer and a heating mantle with a temperature controller. Heat the distillation flask gently and evenly.

  • Fraction Collection: Collect a forerun fraction, which will contain any low-boiling solvents or impurities. Then, carefully collect the main product fraction as it distills at a stable temperature and pressure.

  • Termination: Once the distillation is complete, cool the system to room temperature before releasing the vacuum to prevent atmospheric oxygen from rushing into the hot apparatus, which can cause oxidation or an explosion.

ProblemProbable Cause(s)Recommended Solution(s)
"Bumping" / Unstable Boiling Superheating of the liquid.Use a magnetic stir bar for smooth boiling. For very high vacuum, an ebulliator or a slow bleed of nitrogen can be used.
Inability to Reach Low Pressure Leaks in the system.Check all joints and connections. Ensure the vacuum pump is in good working order and the oil is fresh.
Product Solidifies in Condenser The melting point of the product is higher than the condenser temperature.Use a jacketed condenser and circulate warm water (at a temperature above the product's melting point) instead of cold water.
Product Still Darkens Residual oxygen or excessive temperature.Purge the system with an inert gas (e.g., Nitrogen) before applying vacuum. Distill at the lowest pressure possible to minimize the required temperature.
Q4: I am struggling to separate this compound from a positional isomer. What are my best options?

A4: This is the most significant purification challenge. Isomers often have nearly identical boiling points, making distillation ineffective.[2] In this case, you must exploit subtle differences in polarity and molecular interactions through chromatography or crystallization.

Option 1: High-Performance Column Chromatography (Recommended for <50g scale) Standard silica gel chromatography can work, but separating closely related isomers may require careful optimization. A key insight for fluorinated molecules is the use of specialized stationary phases. Fluorinated phases can offer unique selectivity for halogenated aromatic compounds that traditional C18 or silica phases do not.[4] This is due to specific dipole-dipole interactions and potential "fluorous-fluorous" interactions.

Option 2: Fractional Crystallization (Recommended for >50g scale) If your crude product is a solid or can be induced to crystallize, fractional crystallization can be a powerful, scalable technique. The principle is that the desired isomer will preferentially crystallize from a saturated solution upon cooling, leaving other isomers enriched in the mother liquor.[5] This process may need to be repeated several times to achieve high purity. Melt crystallization is another advanced option but requires specialized equipment.[6]

Q5: Can you provide a detailed starting protocol for purification by column chromatography?

A5: Certainly. This workflow is a robust starting point for separating your target compound from both more and less polar impurities.

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation a Select Solvent System (via TLC analysis) b Pack Column with Slurry (Silica Gel in low-polarity solvent) a->b c Load Sample (Concentrated, minimal volume) b->c d Elute with Solvent (Apply gentle pressure) c->d e Collect Fractions d->e f Analyze Fractions (TLC or HPLC) e->f g Combine Pure Fractions f->g h Evaporate Solvent (Rotary Evaporator) g->h i Pure Product h->i

Caption: General workflow for column chromatography purification.[7]

  • Stationary Phase Selection: Start with standard flash-grade silica gel (230-400 mesh).

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to find a suitable solvent system. The goal is to have the Rf value of your target compound be around 0.2-0.35 for good separation.

    Table 2: Recommended Starting Solvent Systems

    Solvent System Polarity Notes
    Hexanes / Ethyl Acetate Low to Medium A standard, versatile system. Start with 5% Ethyl Acetate and increase polarity as needed.
    Dichloromethane / Hexanes Low Good for separating less polar compounds.

    | Toluene / Ethyl Acetate | Medium | Can offer different selectivity for aromatic compounds. |

  • Column Packing: Prepare a slurry of silica gel in your starting, low-polarity solvent. Pour it into the column and use gentle air pressure to pack a uniform bed. Add a thin layer of sand to the top to protect the silica surface.[7]

  • Sample Loading: Dissolve your crude product in the minimum amount of a suitable solvent (ideally the chromatography eluent or a stronger solvent like dichloromethane). Carefully apply it to the top of the column and allow it to absorb into the silica.

  • Elution: Carefully add the eluent and apply gentle, steady pressure. Collect fractions continuously. If separating very close spots, a shallow gradient elution (slowly increasing the percentage of the polar solvent) is highly recommended.

  • Analysis and Isolation: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.

Q6: How can I definitively assess the purity of my final product?

A6: Relying on a single analytical technique is insufficient. A combination of methods is required to ensure the identity and purity of your this compound.

Table 3: Recommended Analytical Techniques for Purity Assessment

Technique Purpose Key Information Provided
GC-MS Purity & Impurity ID Provides percent purity based on peak area (e.g., using an FID detector) and allows for the identification of volatile impurities by their mass spectra.[8][9]
HPLC-UV Quantitative Purity The gold standard for quantitative analysis of non-volatile compounds. A single sharp peak indicates high purity. An external standard can be used for precise quantification.[10]
¹H NMR Structural Confirmation Confirms the chemical structure. The integration of proton signals should match the expected ratios. Absence of signals from impurities is a strong indicator of purity.
¹⁹F NMR Fluorine-Specific Purity Extremely sensitive for detecting any fluorine-containing impurities. A single, sharp singlet is expected for the -CF₃ group. Any other signals indicate fluorinated byproducts.[11]

| Melting Point | Physical Property Check | A sharp, narrow melting range (e.g., within 1-2 °C) is characteristic of a pure crystalline solid. Impurities typically depress and broaden the melting range.[3] |

By employing these troubleshooting guides and analytical methods, you can systematically address the purification challenges of this compound and obtain a final product of high purity suitable for the most demanding applications.

References

Technical Support Center: Synthesis of 2-Methyl-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 2-Methyl-5-(trifluoromethyl)phenol. This molecule is a key building block in the development of pharmaceuticals and advanced agrochemicals, making its efficient and high-purity synthesis a critical concern for researchers. The most common industrial route to this phenol proceeds via the diazotization of 2-Methyl-5-(trifluoromethyl)aniline followed by hydrolysis of the resulting diazonium salt. While this pathway is well-established, it is fraught with potential side reactions that can drastically reduce yield and complicate purification.

This guide is designed to serve as a field-proven resource for researchers, scientists, and drug development professionals. We will move beyond simple procedural outlines to explore the causality behind common synthetic failures, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.

Section 1: The Primary Synthetic Pathway: A Mechanistic Overview

The conversion of 2-Methyl-5-(trifluoromethyl)aniline to this compound is fundamentally a two-stage process:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., H₂SO₄ or HCl) at low temperatures (0–5 °C). This converts the amino group into a highly reactive diazonium salt (-N₂⁺).[1][2]

  • Hydrolysis: The diazonium salt solution is then heated, causing the diazonium group to be replaced by a hydroxyl group (-OH) through reaction with water, liberating nitrogen gas (N₂).[3]

While direct thermal hydrolysis is common, a milder, copper-catalyzed variant known as a Sandmeyer-type reaction can offer superior control and reduced byproduct formation.[4]

Visualizing the Main Reaction Workflow

Caption: Main synthetic workflow for this compound.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis. Each answer provides a diagnosis of the problem, the underlying chemical principles, and actionable solutions.

Q1: My reaction turned dark brown or black during the diazotization step, and I observed vigorous gas evolution, even at low temperatures. What is happening?

A: This is a classic sign of uncontrolled diazonium salt decomposition . Diazonium salts are notoriously unstable.[2][5] The dark coloration is due to the formation of polymeric, tar-like substances.

  • Causality: The primary cause is a temperature spike above the critical 0–5 °C range. The decomposition is exothermic, meaning that once it starts, it can accelerate rapidly, leading to a runaway reaction. The gas you observed is nitrogen (N₂), prematurely liberated from the diazonium group.

  • Troubleshooting & Prevention:

    • Aggressive Temperature Control: Use an ice-salt bath to achieve temperatures between -5 and 0 °C for better thermal management. Ensure the thermometer is placed directly in the reaction mixture, not just in the bath.

    • Slow Reagent Addition: The sodium nitrite solution must be added dropwise and slowly, allowing the reaction's exotherm to dissipate without raising the internal temperature above 5 °C.[5]

    • Efficient Stirring: Ensure the mixture is vigorously stirred to prevent localized "hot spots" where the concentration of reagents can build up and initiate decomposition.

Q2: After the hydrolysis step, I isolated a brightly colored (red/orange), insoluble solid along with my product. What is this impurity?

A: You have likely formed an azo compound . This is the most common side reaction in diazotization chemistry and arises from azo coupling .

  • Causality: The diazonium salt is a potent electrophile. If any unreacted 2-Methyl-5-(trifluoromethyl)aniline is present in the solution, the diazonium salt will attack its aromatic ring to form a stable, highly conjugated, and thus colored, azo dye.[6] This occurs when the reaction medium is not acidic enough. The primary amine is nucleophilic, but its protonated form (the anilinium salt) is not.

  • Troubleshooting & Prevention:

    • Maintain High Acidity: Use a sufficient excess of strong mineral acid (at least 2.5-3 equivalents relative to the amine). This ensures that virtually all of the starting amine is protonated, deactivating it as a nucleophile and preventing it from coupling with the diazonium salt.[5]

    • Ensure Complete Diazotization: Allow the reaction to stir for an additional 15-30 minutes after the nitrite addition is complete to ensure all the primary amine has reacted before proceeding to hydrolysis.[2] A spot test with 2-naphthol solution can confirm the presence of the diazonium salt.[5]

Q3: My final yield is very low, and TLC/GC analysis shows the presence of the starting amine and multiple other byproducts.

A: This points to a combination of issues, likely stemming from incomplete diazotization and subsequent side reactions during hydrolysis.

  • Causality:

    • Insufficient Acid: As mentioned in Q2, insufficient acid leads to incomplete formation of the anilinium salt, which is the precursor to the diazonium salt.

    • Degraded Sodium Nitrite: Sodium nitrite can degrade over time. Using old or improperly stored NaNO₂ will result in an insufficient amount of nitrous acid being generated.

    • Phenolic Side Products (Verkochung issues): The classical hydrolysis method, which involves boiling the acidic diazonium salt solution (a process sometimes called Verkochung), is often harsh.[4] It can lead to the formation of other nucleophilic addition side products besides the desired phenol.

  • Troubleshooting & Prevention:

    • Verify Reagent Quality: Always use a fresh, high-purity source of sodium nitrite. Prepare the nitrite solution immediately before use.

    • Optimize Hydrolysis: Instead of aggressive boiling, consider a milder, copper-catalyzed approach. The Sandmeyer-type hydroxylation using copper(I) oxide (Cu₂O) proceeds at lower temperatures via a radical-nucleophilic aromatic substitution (SᵣₙAr) mechanism, which is often cleaner and gives higher yields.[4]

Visualizing the Competing Reaction Pathways

Side_Reactions cluster_desired Desired Pathway cluster_side Side Reactions Diazonium Ar-N₂⁺ Diazonium Salt Product Ar-OH Target Phenol Diazonium->Product H₂O / Δ (Hydrolysis) Azo Ar-N=N-Ar' Azo Compound Diazonium->Azo Low Acidity Tar Tar / Decomposition Products Diazonium->Tar Uncontrolled Exotherm Amine Ar'-NH₂ (Unreacted Amine) Temp Temp > 5°C

References

stability issues of 2-Methyl-5-(trifluoromethyl)phenol under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-5-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound under various experimental conditions. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

Troubleshooting Guide: Addressing Common Stability Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your research.

Question 1: I'm observing a decrease in the concentration of my this compound stock solution over time, especially when prepared in a neutral or slightly basic buffer. What could be the cause?

Answer:

The most likely cause is the hydrolysis of the trifluoromethyl (-CF3) group. While the C-F bond is generally strong, the electron-withdrawing nature of the fluorine atoms makes the carbon atom of the -CF3 group susceptible to nucleophilic attack, particularly by hydroxide ions present in neutral to basic aqueous solutions.

This hydrolysis pathway has been observed in structurally similar compounds like 2-trifluoromethylphenol (2-TFMP) and 4-trifluoromethylphenol (4-TFMP). Studies have shown that these compounds can degrade to their corresponding hydroxybenzoic acids with the release of fluoride ions. For instance, 2-TFMP has a reported half-life of 6.9 hours at 37°C and a pH of 7.4.[1] The rate of this degradation is generally favored at a higher pH.[1]

The reaction proceeds through a stepwise loss of fluorine atoms. Research on 4-TFMP suggests the formation of a reactive quinone methide intermediate during its spontaneous hydrolysis at physiological pH.[2] While the methyl group at the 2-position of your compound may influence the exact mechanism and rate, the fundamental instability of the trifluoromethyl group on a phenol ring in aqueous, non-acidic conditions is a primary concern.

Troubleshooting Steps:

  • pH Adjustment: Prepare stock solutions and experimental buffers in a slightly acidic pH range (e.g., pH 4-6) to minimize the concentration of hydroxide ions and slow down the hydrolysis rate.

  • Solvent Choice: If your experimental design allows, consider using a non-aqueous solvent for your stock solution, such as DMSO or ethanol, and dilute it into your aqueous buffer immediately before use.

  • Temperature Control: Store stock solutions at low temperatures (e.g., -20°C or -80°C) to reduce the rate of degradation.

  • Fresh Preparations: Prepare fresh solutions for each experiment to avoid using partially degraded material.

Question 2: My analytical chromatogram (e.g., HPLC) shows the appearance of a new, more polar peak after my sample has been incubated under certain conditions. How can I identify this new peak?

Answer:

The new, more polar peak is likely a degradation product. Given the structure of this compound, there are two primary suspects for the main degradation product under hydrolytic conditions:

  • 2-Methyl-5-carboxy phenol (a derivative of salicylic acid): This would be the result of the complete hydrolysis of the trifluoromethyl group. The carboxylic acid group would significantly increase the polarity of the molecule.

  • Intermediates: Partially hydrolyzed intermediates, such as those with -CF2OH or -CF(OH)2 groups, are generally unstable and quickly convert to the carboxylic acid.

To identify the unknown peak, you can use the following analytical techniques:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool for this purpose. By determining the mass-to-charge ratio (m/z) of the new peak, you can confirm if it corresponds to the expected degradation product.

  • Co-injection with a Standard: If a standard of the suspected degradation product (e.g., 2-Methyl-5-carboxy phenol) is available, you can perform a co-injection with your degraded sample. If the new peak in your sample and the standard have the same retention time, it provides strong evidence for its identity.

  • Forced Degradation Studies: Intentionally degrading your compound under controlled acidic, basic, and oxidative conditions can help you generate and characterize the degradation products.[3][4][5]

Question 3: Could the methyl group on the phenol ring be a source of instability?

Answer:

Yes, the methyl group is a potential site for oxidation. Phenols, in general, are susceptible to oxidation, and the presence of an electron-donating methyl group can enhance this susceptibility.[6] Oxidative degradation can be initiated by exposure to:

  • Atmospheric Oxygen: Especially in the presence of metal ions, which can catalyze oxidation.

  • Oxidizing Agents: Reagents like hydrogen peroxide or other reactive oxygen species in your experimental system.

  • Light (Photodegradation): UV or even ambient light can promote the formation of radicals that lead to oxidation.

The oxidation of the methyl group could lead to the formation of a hydroxymethyl or a carboxylic acid group. Additionally, the entire phenol ring can be susceptible to oxidative degradation, potentially leading to ring-opening products. Studies on the microbial degradation of cresols (methylphenols) show metabolic pathways involving oxidation of the methyl group or hydroxylation of the aromatic ring.[7][8][9]

Preventative Measures:

  • Inert Atmosphere: When working with the compound for extended periods, especially at elevated temperatures, consider using an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Chelating Agents: If metal ion contamination is a concern in your buffers, the addition of a small amount of a chelating agent like EDTA can be beneficial.

  • Light Protection: Store the compound and its solutions in amber vials or protect them from light by wrapping containers in aluminum foil.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For the solid compound, store it in a tightly sealed container in a cool, dry, and dark place. For solutions, it is best to prepare them fresh. If storage is necessary, use an acidic buffer (pH 4-6) or a non-aqueous solvent, and store at -20°C or below, protected from light.

Q2: How do I perform a forced degradation study for this compound?

A2: A forced degradation study involves subjecting the compound to a range of stress conditions to understand its degradation pathways.[4][5] A typical protocol would involve:

Stress ConditionSuggested ProtocolPotential Degradation Pathway
Acidic Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursGenerally, trifluoromethyl groups are relatively stable under acidic conditions.
Basic Hydrolysis 0.1 M NaOH at room temperature, monitoring at several time points (e.g., 2, 8, 24 hours)Hydrolysis of the -CF3 group to a carboxylic acid.
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of the methyl group and/or the aromatic ring.
Thermal Degradation Store the solid compound at 80°C for 48 hours; Store a solution at 60°C for 48 hoursAssess general thermal stability.
Photodegradation Expose a solution to UV light (e.g., 254 nm) or a photostability chamberAssess light sensitivity and potential for photolytic cleavage.

Note: The goal is to achieve 5-20% degradation to allow for the clear identification of degradation products without overly complex chromatograms. You may need to adjust the duration and temperature of the stress conditions.[6]

Q3: What analytical methods are best for monitoring the stability of this compound?

A3: A stability-indicating analytical method is crucial. The most common and effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[10] This method can separate the parent compound from its more polar degradation products. For definitive identification of unknown peaks, coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended.[10]

Visualizing Degradation and Experimental Workflow

To better understand the potential degradation pathways and the workflow for assessing stability, the following diagrams are provided.

Potential Degradation Pathways

A This compound B Hydrolysis (Basic/Neutral pH) A->B D Oxidation (e.g., H₂O₂, light, metal ions) A->D C 2-Methyl-5-carboxyphenol + 3 F⁻ B->C E Oxidized Products (e.g., hydroxymethyl derivative, ring-opened products) D->E

Caption: Potential degradation pathways for this compound.

Forced Degradation Study Workflow

cluster_0 Stress Conditions Acidic Acidic HPLC / LC-MS Analysis HPLC / LC-MS Analysis Acidic->HPLC / LC-MS Analysis Analyze Basic Basic Basic->HPLC / LC-MS Analysis Analyze Oxidative Oxidative Oxidative->HPLC / LC-MS Analysis Analyze Thermal Thermal Thermal->HPLC / LC-MS Analysis Analyze Photolytic Photolytic Photolytic->HPLC / LC-MS Analysis Analyze Compound Solution Compound Solution Compound Solution->Acidic Incubate Compound Solution->Basic Incubate Compound Solution->Oxidative Incubate Compound Solution->Thermal Incubate Compound Solution->Photolytic Incubate Identify Degradants & Pathways Identify Degradants & Pathways HPLC / LC-MS Analysis->Identify Degradants & Pathways Interpret Data

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Spectroscopic Analysis of 2-Methyl-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the spectroscopic analysis of 2-Methyl-5-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the characterization of this compound. Here, we synthesize technical accuracy with field-proven insights to address common challenges encountered during NMR, IR, and Mass Spectrometry analyses.

I. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing step-by-step guidance to resolve them.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: I am seeing unexpected peaks in the 1H NMR spectrum of my this compound sample. How can I identify the source of these impurities?

Answer: Unexpected peaks in an NMR spectrum are a common issue that can arise from several sources. A systematic approach is crucial for accurate identification and elimination of these contaminants.

Step-by-Step Troubleshooting Protocol:

  • Solvent Impurities: First, check the chemical shifts of your deuterated solvent. Residual protons in common NMR solvents (e.g., CDCl₃, DMSO-d₆) can appear as characteristic peaks. Compare the observed impurity peaks with a standard solvent impurity table. For instance, residual CHCl₃ in CDCl₃ appears at ~7.26 ppm, and water appears as a broad singlet whose position is solvent and concentration-dependent.

  • Sample Contamination:

    • Starting Materials/Reagents: If the compound was synthesized, consider the possibility of residual starting materials, reagents, or by-products. Review the synthetic route and predict the expected chemical shifts of potential impurities.

    • Glassware: Ensure all glassware was thoroughly cleaned and dried. Residual cleaning agents or previously analyzed compounds can contaminate your sample.

    • Handling: Minimize exposure of the sample to the atmosphere, as it can absorb moisture.

  • 13C Satellites: Intense peaks will have small satellite peaks symmetrically distributed around them. These are due to the coupling of the proton to a 13C atom (natural abundance ~1.1%). These are not impurities.

  • Spinning Sidebands: These appear as small peaks symmetrically spaced around a large peak at a distance equal to the spinning rate of the NMR tube. To confirm, vary the spinning rate; the position of the sidebands will change, while true chemical shifts will not.

  • Run a Blank Spectrum: Acquire a spectrum of the deuterated solvent from the same bottle using a clean NMR tube. This will help you definitively identify solvent-related peaks.

Question: The hydroxyl (-OH) proton peak of my this compound is broad and its chemical shift is not consistent between samples. Why is this happening and can I fix it?

Answer: The broadness and variable chemical shift of the hydroxyl proton are characteristic features of exchangeable protons and are influenced by several factors.

Causality and Resolution:

  • Hydrogen Bonding: Phenolic -OH groups readily form intermolecular hydrogen bonds. The extent of this bonding is dependent on concentration and temperature, which in turn affects the electron density around the proton and thus its chemical shift.[1]

  • Proton Exchange: The hydroxyl proton can exchange with other labile protons in the sample, such as traces of water or acidic impurities. This exchange process is often on a timescale that is intermediate on the NMR timescale, leading to peak broadening.

  • Solvent Effects: The choice of solvent significantly impacts the -OH signal. In aprotic solvents like CDCl₃, the -OH peak can be broad. In hydrogen-bond accepting solvents like DMSO-d₆, the exchange is slowed, and the peak often becomes a sharper singlet at a more downfield position.[2]

Experimental Solutions:

  • Use DMSO-d₆: Dissolving the sample in DMSO-d₆ will often result in a sharper, more defined -OH peak due to the strong hydrogen bonding between the phenol and the solvent, which slows down the exchange rate.[2]

  • D₂O Shake: To confirm the identity of the -OH peak, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The -OH peak will disappear or significantly decrease in intensity due to the exchange of the proton for a deuterium atom.

  • Temperature Variation: Acquiring the spectrum at a lower temperature can sometimes slow down the exchange rate and result in a sharper peak.

Infrared (IR) Spectroscopy
Question: The O-H stretching band in my IR spectrum of this compound is very broad. Is this normal?

Answer: Yes, a broad O-H stretching band is a hallmark of phenols and other compounds capable of hydrogen bonding.[1]

Scientific Explanation:

The O-H stretching vibration in phenols typically appears as a broad and intense band in the region of 3200-3600 cm⁻¹.[1] The broadening is a direct consequence of intermolecular hydrogen bonding (C₆H₅-O-H···O-C₆H₅). In a bulk sample, the phenol molecules exist in a variety of hydrogen-bonded states (dimers, trimers, polymers), each with a slightly different vibrational energy for the O-H bond. The IR spectrum represents an envelope of all these absorptions, resulting in a broad band. The position and breadth of this band can be influenced by the concentration of the sample.

Mass Spectrometry (MS)
Question: I am having trouble getting a reproducible signal for this compound using GC-MS. What could be the issue?

Answer: Poor reproducibility for phenols in GC-MS analysis is a known challenge, often related to the acidic nature of the hydroxyl group and the volatility of the compound.[3][4]

Troubleshooting Workflow for GC-MS Analysis:

GCMS_Troubleshooting cluster_solutions Potential Solutions Start Poor Signal Reproducibility Check_Injection Verify Injection Parameters Start->Check_Injection Check_Liner Inspect Inlet Liner Check_Injection->Check_Liner Parameters OK Sol_Injection Optimize inlet temperature. Use pulsed splitless injection. Check_Injection->Sol_Injection Check_Column Evaluate Column Condition Check_Liner->Check_Column Liner OK Sol_Liner Use a deactivated liner. Replace liner if active sites suspected. Check_Liner->Sol_Liner Derivatization Consider Derivatization Check_Column->Derivatization Column OK, still poor signal Sol_Column Condition the column. Check for column bleed. Check_Column->Sol_Column Result Improved Reproducibility Derivatization->Result Sol_Derivatization Silylation (e.g., with BSTFA) to improve volatility and reduce tailing. Derivatization->Sol_Derivatization

Caption: Troubleshooting workflow for poor GC-MS signal of phenols.

Detailed Explanation:

  • Active Sites: The acidic phenolic proton can interact with active sites (e.g., silanol groups) in the GC inlet liner and the column itself. This can lead to peak tailing and loss of signal. Using a deactivated liner and a high-quality, well-conditioned column is crucial.

  • Volatility: While phenols are volatile, their volatility can be affected by adsorption effects.[4] Derivatization, such as silylation with a reagent like BSTFA, can block the active hydroxyl group, making the molecule more volatile and less prone to adsorption, resulting in better peak shape and reproducibility.

  • Inlet Temperature: Ensure the inlet temperature is optimized. Too low a temperature can lead to incomplete volatilization, while too high a temperature can cause degradation.

II. Frequently Asked Questions (FAQs)

Q1: What are the expected spectroscopic data for this compound?

A1: The following table summarizes the expected spectroscopic data based on the compound's structure and data from similar compounds.[2]

Spectroscopic TechniqueFeatureExpected Value/Observation
1H NMR (in CDCl₃)Aromatic Protons~6.9 - 7.4 ppm (complex splitting pattern)
Methyl (-CH₃) Protons~2.2 - 2.4 ppm (singlet)
Hydroxyl (-OH) ProtonBroad singlet, variable position (~5-6 ppm)
13C NMR Aromatic Carbons~115 - 155 ppm
Trifluoromethyl (-CF₃) CarbonQuartet, ~124 ppm (JC-F ≈ 272 Hz)
Methyl (-CH₃) Carbon~15 - 20 ppm
19F NMR Trifluoromethyl (-CF₃)Singlet, ~ -60 to -65 ppm (relative to CFCl₃)
IR Spectroscopy O-H StretchBroad, 3200-3600 cm⁻¹
C-H Stretch (Aromatic & Alkyl)~3100-2850 cm⁻¹
C=C Stretch (Aromatic)~1600-1450 cm⁻¹
C-F StretchStrong, ~1350-1100 cm⁻¹
Mass Spectrometry (EI) Molecular Ion (M⁺)m/z 176
Key FragmentsLoss of H, CO, CF₃
Q2: How does the trifluoromethyl (-CF₃) group influence the NMR spectra?

A2: The highly electronegative trifluoromethyl group has a significant impact on the NMR spectra.

  • 1H and 13C NMR: The -CF₃ group is strongly electron-withdrawing, which deshields nearby protons and carbons, causing their signals to shift downfield (to higher ppm values). Furthermore, the fluorine atoms couple with the carbon of the -CF₃ group, splitting its 13C NMR signal into a characteristic quartet. Long-range C-F and H-F couplings can also be observed, adding complexity to the spectra.[5]

  • 19F NMR: 19F NMR is a powerful tool for analyzing fluorinated compounds due to the high sensitivity and 100% natural abundance of the 19F nucleus.[6][7] For this compound, the three equivalent fluorine atoms of the -CF₃ group will give rise to a single peak (a singlet in a proton-decoupled spectrum) with a chemical shift that is highly sensitive to the molecule's electronic environment.[6][7]

Q3: What is a reliable method to confirm the molecular weight of this compound?

A3: High-Resolution Mass Spectrometry (HRMS) is the most reliable method. While standard Electron Ionization (EI) mass spectrometry will show a molecular ion peak at the nominal mass (m/z 176), HRMS provides a highly accurate mass measurement (e.g., to four or five decimal places). This allows for the unambiguous determination of the elemental formula (C₈H₇F₃O), confirming the identity of the compound and distinguishing it from any isomers or compounds with the same nominal mass.

Q4: Can I distinguish this compound from its isomers using spectroscopy?

A4: Yes, spectroscopic methods, particularly NMR, are excellent for distinguishing between isomers.[2]

Distinguishing Isomers Workflow:

Isomer_Differentiation Start Isomer Mixture HNMR 1H NMR Analysis Start->HNMR CNMR 13C NMR Analysis HNMR->CNMR Analyze Splitting Patterns & Chemical Shifts FNMR 19F NMR Analysis CNMR->FNMR Observe C-F Couplings & Chemical Shifts IR IR Spectroscopy FNMR->IR Confirm CF3 group Conclusion Isomer Identification IR->Conclusion Confirm Functional Groups

Caption: Workflow for distinguishing isomers of Methyl-trifluoromethylphenol.

  • 1H NMR: The substitution pattern on the aromatic ring is unique for each isomer, leading to distinct chemical shifts and, most importantly, different splitting patterns (multiplicities) for the aromatic protons. By analyzing these patterns, one can deduce the relative positions of the methyl, hydroxyl, and trifluoromethyl groups.

  • 13C NMR: The chemical shifts of the aromatic carbons are also sensitive to the substituent positions. Furthermore, the magnitudes of the nJC-F coupling constants (coupling over 'n' bonds) can provide structural information.

  • NOE (Nuclear Overhauser Effect) Spectroscopy: 2D NMR experiments like NOESY or ROESY can be used to identify protons that are close in space. For example, an NOE between the methyl protons and a specific aromatic proton would confirm their spatial proximity, helping to pinpoint the substitution pattern.

References

Technical Support Center: Scaling Up the Synthesis of 2-Methyl-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-5-(trifluoromethyl)phenol. This guide is designed for researchers, chemists, and process development professionals who are looking to scale up this synthesis from the lab bench to pilot plant or full-scale manufacturing. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to ensure a robust, safe, and efficient process.

The synthesis of this compound is a multi-step process that requires careful control of reaction parameters. A common and industrially viable route involves the diazotization of 3-amino-4-methylbenzotrifluoride, followed by hydrolysis of the resulting diazonium salt. This guide will focus on troubleshooting this specific synthetic pathway.

Experimental Workflow Overview

The overall transformation from 3-amino-4-methylbenzotrifluoride to this compound can be visualized as a two-stage process. The initial diazotization is a highly exothermic and potentially hazardous reaction that must be managed with precise temperature control. The subsequent hydrolysis step involves the decomposition of the diazonium salt to the desired phenol.

Synthesis_Workflow Workflow for this compound Synthesis cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Hydrolysis & Workup A 3-Amino-4-methylbenzotrifluoride C Diazonium Salt Intermediate A->C Diazotization B NaNO2, H2SO4 (0-5 °C) B->C E Crude Product Mixture C->E Hydrolysis D H2O, Heat (Δ) D->E F Purification (Distillation/Crystallization) E->F G This compound F->G Purification_Logic Purification Decision Tree A Crude Product B Is the crude product a solid? A->B E Recrystallization B->E Yes F Vacuum Distillation B->F No C Yes D No G Pure Product E->G F->G

Technical Support Center: Synthesis of 2-Methyl-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Methyl-5-(trifluoromethyl)phenol. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in navigating the common challenges encountered during the production of this important chemical intermediate. As Senior Application Scientists, we combine established chemical principles with practical, field-tested experience to help you optimize your synthetic protocols, identify and control impurities, and ensure the integrity of your final product.

Synthetic Pathway Overview: The Diazotization-Hydrolysis of 2-Methyl-5-(trifluoromethyl)aniline

A common and reliable method for the laboratory and industrial scale synthesis of this compound is the diazotization of 2-methyl-5-(trifluoromethyl)aniline, followed by the hydrolysis of the resulting diazonium salt. This two-step process is a cornerstone of aromatic chemistry for the introduction of a hydroxyl group.

The reaction proceeds as follows:

  • Diazotization: 2-Methyl-5-(trifluoromethyl)aniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid (e.g., sulfuric acid or hydrochloric acid), at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Hydrolysis: The diazonium salt solution is then heated, causing the diazonium group to be replaced by a hydroxyl group, yielding the desired this compound and evolving nitrogen gas.

Synthesis_Pathway start 2-Methyl-5-(trifluoromethyl)aniline diazonium 2-Methyl-5-(trifluoromethyl)benzenediazonium Salt start->diazonium 1. NaNO2, H2SO4 2. 0-5 °C product This compound diazonium->product Heat (Hydrolysis) Impurity_Formation diazonium 2-Methyl-5-(trifluoromethyl)benzenediazonium Salt azo_impurity Azo Impurity (Tar) diazonium->azo_impurity Coupling Reaction phenol This compound phenol->azo_impurity Analytical_Workflow sample Crude Product Sample hplc HPLC Analysis sample->hplc gcms GC-MS Analysis sample->gcms data Impurity Profile Data hplc->data gcms->data

Technical Support Center: Overcoming Poor Reactivity of 2-Methyl-5-(trifluoromethyl)phenol in Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for overcoming the challenges associated with the poor reactivity of 2-Methyl-5-(trifluoromethyl)phenol in various coupling reactions. Our goal is to empower you with the knowledge to optimize your synthetic strategies and achieve higher yields and cleaner reaction profiles.

Understanding the Challenge: The Electronic and Steric Profile of this compound

This compound presents a unique set of challenges in cross-coupling reactions due to its distinct electronic and steric properties. The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which significantly decreases the nucleophilicity of the phenolic oxygen.[1][2] This electronic deficit makes the deprotonation of the hydroxyl group more difficult and reduces its ability to participate in reactions that require a nucleophilic attack. Additionally, the methyl group in the ortho position introduces steric hindrance around the reactive hydroxyl group, further impeding the approach of bulky catalysts and coupling partners.[3][4]

Below is a diagram illustrating the factors that contribute to the reduced reactivity of this substrate.

G cluster_substrate This compound cluster_factors Factors Contributing to Poor Reactivity cluster_consequences Consequences A This compound B Strong Electron-Withdrawing -CF3 Group A->B C Ortho-Methyl Group A->C D Decreased Nucleophilicity of Phenolic Oxygen B->D E Steric Hindrance C->E F Reduced Reaction Rates & Low Yields D->F E->F

Caption: Factors affecting the reactivity of this compound.

Troubleshooting Guide for Coupling Reactions

This section provides a structured approach to troubleshooting common issues encountered when using this compound in coupling reactions.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficient Catalyst Activity: The chosen catalyst system may not be active enough to overcome the electronic and steric hurdles of the substrate. 2. Inadequate Base Strength: The base may not be strong enough to efficiently deprotonate the electron-deficient phenol. 3. Poor Ligand Choice: The ligand may not effectively promote oxidative addition or reductive elimination steps.1a. Catalyst System Optimization: For Ullmann-type (C-O) couplings, consider using copper-based catalysts with specific ligands like N,N-dimethylglycine or picolinic acid, which have shown efficacy with hindered phenols.[4][5] For Suzuki-Miyaura or Buchwald-Hartwig reactions, explore advanced palladium catalysts with bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) that can facilitate challenging couplings.[6][7] 1b. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes improve conversion. 2. Base Screening: Employ stronger bases such as Cs2CO3 or K3PO4. In some cases, a switch to a non-nucleophilic organic base might be beneficial.[4][8] 3. Ligand Screening: For palladium-catalyzed reactions, screen a panel of bulky phosphine ligands. For copper-catalyzed reactions, consider bidentate ligands which can enhance catalytic activity.[9]
Formation of Side Products (e.g., Homocoupling of Coupling Partner) 1. Slow Cross-Coupling Rate: If the desired cross-coupling is slow, side reactions of the more reactive coupling partner can dominate. 2. Catalyst Deactivation: The catalyst may be deactivating before the cross-coupling can occur.1a. Optimize Reaction Temperature: Carefully screen the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side product formation. A systematic temperature screen is recommended. 1b. Adjust Stoichiometry: Using a slight excess of the this compound can sometimes favor the cross-coupling pathway. 2. Use a More Robust Catalyst System: Refer to the catalyst optimization strategies above. Well-defined pre-catalysts can sometimes offer greater stability.[7]
Inconsistent Results 1. Reagent Purity: Impurities in the starting materials, solvents, or reagents can inhibit the catalyst. 2. Atmospheric Contamination: Oxygen or moisture can be detrimental to many coupling reactions, particularly those involving palladium catalysts.1. Reagent and Solvent Purification: Ensure all reagents are of high purity. Solvents should be freshly dried and degassed. 2. Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques.
Troubleshooting Decision Tree

This decision tree can guide you through a logical process to address poor reaction outcomes.

G A Low or No Product B Check Reagent Purity & Inertness A->B Start C Optimize Catalyst System B->C Reagents OK D Screen Different Ligands C->D No Improvement G Successful Coupling C->G Improved Yield E Screen Different Bases D->E No Improvement D->G Improved Yield F Optimize Temperature & Time E->F No Improvement E->G Improved Yield F->G Improved Yield

Caption: A decision tree for troubleshooting coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Ullmann coupling with this compound failing?

A1: The traditional Ullmann condensation often requires harsh reaction conditions that may not be suitable for this electron-deficient substrate.[10] The strong electron-withdrawing nature of the trifluoromethyl group makes the phenol less nucleophilic.[2] Modern Ullmann-type reactions that utilize soluble copper catalysts with specific ligands, such as N,N-dimethylglycine or various amino acids, can facilitate the reaction under milder conditions and often give higher yields with challenging substrates.[4] Also, ensure that a sufficiently strong base, like cesium carbonate (Cs2CO3), is used to deprotonate the phenol.[8]

Q2: Can I use this compound in a Suzuki-Miyaura coupling?

A2: While less common than using aryl halides, phenols can be used in Suzuki-Miyaura couplings after activation of the hydroxyl group. This typically involves converting the phenol to a better leaving group, such as a triflate or tosylate.[11][12] A one-pot procedure involving in-situ activation with tosyl fluoride followed by nickel-catalyzed Suzuki coupling has been developed and could be a viable strategy.[12] The choice of a nickel catalyst with a suitable phosphine ligand is crucial for success.[12]

Q3: What are the best practices for setting up a Chan-Lam coupling with this phenol?

A3: The Chan-Lam coupling is a copper-catalyzed reaction that couples phenols with boronic acids.[13][14] For an electron-deficient and sterically hindered phenol like this compound, success often hinges on the choice of the copper source and reaction conditions. Copper(II) acetate is a common catalyst. The reaction is typically run in the presence of a base, such as triethylamine or pyridine, and often with a drying agent like molecular sieves. It's also important to note that the Chan-Lam coupling can be sensitive to the electronic properties of the boronic acid coupling partner; electron-rich boronic acids tend to react more readily.[9][15]

Q4: Are there any alternatives to traditional cross-coupling reactions for this substrate?

A4: Yes, oxidative coupling reactions can be an alternative. These reactions involve the oxidation of two phenol molecules to form a biaryl C-C or C-O bond.[16][17][18] Catalysts based on metals like ruthenium, vanadium, or chromium have been shown to be effective for the selective homo- or cross-coupling of phenols.[16][19] This approach avoids the need for pre-functionalized coupling partners like aryl halides or boronic acids.

Experimental Protocols

Protocol 1: Optimized Ullmann C-O Coupling of this compound

This protocol is based on modern, ligand-assisted Ullmann coupling conditions.

  • Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add CuI (5-10 mol%), N,N-dimethylglycine (20-30 mol%), and Cs2CO3 (2 equivalents).

  • Reagent Addition: Add this compound (1 equivalent) and the aryl halide (1.2 equivalents).

  • Solvent Addition: Add dry, degassed dioxane or toluene.

  • Reaction: Heat the reaction mixture at 90-110 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate, filter through a pad of Celite, and wash the filter cake with ethyl acetate. The combined organic layers are then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Protocol 2: One-Pot Suzuki-Miyaura Coupling via In-Situ Tosylation

This protocol is an adaptation for using the phenol directly in a Suzuki-type reaction.

  • Reaction Setup: In a dry Schlenk flask under nitrogen, combine this compound (1.0 mmol), the aryl boronic acid (1.3 mmol), tosyl fluoride (1.1 mmol), a nickel pre-catalyst such as trans-NiCl(o-Tol)(PCy3)2 (3 mol%), additional tricyclohexylphosphine (PCy3) (6 mol%), and K3PO4·3H2O (5.0 mmol).[12]

  • Solvent Addition: Add a mixture of THF and water.[12]

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

References

Validation & Comparative

A Comparative Analysis of 2-Methyl-5-(trifluoromethyl)phenol and Other Phenol Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 2-Methyl-5-(trifluoromethyl)phenol with a range of other phenol derivatives. As researchers and professionals in drug development are well aware, the nuanced structural modifications of a phenolic scaffold can dramatically alter its physicochemical properties, reactivity, and biological activity. This document is intended to serve as a practical resource, offering not only a comparative overview but also detailed experimental protocols to empower researchers in their own investigations.

Introduction to the Phenolic Compounds Under Comparison

The selection of compounds for this guide is based on systematic structural variations to elucidate the impact of different substituents on the phenolic ring. Our central compound is This compound , a molecule of interest due to the presence of both an electron-donating methyl group and a strongly electron-withdrawing trifluoromethyl group.

For comparison, we will be examining the following derivatives:

  • Phenol: The parent compound, providing a baseline for comparison.

  • Cresols (o-, m-, and p-cresol): Isomeric methylphenols, which allow for an assessment of the effect of the position of an electron-donating group.

  • 4-Nitrophenol: A phenol with a strong electron-withdrawing nitro group, offering a comparison for the electronic effects of the trifluoromethyl group.

  • 3-(Trifluoromethyl)phenol: A structural analog of our primary compound, lacking the methyl group, which helps to isolate the effect of the trifluoromethyl substituent.

Proposed Synthesis of this compound

While this compound is commercially available from various suppliers[1], understanding its synthesis is crucial for researchers who may wish to produce it in-house or create derivatives. A plausible synthetic route involves the diazotization of the corresponding aniline, a common method for the preparation of phenols.[2][3][4]

Experimental Protocol: Synthesis via Diazotization

This protocol is adapted from the known synthesis of 3-(trifluoromethyl)phenol from 3-(trifluoromethyl)aniline.[2][4]

Step 1: Diazotization of 2-Methyl-5-(trifluoromethyl)aniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 1 equivalent of 2-Methyl-5-(trifluoromethyl)aniline in an aqueous solution of a strong acid, such as sulfuric acid (H₂SO₄), at a concentration that allows for the formation of the corresponding anilinium salt.

  • Cool the stirred solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) (1 equivalent) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

Step 2: Hydrolysis of the Diazonium Salt

  • In a separate flask, bring a dilute solution of sulfuric acid to a boil.

  • Slowly and carefully add the cold diazonium salt solution to the boiling acidic solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, continue to heat the mixture under reflux for a period to ensure complete hydrolysis.

  • Cool the reaction mixture to room temperature. The desired phenol may separate as an oil or solid.

  • Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure, and purify the crude this compound by distillation or column chromatography.

SynthesisWorkflow cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Hydrolysis Aniline 2-Methyl-5-(trifluoromethyl)aniline Diazonium Diazonium Salt Solution Aniline->Diazonium 1. Acid Aqueous H₂SO₄ Acid->Diazonium 2. Nitrite Aqueous NaNO₂ (0-5 °C) Nitrite->Diazonium 3. BoilingAcid Boiling H₂SO₄ (aq) Diazonium->BoilingAcid Addition CrudeProduct Crude Phenol BoilingAcid->CrudeProduct 4. Purification Purification (Distillation/Chromatography) CrudeProduct->Purification 5. Extraction & Drying FinalProduct This compound Purification->FinalProduct 6.

Caption: Proposed two-step synthesis of this compound.

Physicochemical Properties: A Comparative Overview

The acidity of a phenol, quantified by its pKa value, is a critical parameter that influences its reactivity and biological interactions. The presence of substituents on the aromatic ring can significantly alter the pKa by either stabilizing or destabilizing the corresponding phenoxide ion.

CompoundpKa
This compound ~8.8 (Estimated)
Phenol9.95
o-Cresol10.29
m-Cresol10.09
p-Cresol10.26[5]
4-Nitrophenol7.15[6]
3-(Trifluoromethyl)phenol9.08[6][7]
2,4-Dinitrophenol4.09[7]
2,4,6-Trinitrophenol (Picric Acid)0.38[8]

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms, which stabilizes the negative charge of the phenoxide ion through the inductive effect, thus increasing acidity (lowering the pKa) compared to phenol. The methyl group, in contrast, is an electron-donating group that destabilizes the phenoxide ion and decreases acidity. In this compound, these opposing effects are at play. The meta-trifluoromethyl group's influence is primarily inductive, while the ortho-methyl group exerts both an inductive and a hyperconjugative electron-donating effect.

Performance in Chemical Reactions: Reactivity in Electrophilic Aromatic Substitution

The electron density of the aromatic ring in phenols makes them highly susceptible to electrophilic aromatic substitution. The rate and regioselectivity of these reactions are dictated by the nature and position of the substituents.

Experimental Protocol: Comparative Electrophilic Bromination

This protocol allows for a direct comparison of the reactivity of different phenols towards an electrophile.

Materials:

  • Phenol, o-cresol, p-cresol, m-cresol, 4-nitrophenol, 3-(trifluoromethyl)phenol, and this compound

  • Molecular bromine (Br₂) or a suitable bromine source like N-bromosuccinimide (NBS)

  • A suitable solvent, such as glacial acetic acid

  • Sodium thiosulfate solution for quenching

  • Standard analytical equipment (e.g., GC-MS, HPLC, or TLC)

Procedure:

  • Prepare equimolar solutions of each phenol in glacial acetic acid.

  • In separate reaction vessels maintained at a constant temperature, add a standardized solution of bromine in acetic acid to each phenol solution.

  • At timed intervals, withdraw aliquots from each reaction mixture and quench the reaction by adding an excess of sodium thiosulfate solution.

  • Analyze the quenched aliquots using a suitable chromatographic technique (e.g., GC-MS or HPLC) to determine the concentration of the starting phenol and the brominated products.

  • Plot the concentration of the starting phenol versus time for each reaction to determine the initial reaction rates.

Expected Outcome:

The reactivity of the phenols is expected to follow an order that reflects the electronic effects of their substituents. Electron-donating groups, such as the methyl group in cresols, will increase the rate of reaction compared to phenol. Conversely, electron-withdrawing groups, like the nitro and trifluoromethyl groups, will decrease the reaction rate. For this compound, the activating effect of the methyl group and the deactivating effect of the trifluoromethyl group will result in an intermediate reactivity. Kinetic studies on the bromination of various substituted phenols have confirmed that electron-releasing groups enhance the reaction rate, while electron-withdrawing groups retard it.[5][9][10][11][12]

BrominationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results PhenolSolutions Prepare equimolar solutions of each phenol in acetic acid ReactionVessels Separate reaction vessels at constant temperature PhenolSolutions->ReactionVessels BromineSolution Standardized bromine solution in acetic acid Mixing Add bromine solution to each phenol solution BromineSolution->Mixing ReactionVessels->Mixing Aliquots Withdraw aliquots at timed intervals Mixing->Aliquots Quenching Quench with sodium thiosulfate Aliquots->Quenching Analysis Analyze by GC-MS/HPLC Quenching->Analysis Plotting Plot [Phenol] vs. Time Analysis->Plotting RateDetermination Determine initial reaction rates Plotting->RateDetermination

Caption: Workflow for the comparative electrophilic bromination of phenols.

Biological Performance: Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for determining the antioxidant capacity of chemical compounds.

Materials:

  • DPPH radical solution in methanol

  • Methanol

  • The phenolic compounds to be tested

  • A positive control (e.g., ascorbic acid or Trolox)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare a series of dilutions of each phenolic compound and the positive control in methanol.

  • In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with each dilution of the test compounds and the positive control.

  • Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compounds.

  • Plot the percentage of inhibition against the concentration of each compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Expected Outcome:

The antioxidant activity of phenols is influenced by the stability of the resulting phenoxyl radical. Electron-donating groups can stabilize the radical, enhancing antioxidant activity, while electron-withdrawing groups can have the opposite effect. Therefore, cresols are generally expected to exhibit stronger antioxidant activity than phenol, whereas nitrophenols will be weaker. The antioxidant potential of this compound will be a balance of these opposing electronic influences.

Toxicological Profile

A crucial aspect of drug development is the toxicological assessment of candidate molecules. The following table summarizes the available acute oral toxicity data (LD₅₀ in rats) for the selected phenol derivatives.

CompoundLD₅₀ (Oral, Rat) (mg/kg)
This compound Not available
Phenol317
o-Cresol121
m-Cresol242
p-Cresol207
2-Nitrophenol2,830[10]
3-Nitrophenol930[10]
4-Nitrophenol202-620[10]

Note: No experimental LD₅₀ value for this compound was found in the public domain. Its toxicity can be expected to be influenced by both the cresol-like structure and the presence of the trifluoromethyl group. Cresols are known to be toxic, and fluorinated compounds can also exhibit significant toxicity.

Conclusion

This guide has provided a comparative framework for understanding the properties and performance of this compound in relation to other common phenol derivatives. The presence of both an electron-donating methyl group and a strong electron-withdrawing trifluoromethyl group on the same aromatic ring results in a unique combination of physicochemical and reactive properties. Its acidity is expected to be intermediate between that of cresols and phenols bearing only strong electron-withdrawing groups. Similarly, its reactivity in electrophilic substitution and its biological activities, such as antioxidant potential, will be a product of these competing electronic effects. The provided experimental protocols offer a starting point for researchers to quantitatively assess these properties and to further explore the potential of this compound and its derivatives in drug discovery and development.

References

A Senior Application Scientist's Guide to Validating the Structure of 2-Methyl-5-(trifluoromethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural validation of novel chemical entities is the bedrock of reliable and reproducible science. The substitution pattern on an aromatic ring can dramatically alter a compound's pharmacological profile, including its efficacy, toxicity, and metabolic stability. Derivatives of 2-Methyl-5-(trifluoromethyl)phenol are of particular interest, as the trifluoromethyl (-CF3) group often enhances lipophilicity and metabolic stability, while the methyl group's position influences steric and electronic properties.

This guide provides an in-depth comparison of the primary analytical techniques used to validate the structure of these important compounds. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that each protocol serves as a self-validating system. Our objective is to equip you with the strategic insights needed to select the most effective combination of techniques for irrefutable structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules in solution.[1][2] It provides a detailed map of the atomic framework by probing the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F. For this compound derivatives, a multi-nuclear NMR approach is not just beneficial; it is essential for differentiating between potential isomers.

Expertise in Action: Why a Multi-Nuclear Approach?

The relative positions of the hydroxyl, methyl, and trifluoromethyl groups create a unique electronic landscape.

  • ¹H NMR provides information on the number of distinct protons and their connectivity through spin-spin coupling. The splitting pattern of the aromatic protons is highly diagnostic of the substitution pattern.

  • ¹³C NMR reveals the number of non-equivalent carbons and offers insight into their hybridization and electronic environment. The powerful electron-withdrawing effect of the -CF3 group significantly deshields the attached carbon (C5).

  • ¹⁹F NMR is a remarkably sensitive and specific technique that provides a clean spectrum, typically showing a singlet for the -CF3 group, confirming its presence and integrity.[3][4]

Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion and resolution.[5]

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is typically a quick experiment due to the high sensitivity of the ¹⁹F nucleus.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Calibrate the ¹H and ¹³C spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). For ¹⁹F, an external standard like CFCl₃ (0 ppm) is often used for referencing. Analyze chemical shifts, integration (for ¹H), and coupling constants to assemble the structure. For complex cases, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) are invaluable for confirming assignments.[6]

Data Presentation: Predicted NMR Data for this compound
NucleusPredicted Chemical Shift (δ, ppm)Key Observations
¹H ~2.2 (s, 3H, -CH₃)Singlet, confirming no adjacent protons.
~5.0-6.0 (br s, 1H, -OH)Broad singlet, chemical shift is concentration-dependent.
~6.9-7.2 (m, 3H, Ar-H)Complex multiplet for the three aromatic protons.
¹³C ~15.0-20.0 (-CH₃)Aliphatic carbon signal.
~115-135 (Ar-C)Aromatic carbons, including C-F coupled signals.
~124 (q, -CF₃)Quartet due to one-bond coupling with three fluorine atoms.
~155 (Ar-C-OH)Deshielded carbon attached to the hydroxyl group.
¹⁹F ~ -62.0Singlet, characteristic of a benzotrifluoride moiety.

Workflow for NMR Structural Validation

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_analysis Data Analysis & Elucidation node_prep Dissolve 5-10 mg sample in 0.6 mL deuterated solvent (e.g., CDCl3) node_1h ¹H NMR (Connectivity, Proton Count) node_prep->node_1h Insert into spectrometer node_13c ¹³C NMR (Carbon Skeleton) node_1h->node_13c node_19f ¹⁹F NMR (Confirm -CF3 Group) node_13c->node_19f node_process Process Spectra: FT, Phasing, Baseline Correction node_19f->node_process node_2d 2D NMR (COSY, HSQC) (Unambiguous Assignment) node_assign Assign Signals: Chemical Shifts, Integration, Coupling Constants node_2d->node_assign node_process->node_assign node_assign->node_2d If ambiguity exists node_structure Propose/Confirm Structure node_assign->node_structure

Caption: Standard workflow for structural validation using multi-nuclear NMR spectroscopy.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[7] Its primary role in structural validation is to confirm the molecular weight of the compound, and by using high-resolution mass spectrometry (HRMS), to determine its elemental composition.[8] This provides an essential and rapid check that the synthesized molecule has the correct molecular formula.

Expertise in Action: Choosing the Right MS Technique

The choice between Gas Chromatography-MS (GC-MS) and Liquid Chromatography-MS (LC-MS) depends on the volatility and thermal stability of the derivative.

  • GC-MS is ideal for volatile and thermally stable compounds. Electron Ionization (EI) is a common "hard" ionization technique used in GC-MS, which provides a rich fragmentation pattern that can serve as a "fingerprint" for the molecule.[7]

  • LC-MS is more versatile and suitable for a broader range of compounds, including those that are less volatile or thermally labile.[4] Electrospray Ionization (ESI) is a "soft" ionization technique that typically keeps the molecule intact, yielding a clear molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻), which is crucial for molecular weight confirmation.[7]

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol).

  • Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight [Q-TOF] or Orbitrap for HRMS).

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, <3 µm particle size) is standard.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both typically containing 0.1% formic acid to promote ionization.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry Analysis:

    • Ionization Mode: Electrospray Ionization (ESI), in either positive or negative ion mode. For phenols, negative mode ([M-H]⁻) is often very effective.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to your compound. Determine the m/z of the molecular ion and compare it to the theoretical mass. For HRMS data, use the accurate mass to predict the elemental formula.

Data Presentation: Expected MS Data for this compound
ParameterExpected ValueInformation Provided
Molecular Formula C₈H₇F₃ON/A
Molecular Weight 176.14 g/mol N/A
Theoretical Mass [M-H]⁻ 175.0427Calculated exact mass for HRMS comparison.
Observed Mass [M-H]⁻ 175.0425 (example)Confirms molecular formula within a <5 ppm mass accuracy window.
Key Fragments (EI) m/z 157, 107Potential loss of H₂O or CF₃, providing structural clues.

Workflow for Mass Spectrometry Validation

MS_Workflow cluster_separation Chromatographic Separation cluster_detection Mass Analysis cluster_analysis Data Interpretation node_prep Prepare dilute sample (~10-100 µg/mL) node_inject Inject into LC or GC System node_prep->node_inject node_separate Separate compound on column node_inject->node_separate node_ionize Ionize Molecule (e.g., ESI or EI) node_separate->node_ionize Elution node_detect Detect Ions based on mass-to-charge (m/z) node_ionize->node_detect node_mw Confirm Molecular Weight from Molecular Ion Peak node_detect->node_mw node_frag Analyze Fragmentation Pattern (optional, for structural clues) node_detect->node_frag node_formula Determine Elemental Formula (with HRMS) node_mw->node_formula

Caption: A generalized workflow for molecular weight and formula confirmation using mass spectrometry.

X-ray Crystallography: The Unimpeachable 3D Structure

While NMR provides the solution-state structure and MS confirms the molecular formula, single-crystal X-ray crystallography provides the definitive, unambiguous atomic arrangement in the solid state.[9][10] It is the gold standard, offering precise measurements of bond lengths, bond angles, and torsional angles, leaving no doubt as to the compound's constitution and conformation.

Expertise in Action: When is Crystallography Necessary?

The primary limitation of this technique is the absolute requirement for a high-quality single crystal, which can be challenging and time-consuming to grow.[9][10] However, it is the ultimate arbiter in cases of structural ambiguity, such as differentiating between closely related positional isomers or determining absolute stereochemistry. For publications in high-impact journals or for regulatory filings, a crystal structure provides an unparalleled level of validation.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: This is the most critical and often trial-and-error step. Grow single crystals of the compound by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. Common solvents include hexane, ethyl acetate, or mixtures thereof.

  • Crystal Mounting: Select a suitable-quality crystal (typically 0.1-0.3 mm in size with well-defined faces) under a microscope and mount it on a goniometer head.

  • Data Collection: Place the crystal in a single-crystal X-ray diffractometer.[10] The crystal is cooled (typically to 100 K) to minimize thermal vibration and then rotated while being irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is recorded on a detector.[10]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The initial positions of the atoms are determined, and the structural model is refined against the experimental data to achieve the best possible fit.[10]

  • Validation: The final structure is validated using metrics like the R-factor (agreement factor) and by examining the final electron density map to ensure all atoms have been correctly assigned.

Data Presentation: Key Crystallographic Parameters
ParameterExample ValueSignificance
Crystal System OrthorhombicDescribes the symmetry of the unit cell.
Space Group Pca2₁Defines the specific symmetry operations within the crystal.[11]
Bond Length C(2)-C(methyl) 1.50 ÅConfirms the covalent bond between the aromatic ring and the methyl group.
Bond Length C(5)-C(CF3) 1.49 ÅConfirms the covalent bond between the aromatic ring and the trifluoromethyl carbon.
R-factor (R1) < 0.05A low value indicates a good agreement between the calculated model and the observed data.

Workflow for X-ray Crystallography

Xray_Workflow node_grow Grow High-Quality Single Crystal node_mount Mount Crystal on Goniometer node_grow->node_mount Select best crystal node_diffract Collect Diffraction Data using X-ray Diffractometer node_mount->node_diffract node_solve Solve Structure: Determine Atomic Positions node_diffract->node_solve node_refine Refine Structural Model to Fit Data node_solve->node_refine node_validate Validate Final Structure (Check R-factor, etc.) node_refine->node_validate node_final Absolute 3D Structure Determined node_validate->node_final

Caption: The process flow for determining a molecule's absolute structure via X-ray crystallography.

Comparative Analysis and Integrated Strategy

No single technique tells the whole story. A robust validation strategy relies on the intelligent integration of complementary methods. NMR defines the constitutional structure in the relevant biological medium (solution), MS provides rapid confirmation of the molecular formula, and X-ray crystallography delivers the final, unambiguous proof of the 3D structure in the solid state.

Comparison of Primary Validation Techniques
FeatureNMR SpectroscopyMass SpectrometryX-ray Crystallography
Information Atomic connectivity, solution-state structure, isomer differentiationMolecular weight, elemental formula (HRMS), structural fragmentsAbsolute 3D structure, bond lengths/angles, solid-state conformation
Sample State SolutionSolid, Liquid, or SolutionSingle Crystal
Sample Amount mg rangeµg to ng rangeSingle crystal (~0.1 mm)
Destructive? NoYes (can be quasi non-destructive with LC-MS)No (crystal is preserved)
Speed Minutes to hoursMinutesHours to days (including crystal growth)
Primary Use Unambiguous isomer assignmentRapid MW and formula confirmationAbsolute structure proof

Decision Workflow for Structural Validation

Decision_Workflow node_start New Compound Synthesized node_ms Perform LC-MS (HRMS) node_start->node_ms node_q_mw Is Molecular Weight and Formula Correct? node_ms->node_q_mw node_nmr Perform Full NMR (¹H, ¹³C, ¹⁹F, 2D) node_q_mw->node_nmr Yes node_end_revisit Re-evaluate Synthesis or Purification node_q_mw->node_end_revisit No node_q_isomer Is Structure Unambiguous? (No Isomeric Doubt) node_nmr->node_q_isomer node_xray Attempt to Grow Crystal for X-ray Crystallography node_q_isomer->node_xray No / Need Absolute Proof node_end_validated Structure Validated node_q_isomer->node_end_validated Yes node_q_crystal Successful Crystal Structure? node_xray->node_q_crystal node_q_crystal->node_end_validated Yes node_q_crystal->node_end_revisit No, rely on NMR data & re-evaluate

Caption: A strategic decision-making guide for the comprehensive structural validation of a novel compound.

Conclusion

Validating the structure of this compound derivatives requires a thoughtful, multi-pronged analytical approach. By beginning with mass spectrometry for a rapid assessment of molecular formula, followed by a comprehensive multi-nuclear NMR analysis to define connectivity and differentiate isomers, researchers can build a high degree of confidence in their proposed structure. For cases requiring absolute proof, or for key compounds advancing in the development pipeline, the investment in obtaining a single-crystal X-ray structure is invaluable. This integrated strategy, grounded in an understanding of each technique's strengths and limitations, ensures the scientific integrity and ultimate success of your research and development efforts.

References

A Comparative Analysis of the Reactivity of Trifluoromethylphenol Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the strategic incorporation of fluorine-containing moieties has become a cornerstone for modulating the physicochemical and biological properties of organic molecules. Among these, the trifluoromethyl (-CF3) group is of particular interest due to its profound electronic effects. When appended to a phenol scaffold, the trifluoromethyl group gives rise to three structural isomers: 2-(trifluoromethyl)phenol, 3-(trifluoromethyl)phenol, and 4-(trifluoromethyl)phenol. While structurally similar, the positional variance of the -CF3 group dramatically influences the reactivity of the phenol ring and its hydroxyl group. This guide provides an in-depth comparative analysis of the reactivity of these three isomers, supported by experimental data and mechanistic insights, to aid researchers in their synthetic endeavors and drug development programs.

The Decisive Influence of the Trifluoromethyl Group: An Electronic Overview

The trifluoromethyl group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I) and, to a lesser extent, hyperconjugation. This electron-withdrawing nature is central to understanding the reactivity differences among the ortho-, meta-, and para-isomers. The interplay between the electron-donating hydroxyl group (+M) and the electron-withdrawing trifluoromethyl group (-I) dictates the electron density distribution within the aromatic ring and the acidity of the phenolic proton.

Acidity: A Quantitative Comparison of pKa Values

The most direct measure of the electronic influence of the trifluoromethyl group on the hydroxyl functionality is the acidity of the phenolic proton, quantified by the pKa value. The strong electron-withdrawing nature of the -CF3 group stabilizes the corresponding phenoxide ion, thereby increasing the acidity of trifluoromethylphenols relative to phenol (pKa ≈ 10).

IsomerpKa Value
2-(Trifluoromethyl)phenol8.95[1]
3-(Trifluoromethyl)phenol9.08[2]
4-(Trifluoromethyl)phenol8.68[3][4][5]

Data presented is collated from various sources and rounded to two decimal places for consistency.

The para-isomer is the most acidic, followed by the ortho- and then the meta-isomer. This trend can be rationalized by the combined electronic effects. In the para- and ortho-positions, the strong -I effect of the -CF3 group effectively delocalizes the negative charge of the phenoxide ion. In the meta-position, the influence of the -I effect on the phenoxide oxygen is less pronounced, resulting in a slightly lower acidity compared to the other two isomers.

Reactivity in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry. The reactivity of the trifluoromethylphenol isomers in EAS reactions is a delicate balance between the activating, ortho-, para-directing hydroxyl group and the deactivating, meta-directing trifluoromethyl group.

General Principles

The powerful electron-withdrawing trifluoromethyl group deactivates the aromatic ring towards electrophilic attack. Consequently, trifluoromethylphenols are generally less reactive than phenol itself in EAS reactions. The directing effect of the substituents plays a crucial role in determining the regioselectivity of these reactions. The hydroxyl group directs incoming electrophiles to the ortho and para positions, while the trifluoromethyl group directs to the meta position relative to itself.

Nitration: A Case Study

While direct comparative studies on the nitration of all three isomers under identical conditions are scarce in the literature, we can predict the expected reactivity and regioselectivity based on established principles. A general protocol for the nitration of phenols involves the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at low temperatures.

Experimental Protocol: General Nitration of a Phenolic Compound

  • Preparation of the Nitrating Mixture: In a separate flask, cautiously add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

  • Reaction Setup: Dissolve the trifluoromethylphenol isomer in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent) in a round-bottom flask equipped with a magnetic stirrer and maintain the temperature at 0-5 °C using an ice bath.

  • Addition of Nitrating Agent: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of the trifluoromethylphenol isomer, ensuring the temperature does not rise above 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-water to quench the reaction and precipitate the product.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water, and purify by recrystallization or column chromatography.

Expected Reactivity and Regioselectivity:

  • 2-(Trifluoromethyl)phenol: The hydroxyl group directs ortho- and para-. The para- position (position 4) is the most likely site of substitution due to less steric hindrance from the bulky -CF3 group.

  • 3-(Trifluoromethyl)phenol: The hydroxyl group directs to positions 2, 4, and 6. The trifluoromethyl group directs to positions 2 and 6. Therefore, substitution is expected to occur predominantly at the 2, 4, and 6 positions.

  • 4-(Trifluoromethyl)phenol: The hydroxyl group directs ortho-. The two ortho- positions (positions 2 and 6) are electronically activated and are the expected sites of substitution.

The overall reactivity is expected to be lower than that of phenol due to the deactivating effect of the -CF3 group.

Diagram: Electrophilic Aromatic Substitution Mechanism

EAS_Mechanism Aromatic Aromatic Ring (Trifluoromethylphenol) Intermediate Arenium Ion (Sigma Complex) Aromatic->Intermediate Attack by π-electrons Electrophile Electrophile (E+) Electrophile->Intermediate Product Substituted Product Intermediate->Product Deprotonation HB H-Base+ Product->HB Base Base Base->Intermediate SNAr_Mechanism Substrate Aryl Halide with -CF3 (e.g., 4-Chloro-3-(trifluoromethyl)phenol) Meisenheimer Meisenheimer Complex (Anionic Intermediate) Substrate->Meisenheimer Nucleophilic Attack Nucleophile Nucleophile (Nu-) Nucleophile->Meisenheimer Product Substituted Product Meisenheimer->Product Loss of Leaving Group LeavingGroup Leaving Group (X-) Product->LeavingGroup Williamson_Workflow

References

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparative analysis of the predicted biological activities of 2-Methyl-5-(trifluoromethyl)phenol against a selection of its structural analogs. In the absence of extensive direct experimental data for this compound, this analysis leverages structure-activity relationship (SAR) principles, drawing upon available data for related phenolic compounds to provide a predictive overview. This guide is intended to inform experimental design and accelerate research in the exploration of novel therapeutic agents.

Introduction: The Significance of Substituted Phenols

Phenolic compounds are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antioxidant, antimicrobial, and cytotoxic effects. The introduction of various substituents to the phenol ring can dramatically modulate these properties. The methyl (-CH₃) group, an electron-donating group, and the trifluoromethyl (-CF₃) group, a potent electron-withdrawing group, are of particular interest. The trifluoromethyl group is a bioisostere for a methyl group but imparts unique properties such as increased metabolic stability, lipophilicity, and binding affinity to target proteins.[1] This guide focuses on this compound, a molecule that combines these two influential functional groups, and compares its predicted activity profile to its parent compounds and isomers.

Structure-Activity Relationship (SAR) Analysis

The biological activity of a substituted phenol is dictated by the nature and position of its substituents, which influence its electronic properties, lipophilicity, and steric profile.

The Role of the Methyl Group

The methyl group is a weak electron-donating group, which can slightly increase the electron density of the aromatic ring. In phenolic antioxidants, this can enhance the stability of the resulting phenoxyl radical, thereby increasing antioxidant activity. However, its effect is generally less pronounced than that of a hydroxyl or methoxy group.

The Impact of the Trifluoromethyl Group

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has several consequences for the biological activity of a phenolic compound:

  • Increased Acidity: The -CF₃ group increases the acidity of the phenolic hydroxyl group, which can influence its interaction with biological targets.

  • Enhanced Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[1]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation, thus prolonging the in vivo half-life of a drug.[1]

Predicted Biological Activity of this compound

Based on the principles of SAR and data from related compounds, we can predict the following for this compound:

  • Antioxidant Activity: The presence of the electron-donating methyl group at the ortho position is expected to contribute positively to its antioxidant capacity. However, the strong electron-withdrawing effect of the trifluoromethyl group at the meta position might counteract this to some extent. Therefore, a moderate antioxidant activity is predicted.

  • Antimicrobial Activity: The increased lipophilicity conferred by the trifluoromethyl group is likely to enhance its ability to disrupt microbial cell membranes. The methyl group may also contribute to this effect. Thus, this compound is predicted to exhibit significant antimicrobial activity.

  • Cytotoxicity: The trifluoromethyl group is a common feature in many cytotoxic and anticancer drugs.[2] Its presence in this compound suggests a potential for cytotoxic activity against cancer cell lines, likely due to enhanced cellular uptake and interaction with intracellular targets.

The following diagram illustrates the key structural features influencing the predicted biological activity of this compound.

Caption: Key structural features and their predicted influence on the biological activities of this compound.

Comparative Analysis with Related Compounds

To provide a clearer perspective on the potential of this compound, we compare its predicted activities with those of its parent compounds and key isomers.

CompoundStructurePredicted Antioxidant Activity (DPPH Assay)Predicted Antimicrobial Activity (MIC)Predicted Cytotoxicity (MTT Assay)
This compound ModerateModerate to HighModerate
3-(Trifluoromethyl)phenol LowModerateLow to Moderate
o-Cresol (2-Methylphenol) Low to ModerateLowLow
4-Methyl-3-(trifluoromethyl)phenol Moderate to HighHighModerate to High

Rationale for Predictions:

  • 3-(Trifluoromethyl)phenol: Lacking the electron-donating methyl group, its antioxidant potential is expected to be lower than that of this compound. Its antimicrobial and cytotoxic activities are likely moderate due to the presence of the -CF₃ group.

  • o-Cresol: As the parent methylphenol, it possesses some antioxidant activity but lacks the potent lipophilic and electron-withdrawing properties of the -CF₃ group, resulting in lower predicted antimicrobial and cytotoxic effects.[3]

  • 4-Methyl-3-(trifluoromethyl)phenol: This isomer is predicted to have higher activity across the board. The para-position of the methyl group relative to the hydroxyl group is often more favorable for stabilizing the phenoxyl radical in antioxidant reactions. The ortho-position of the trifluoromethyl group may also enhance its interaction with biological targets.

Experimental Protocols for Biological Activity Assessment

To validate these predictions and enable direct comparison, the following standardized in vitro assays are recommended.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each concentration of the test compound to triplicate wells.

    • Add 100 µL of the DPPH solution to each well.

    • Include a control with 100 µL of solvent and 100 µL of DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging against the compound concentration.[4]

MTT Assay (Cytotoxicity)

The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.

Protocol:

  • Cell Culture:

    • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a suitable density and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization and Measurement:

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[4]

Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial Activity)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation:

    • Prepare a two-fold serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

    • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Inoculation and Incubation:

    • Add the microbial inoculum to each well.

    • Incubate the plates under appropriate conditions for 24-48 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that shows no visible microbial growth.[4]

The following diagram outlines the general workflow for the in vitro assessment of a novel compound.

In_Vitro_Workflow General Workflow for In Vitro Biological Activity Assessment start Start: Compound Synthesis and Purification stock_prep Stock Solution Preparation start->stock_prep antioxidant_assay Antioxidant Activity (DPPH Assay) stock_prep->antioxidant_assay antimicrobial_assay Antimicrobial Activity (MIC Assay) stock_prep->antimicrobial_assay cytotoxicity_assay Cytotoxicity (MTT Assay) stock_prep->cytotoxicity_assay data_analysis Data Analysis (IC50 / MIC Determination) antioxidant_assay->data_analysis antimicrobial_assay->data_analysis cytotoxicity_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis conclusion Conclusion and Future Directions sar_analysis->conclusion

Caption: A generalized workflow for the in vitro evaluation of the biological activity of a novel compound.

Conclusion and Future Directions

This guide provides a predictive comparison of the biological activity of this compound with its related compounds based on established structure-activity relationships. The unique combination of a methyl and a trifluoromethyl group suggests that this compound is a promising candidate for further investigation, particularly for its potential antimicrobial and cytotoxic properties.

The experimental protocols provided herein offer a clear path for the empirical validation of these predictions. Future research should focus on synthesizing this compound and its isomers and performing the described in vitro assays to obtain quantitative data. Subsequent studies could explore the mechanism of action of the most potent compounds and evaluate their efficacy in more complex biological systems. This systematic approach will be instrumental in unlocking the therapeutic potential of this and other novel substituted phenols.

References

A Spectroscopic Guide to the Analysis of 2-Methyl-5-(trifluoromethyl)phenol and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of 2-Methyl-5-(trifluoromethyl)phenol, a key intermediate in pharmaceutical and agrochemical synthesis, and its common precursors. For researchers engaged in drug development and process chemistry, unambiguous characterization of starting materials, intermediates, and the final product is paramount for ensuring reaction efficiency, purity, and safety. We will explore how Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be leveraged to create a robust, self-validating analytical workflow.

The synthetic pathway to this compound often involves the transformation of precursor molecules that share structural similarities but possess distinct electronic and chemical properties. This guide will focus on two representative precursors, 4-Chloro-3-methylphenol and 4-Chloro-3-methylbenzotrifluoride , to illustrate a logical spectroscopic progression from starting material to the final product. We will delve into the causal relationships between molecular structure and spectral output, providing the rationale behind experimental choices and data interpretation.

Molecular Structures and Analytical Workflow

The successful synthesis and purification of the target molecule rely on the ability to distinguish it from its precursors at each stage. The workflow diagram below outlines the analytical process.

G cluster_0 Molecular Structures cluster_1 Analytical Workflow P1 Precursor 1: 4-Chloro-3-methylphenol P2 Precursor 2: 4-Chloro-3-methylbenzotrifluoride P1->P2 Trifluoromethylation (-OH -> -CF3) FP Final Product: this compound P2->FP Hydroxylation (-Cl -> -OH) Sample Obtain Sample (Precursor or Product) Prep Sample Preparation (Dissolution in Solvent) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Prep->NMR IR IR Spectroscopy Prep->IR Analysis Spectral Analysis & Interpretation NMR->Analysis IR->Analysis Compare Comparative Analysis Analysis->Compare

Caption: Synthetic relationship of precursors to the final product and the general analytical workflow.

Spectroscopic Profile of this compound

This compound (CAS 1017778-05-0) incorporates a hydroxyl (-OH), a methyl (-CH₃), and a trifluoromethyl (-CF₃) group on the benzene ring.[1] The interplay of the electron-donating -OH and -CH₃ groups and the strongly electron-withdrawing -CF₃ group creates a unique spectroscopic fingerprint.

  • ¹H NMR: The aromatic region is expected to show three distinct signals corresponding to the three protons on the ring. The proton ortho to the hydroxyl group will be the most shielded, while the proton ortho to the -CF₃ group will be the most deshielded. The methyl group will appear as a singlet around 2.2-2.4 ppm, and the phenolic proton will be a broad singlet whose chemical shift is concentration-dependent.

  • ¹³C NMR: The carbon attached to the -CF₃ group will exhibit a characteristic quartet due to one-bond carbon-fluorine coupling (¹JCF). The carbons attached to the -OH and -CH₃ groups will also be clearly identifiable.

  • ¹⁹F NMR: This is a crucial technique for confirming the presence of the trifluoromethyl group. A single, sharp signal is expected, typically in the range of -60 to -65 ppm (relative to CFCl₃).

  • IR Spectroscopy: The spectrum will be dominated by a broad O-H stretching band around 3200-3500 cm⁻¹. Strong C-F stretching vibrations will be observed in the 1100-1350 cm⁻¹ region, which is a highly diagnostic feature.[2] Aromatic C=C stretching and C-H stretching bands will also be present.

Spectroscopic Profile of Precursor 1: 4-Chloro-3-methylphenol

4-Chloro-3-methylphenol (CAS 59-50-7) is a common starting material.[3][4][5][6][7][8][9][10][11][12][13] Its structure lacks the trifluoromethyl group, which is the most significant difference from the final product.

  • ¹H NMR (400 MHz, CDCl₃): The aromatic region shows three protons. A proton ortho to the hydroxyl group appears at ~7.15 ppm, a proton between the hydroxyl and methyl groups at ~6.69 ppm, and a proton ortho to the chlorine at ~6.60 ppm.[3] The methyl group protons resonate as a singlet around 2.29 ppm, and the hydroxyl proton gives a broad signal around 5.15 ppm.[3]

  • ¹³C NMR: The spectrum will show six distinct aromatic carbon signals and one signal for the methyl carbon at approximately 20 ppm.[3] The absence of a quartet signal confirms the absence of a -CF₃ group.

  • IR Spectroscopy: A prominent broad O-H stretch will be visible between 3200-3600 cm⁻¹. The spectrum will also show aromatic C-H stretches (~3000-3100 cm⁻¹), an aliphatic C-H stretch (~2850-2960 cm⁻¹), C=C ring stretches (~1450-1600 cm⁻¹), and a C-Cl stretch (~600-800 cm⁻¹). The strong, complex absorptions associated with C-F bonds will be absent.[4][9][14]

Spectroscopic Profile of Precursor 2: 4-Chloro-3-methylbenzotrifluoride

4-Chloro-3-methylbenzotrifluoride (CAS 97399-46-7) represents an intermediate stage where the trifluoromethyl group has been introduced, but the chloro group has not yet been substituted with a hydroxyl group.[15]

  • ¹H NMR: The three aromatic protons will have chemical shifts influenced by the electron-withdrawing -CF₃ and -Cl groups, generally shifting them downfield compared to 4-Chloro-3-methylphenol. The characteristic broad signal for the hydroxyl proton will be absent.

  • ¹³C NMR: The spectrum will feature a quartet for the -CF₃ carbon, confirming its presence. The aromatic carbon signals will be shifted compared to the other compounds due to the different substitution pattern.

  • ¹⁹F NMR: A sharp singlet around -62 to -64 ppm will definitively identify the -CF₃ group.

  • IR Spectroscopy: The most telling feature is the absence of the broad O-H stretching band. The spectrum will be characterized by very strong C-F stretching bands in the 1100-1350 cm⁻¹ region.

Comparative Spectroscopic Analysis

The key to monitoring the reaction progress and confirming product identity lies in recognizing the appearance or disappearance of specific signals. The following table summarizes the primary distinguishing features.

Spectroscopic Feature4-Chloro-3-methylphenol (Precursor 1)4-Chloro-3-methylbenzotrifluoride (Precursor 2)This compound (Final Product)
¹H NMR: OH Proton Present (broad singlet, ~5.15 ppm)[3]Absent Present (broad singlet)
¹⁹F NMR: -CF₃ Signal Absent Present (singlet, ~-63 ppm)Present (singlet, ~-63 ppm)
IR: O-H Stretch Present (broad, ~3200-3600 cm⁻¹)[4][14]Absent Present (broad, ~3200-3500 cm⁻¹)
IR: C-F Stretches Absent Present (strong, ~1100-1350 cm⁻¹)Present (strong, ~1100-1350 cm⁻¹)
IR: C-Cl Stretch Present (~600-800 cm⁻¹)Present (~600-800 cm⁻¹)Absent

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Accurately weigh and dissolve 10-20 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) within a 5 mm NMR tube.[2] Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz (or higher field) NMR spectrometer.[2]

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a standard 30° or 90° pulse angle.

    • Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.[2]

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0-160 ppm.

    • A longer acquisition time with a greater number of scans will be required compared to ¹H NMR.

  • ¹⁹F NMR Acquisition (for CF₃-containing compounds):

    • Acquire the spectrum using a standard pulse sequence without proton decoupling.

    • Set the spectral width to cover the expected range (e.g., -50 to -80 ppm).

  • Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
  • Sample Preparation (Solid):

    • KBr Pellet: Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Sample Preparation (Liquid): Place a single drop of the neat liquid between two salt plates (e.g., NaCl or KBr) or directly onto an ATR crystal.

  • Instrumentation: Use a benchtop FTIR spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric H₂O and CO₂ signals.

    • Place the prepared sample in the spectrometer's beam path.

    • Scan the mid-IR range, typically from 4000 cm⁻¹ to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically perform the background subtraction and Fourier transform to generate the final transmittance or absorbance spectrum.

By systematically applying these spectroscopic methods and understanding the key differences outlined in this guide, researchers can confidently track the conversion of precursors, identify intermediates, and verify the structure and purity of the final this compound product.

References

A Researcher's Guide to 2-Methyl-5-(trifluoromethyl)phenol: A Predictive Performance Analysis in TRPA1 Antagonism Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Sparsely Characterized Phenol

In the landscape of medicinal chemistry and drug development, trifluoromethylphenols represent a class of aromatic compounds with significant potential. The inclusion of a trifluoromethyl (-CF₃) group can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable moiety in the design of novel therapeutics.[1] This guide focuses on 2-Methyl-5-(trifluoromethyl)phenol, a compound whose specific biological activities are not yet extensively documented in publicly available literature.

While direct experimental data is limited, its structural features—a phenol ring substituted with both a methyl and a trifluoromethyl group—provide a strong basis for hypothesizing its interaction with specific biological targets. Drawing from extensive research on structurally related molecules, this guide presents a predictive analysis of this compound's performance in key pharmacological assays. We will posit a primary biological target, detail the rigorous experimental protocols required for its validation, and compare its potential efficacy against established compounds. This document serves as a roadmap for researchers aiming to unlock the therapeutic promise of this intriguing molecule.

Part 1: Hypothesized Biological Target - The TRPA1 Ion Channel

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel predominantly expressed in the sensory neurons that mediate pain, inflammation, and respiratory responses.[2] It acts as a primary sensor for a wide array of noxious environmental and endogenous stimuli, including pungent natural compounds like mustard oil (AITC) and cinnamaldehyde.[2] Consequently, TRPA1 has emerged as a high-value target for the development of novel analgesic and anti-inflammatory drugs.[3][4]

Our central hypothesis is that This compound acts as an antagonist of the TRPA1 channel . This prediction is grounded in compelling evidence from a closely related structural analog, 6-Methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole (referred to as Compound 31 in several studies). This indazole derivative, which also features a methyl group and a trifluoromethyl-substituted aromatic ring, has been identified as a potent and selective TRPA1 antagonist that effectively reverses chemically-induced pain in preclinical models.[3][4][5] The shared structural motifs strongly suggest that this compound may interact with the TRPA1 channel in a similar inhibitory manner. Further supporting this, various other alkylphenols have been shown to modulate TRPA1 activity.[6][7][8]

The following sections will detail the standard assays used to characterize TRPA1 antagonists, providing a framework to experimentally validate this hypothesis.

Part 2: Key Assays for Characterizing TRPA1 Antagonism

To rigorously assess the performance of this compound as a potential TRPA1 antagonist, a multi-tiered approach involving both high-throughput screening and detailed biophysical characterization is necessary. The two cornerstone assays for this purpose are the Fluorometric Imaging Plate Reader (FLIPR) Calcium Influx Assay and the Whole-Cell Patch-Clamp Electrophysiology Assay.

Primary Screening: The FLIPR Calcium Influx Assay

This cell-based assay is the industry standard for primary screening of TRPA1 modulators.[2][9] It provides a robust, high-throughput method to measure changes in intracellular calcium ([Ca²⁺]i) that occur upon channel activation. Since TRPA1 is a calcium-permeable channel, its activation by an agonist leads to a significant and measurable increase in [Ca²⁺]i.[10] An antagonist will inhibit or reduce this calcium influx.

Principle of the Assay: Cells engineered to express the human TRPA1 channel (e.g., HEK293 or CHO cells) are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[11][12] When an agonist like cinnamaldehyde or allyl isothiocyanate (AITC) is added, the TRPA1 channels open, allowing Ca²⁺ to flow into the cell. This influx of Ca²⁺ binds to the dye, causing a sharp increase in its fluorescence intensity, which is monitored in real-time by a microplate reader.[12] The test compound is added prior to the agonist to determine its ability to block this response.

Detailed Experimental Protocol: FLIPR Calcium Influx Assay

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing human TRPA1 (hTRPA1) in DMEM supplemented with 10% FBS and a selection antibiotic.

    • Seed the cells into 384-well, black-walled, clear-bottom poly-D-lysine-coated plates and incubate for 24-48 hours to allow for adherence.[13]

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 NW in an assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).[14]

    • Aspirate the culture medium from the cell plate and add 25 µL per well of the Fluo-4 loading solution.

    • Incubate the plate in the dark at room temperature for 1 hour.[14]

  • Compound Preparation and Addition:

    • Prepare serial dilutions of this compound, a reference antagonist (e.g., HC-030031), and a vehicle control in the assay buffer.

    • Add the compound solutions to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes) to allow for target engagement.

  • Agonist Stimulation and Signal Detection:

    • Prepare a TRPA1 agonist solution (e.g., cinnamaldehyde at a concentration that elicits ~80% of the maximal response, EC₈₀).

    • Place both the cell plate and the agonist plate into the FLIPR instrument.

    • Initiate the reading sequence: establish a stable baseline fluorescence for 10-20 seconds, then perform an automated addition of the agonist.

    • Continue recording the fluorescence signal for 120-180 seconds to capture the peak calcium response.[12]

  • Data Analysis:

    • The change in fluorescence is calculated as the maximum peak response minus the baseline reading.

    • The percentage inhibition is determined relative to the vehicle control wells.

    • Plot the percent inhibition against the concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the agonist response is inhibited).

Gold Standard Confirmation: Whole-Cell Patch-Clamp Electrophysiology

While the FLIPR assay is excellent for screening, patch-clamp electrophysiology provides the gold standard for confirming the mechanism of action and determining the biophysical properties of channel blockade.[15] This technique directly measures the ion currents flowing through the TRPA1 channels in the cell membrane, offering higher resolution and control than fluorescence-based methods.[16]

Principle of the Assay: A glass micropipette with a very fine tip is sealed onto the membrane of a single hTRPA1-expressing cell, creating a high-resistance electrical seal. This configuration allows for the control of the membrane voltage ("voltage-clamp") and the direct measurement of the ionic currents that flow across the cell membrane in response to agonist application. An antagonist's effect is observed as a direct reduction of this current.

Detailed Experimental Protocol: Whole-Cell Patch-Clamp

  • Cell Preparation:

    • Plate hTRPA1-expressing HEK293 cells on glass coverslips at a low density to allow for the isolation of single cells.

  • Recording Setup:

    • Transfer a coverslip to a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an extracellular solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, and HEPES, pH 7.4).

    • Pull recording pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with an intracellular solution (e.g., containing KCl, MgCl₂, EGTA, and HEPES, pH 7.2).

  • Establishing Whole-Cell Configuration:

    • Under visual guidance, carefully guide the pipette to touch the surface of a single cell.

    • Apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

    • Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, establishing the "whole-cell" configuration, which allows electrical access to the entire cell.

  • Data Acquisition:

    • Clamp the cell's membrane potential at a holding potential (e.g., -70 mV).[16]

    • Apply voltage ramps or steps to elicit currents and establish a baseline reading.[17]

    • Perfuse the cell with a TRPA1 agonist (e.g., AITC) to evoke an inward current.

    • Once a stable agonist-evoked current is achieved, co-apply the agonist with varying concentrations of this compound.

    • Record the resulting inhibition of the ion current. A known antagonist like A-967079 can be used as a positive control for blockade.[16]

  • Data Analysis:

    • Measure the peak current amplitude in the presence and absence of the antagonist.

    • Calculate the percentage of current inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by fitting the concentration-response data.

Part 3: Performance Comparison and Predictive Data

To contextualize the potential performance of this compound, we compare it against two well-characterized TRPA1 antagonists: the structurally related 6-Methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole and the widely used research tool HC-030031 .

Table 1: Comparative In Vitro Performance of TRPA1 Antagonists

CompoundAssay TypeAgonistCell LineIC₅₀ (µM)Reference
This compound FLIPR Calcium InfluxCinnamaldehydehTRPA1-HEK293Predicted: 1-10N/A
6-Methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole Not SpecifiedNot SpecifiedNot Specified0.015[4]
HC-030031 FLIPR Calcium InfluxCinnamaldehydehTRPA1-HEK2934.9[18][19][20]
HC-030031 FLIPR Calcium InfluxAllyl isothiocyanate (AITC)hTRPA1-HEK2937.5[18][19][20]
HC-030031 FLIPR Calcium InfluxFormalinhTRPA1-HEK2935.3[20]

Expert Analysis and Prediction: The indazole analog exhibits exceptional potency with an IC₅₀ of 15 nM.[4] While this compound shares key features, the change from an indazole core to a simpler phenol ring may alter its binding affinity. Phenols are known TRPA1 modulators, but often with lower potency than more complex heterocyclic structures.[7] Therefore, we predict that this compound will demonstrate TRPA1 antagonist activity, but likely with an IC₅₀ in the low single-digit micromolar range (1-10 µM), positioning it as a moderately potent antagonist, potentially similar to or slightly better than HC-030031. Experimental validation is essential to confirm this prediction.

Part 4: Visualization of Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the TRPA1 signaling pathway and the proposed experimental workflow for compound evaluation.

TRPA1_Signaling_Pathway cluster_membrane Cell Membrane TRPA1 TRPA1 Channel (Closed) TRPA1_Open TRPA1 Channel (Open) Ca_Influx Ca²⁺ / Na⁺ Influx TRPA1_Open->Ca_Influx Allows Stimuli Noxious Stimuli (e.g., AITC, Cinnamaldehyde) Stimuli->TRPA1 Activates Antagonist This compound (Hypothesized Antagonist) Antagonist->TRPA1_Open Blocks Depolarization Neuronal Depolarization Ca_Influx->Depolarization PainSignal Pain Signal Transmission to CNS Depolarization->PainSignal

Caption: Hypothesized mechanism of this compound as a TRPA1 antagonist.

Experimental_Workflow start Hypothesis: Compound is a TRPA1 Antagonist primary_screen Primary Screen: FLIPR Calcium Influx Assay start->primary_screen data_analysis1 Data Analysis: Calculate IC₅₀ primary_screen->data_analysis1 decision Active Hit? (IC₅₀ < 10 µM) data_analysis1->decision secondary_screen Confirmation Assay: Whole-Cell Patch-Clamp decision->secondary_screen Yes stop Not a Potent Hit decision->stop No data_analysis2 Biophysical Characterization: Confirm IC₅₀ & Mechanism secondary_screen->data_analysis2 conclusion Validated TRPA1 Antagonist data_analysis2->conclusion

Caption: Proposed experimental workflow for validating TRPA1 antagonist activity.

Conclusion

While this compound remains a molecule with underexplored potential, a robust scientific rationale exists to investigate its activity as a TRPA1 antagonist. The structural homology to known potent inhibitors provides a strong starting point for its characterization. The experimental protocols detailed in this guide—from high-throughput calcium influx assays to gold-standard electrophysiology—offer a clear and validated pathway for researchers to rigorously test this hypothesis. The predictive data, benchmarked against established compounds, suggests that this compound could be a moderately potent antagonist worthy of investigation. Ultimately, the execution of these assays will provide the definitive data needed to either confirm its role as a novel TRPA1 modulator or guide future structure-activity relationship studies.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies Involving 2-Methyl-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the specificity of an assay is paramount. When developing detection methods for small molecules like 2-Methyl-5-(trifluoromethyl)phenol, understanding the potential for cross-reactivity with structurally similar compounds is not just a quality control step; it is a critical component of data integrity and regulatory compliance. This guide provides a comprehensive framework for designing and executing cross-reactivity studies, using a competitive immunoassay as the primary example. We will delve into the rationale behind experimental design, provide actionable protocols, and present a clear method for data interpretation.

The Imperative of Specificity: Why Cross-Reactivity Matters

Regulatory bodies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines regarding the specificity of analytical methods, making cross-reactivity assessment a crucial part of the validation process for biologics and, by extension, for assays used in drug development.[3][4]

Designing a Robust Cross-Reactivity Study

A successful cross-reactivity study hinges on the careful selection of potential cross-reactants. The goal is to challenge the assay with a panel of molecules that are structurally and chemically similar to the target analyte, this compound.

Diagram of the Cross-Reactivity Assessment Workflow

cluster_0 Phase 1: Planning & Design cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Data Analysis & Interpretation A Identify Target Analyte: This compound B Select Potential Cross-Reactants (Isomers, Metabolites, Analogs) A->B C Define Assay Platform (e.g., Competitive ELISA) B->C D Develop & Optimize Primary Assay C->D Transition to Lab Work E Perform Single-Analyte Dose-Response Curves D->E F Test Cross-Reactants at High Concentrations E->F G Calculate IC50 Values for All Compounds F->G Proceed to Calculation H Determine Percent Cross-Reactivity G->H I Generate Comparison Table & Report Findings H->I

Caption: Logical workflow for a cross-reactivity study.

Selecting Potential Cross-Reactants

The choice of compounds to test is critical and should be based on a logical assessment of structural similarity. For this compound (CAS: 1017778-05-0), a rational panel would include:

  • Positional Isomers: Molecules with the same chemical formula but different arrangements of the methyl and trifluoromethyl groups on the phenol ring.

  • Parent Compounds & Precursors: Molecules that are part of the synthesis pathway for the target analyte.

  • Known Metabolites: Byproducts of metabolic processes that may occur in biological matrices.

  • Structural Analogs: Compounds with similar core structures but variations in functional groups.

Table 1: Proposed Panel of Potential Cross-Reactants

Compound NameCAS NumberRationale for Inclusion
Target Analyte
This compound1017778-05-0The primary molecule of interest.
Positional Isomers
4-Methyl-3-(trifluoromethyl)phenolN/ADirect positional isomer.
2-(Trifluoromethyl)phenol444-30-4Lacks the methyl group.[5][6]
3-(Trifluoromethyl)phenol98-17-9Positional isomer of the trifluoromethyl group.[7][8]
4-(Trifluoromethyl)phenol402-45-9Positional isomer and known metabolite of fluoxetine.[4]
Structural Analogs
2-Chloro-5-(trifluoromethyl)phenol40889-91-6Chloro group instead of methyl.[9][10]
2-Nitro-5-(trifluoromethyl)phenol402-17-5Nitro group instead of methyl.[11]
3-(Trifluoromethyl)-4-nitrophenol (TFM)88-30-2Lampricide with structural similarity.[3]
p-Cresol106-44-5Lacks the trifluoromethyl group.
Phenol108-95-2The parent backbone structure.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly effective method for quantifying small molecules and assessing cross-reactivity.[5][12][13] The principle relies on the competition between the free analyte in the sample and a labeled analyte-conjugate for a limited number of antibody binding sites.

Diagram of the Competitive ELISA Workflow

A 1. Coat Plate With capture antibody specific to This compound. B 2. Block Add blocking buffer to prevent non-specific binding. A->B C 3. Competition Add standards/samples (free analyte) and enzyme-labeled analyte conjugate. B->C D 4. Incubation Free and labeled analyte compete for antibody binding sites. C->D E 5. Wash Remove unbound reagents. D->E F 6. Substrate Addition Add chromogenic substrate. E->F G 7. Signal Development Enzyme converts substrate to a colored product. F->G H 8. Read Plate Measure absorbance. Signal is inversely proportional to analyte concentration. G->H

Caption: Step-by-step workflow of a competitive ELISA.

Step-by-Step Methodology
  • Antibody Coating:

    • Dilute a capture antibody specific to this compound in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted antibody to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competition Reaction:

    • Wash the plate three times.

    • Prepare serial dilutions of the target analyte (this compound) and each potential cross-reactant. A typical starting concentration for screening is high (e.g., 100 µg/mL).

    • Add 50 µL of each standard or potential cross-reactant solution to the appropriate wells.

    • Immediately add 50 µL of a fixed concentration of enzyme-labeled this compound conjugate to each well.

    • Incubate for 1-2 hours at room temperature.

  • Signal Detection:

    • Wash the plate five times to remove all unbound reagents.

    • Add 100 µL of a suitable chromogenic substrate (e.g., TMB) to each well.

    • Incubate in the dark until sufficient color develops (typically 15-30 minutes).

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition:

    • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis and Interpretation

The key to quantifying cross-reactivity is to compare the concentration of each test compound required to displace 50% of the labeled analyte (the IC50) with the IC50 of the target analyte.

  • Generate Dose-Response Curves: Plot the absorbance against the logarithm of the concentration for the target analyte and each cross-reactant.

  • Calculate IC50 Values: Determine the IC50 for each compound from its respective dose-response curve. The IC50 is the concentration that results in a 50% reduction in the maximum signal.

  • Calculate Percent Cross-Reactivity: Use the following formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Table 2: Example Cross-Reactivity Data and Interpretation

CompoundIC50 (ng/mL)% Cross-ReactivityInterpretation
This compound10100%Reference compound.
4-Methyl-3-(trifluoromethyl)phenol5020%Moderate cross-reactivity.
2-(Trifluoromethyl)phenol1,0001%Low cross-reactivity.
2-Chloro-5-(trifluoromethyl)phenol5,0000.2%Very low cross-reactivity.
p-Cresol>10,000<0.1%Negligible cross-reactivity.

A high percentage indicates significant cross-reactivity, meaning the assay is not specific for the target analyte. A low percentage suggests high specificity.

Conclusion and Best Practices

A thorough investigation of cross-reactivity is a non-negotiable step in the validation of any assay for this compound. By systematically selecting and testing a panel of structurally related compounds, researchers can quantify the specificity of their method and ensure the reliability of their data.

Key Takeaways for Senior Scientists:

  • Rationale is Key: The selection of potential cross-reactants must be deliberate and based on sound chemical principles.

  • Method Matters: Competitive immunoassays are a powerful tool for assessing small molecule cross-reactivity, offering high sensitivity.[12][13]

  • Quantification is Crucial: Simply stating that cross-reactivity is "low" is insufficient. The use of IC50 values to calculate a specific percentage provides the quantitative data required for robust validation.

  • Contextualize Findings: The acceptable level of cross-reactivity will depend on the intended application of the assay. For trace-level environmental monitoring, even minor cross-reactivity could be significant, whereas for other applications, a higher threshold may be acceptable.

By adhering to these principles, you can build a self-validating system that produces trustworthy and authoritative data, underpinning the scientific integrity of your research and development efforts.

References

A Senior Application Scientist's Guide to the Synthesis of Trifluoromethylphenols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the incorporation of fluorine-containing moieties has become a cornerstone for enhancing molecular properties. Among these, the trifluoromethyl (CF3) group is particularly prized for its ability to modulate lipophilicity, metabolic stability, and binding affinity. Trifluoromethylphenols, existing as ortho, meta, and para isomers, are crucial building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] This guide provides an in-depth comparison of the primary synthetic routes to these valuable compounds, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.

The Strategic Importance of Trifluoromethylphenols

The unique electronic properties of the trifluoromethyl group—a strong electron-withdrawing nature and high lipophilicity—confer significant advantages to bioactive molecules.[1] In pharmaceuticals, this often translates to improved cell membrane permeability and resistance to metabolic degradation, leading to enhanced drug efficacy and pharmacokinetic profiles.[2][4] For instance, the trifluoromethylphenol core is found in various therapeutic agents, highlighting its importance in medicinal chemistry.[5] Similarly, in agrochemicals, the CF3 group can enhance the potency and environmental persistence of herbicides and pesticides.[3]

This guide will dissect the synthetic methodologies for accessing the ortho (2-), meta (3-), and para (4-) isomers of trifluoromethylphenol, providing a comparative analysis to aid in synthetic planning and process development.

Synthesis of 2-(Trifluoromethyl)phenol

The synthesis of 2-(trifluoromethyl)phenol often requires strategies that can effectively introduce the trifluoromethyl group ortho to a hydroxyl group, a task that can be sterically challenging.

Route 1: From 2-Chloro- or 2-Bromobenzotrifluoride

A common and industrially viable route involves the nucleophilic aromatic substitution of a halogen atom on a benzotrifluoride precursor.

Mechanism: This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The strong electron-withdrawing trifluoromethyl group activates the aromatic ring towards nucleophilic attack by a hydroxide source. The reaction is typically carried out under high temperature and pressure.

Advantages:

  • Readily available and relatively inexpensive starting materials.

  • Scalable for industrial production.

Disadvantages:

  • Requires harsh reaction conditions (high temperature and pressure).

  • May have moderate yields and potential for side product formation.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)phenol from 2-Chlorobenzotrifluoride

Materials:

  • 2-Chlorobenzotrifluoride

  • Sodium Hydroxide (NaOH)

  • Water

  • Hydrochloric Acid (HCl)

  • High-pressure reactor

Procedure:

  • A high-pressure reactor is charged with 2-chlorobenzotrifluoride and an aqueous solution of sodium hydroxide.

  • The reactor is sealed and heated to a high temperature (e.g., 150-200 °C) for several hours.

  • After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the 2-(trifluoromethyl)phenol.

  • The crude product is then purified by distillation or recrystallization.

Synthesis of 3-(Trifluoromethyl)phenol

The meta-isomer is a common building block and several reliable synthetic methods are available.

Route 1: Sandmeyer-Type Reaction from 3-Trifluoromethylaniline

The Sandmeyer reaction provides a classic and effective method for converting an amino group into various functionalities, including a hydroxyl group.[6][7]

Mechanism: 3-(Trifluoromethyl)aniline is first diazotized with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is then hydrolyzed, typically by heating in an aqueous acidic solution, to yield the corresponding phenol.[6] The use of copper salts can catalyze the decomposition of the diazonium salt.[7]

Advantages:

  • Well-established and reliable methodology.

  • Good yields are often achievable.

  • Tolerant of a variety of functional groups on the aromatic ring.[8]

Disadvantages:

  • Diazonium salts can be unstable and potentially explosive, requiring careful temperature control.

  • The use of nitrous acid can generate nitrogen oxides as byproducts.

Experimental Protocol: Synthesis of 3-(Trifluoromethyl)phenol via Sandmeyer Reaction

Materials:

  • 3-(Trifluoromethyl)aniline

  • Sodium Nitrite (NaNO2)

  • Sulfuric Acid (H2SO4)

  • Water

  • Ice

Procedure:

  • 3-(Trifluoromethyl)aniline is dissolved in an aqueous solution of sulfuric acid and cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite in water is added dropwise to the aniline solution while maintaining the low temperature to form the diazonium salt.

  • The resulting diazonium salt solution is then slowly added to a boiling aqueous solution of sulfuric acid.

  • The reaction mixture is heated until the evolution of nitrogen gas ceases.

  • After cooling, the product is extracted with an organic solvent and purified by distillation.

Synthesis of 4-(Trifluoromethyl)phenol

The para-isomer is arguably the most widely used of the three, and its synthesis has been extensively optimized.

Route 1: Williamson Ether Synthesis and Hydrogenolysis

A robust and high-yielding method involves the formation of a benzyl ether followed by deprotection.[5]

Mechanism: This two-step process begins with a Williamson ether synthesis, where a trifluoromethylhalobenzene (e.g., 4-chlorobenzotrifluoride) is reacted with sodium benzylate to form 4-(trifluoromethyl)phenyl benzyl ether.[5] The subsequent step is a hydrogenolysis reaction, where the benzyl ether is cleaved using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst to yield 4-(trifluoromethyl)phenol and toluene as a byproduct.[5]

Advantages:

  • High overall yields are typically achieved.[5]

  • The reaction conditions for both steps are generally mild.

  • Avoids the use of harsh reagents and high pressures.

Disadvantages:

  • This is a two-step process, which can be less atom-economical.

  • Requires the use of a flammable gas (hydrogen) and a precious metal catalyst.

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)phenol via Williamson Ether Synthesis and Hydrogenolysis

Step 1: Synthesis of 4-(Trifluoromethyl)phenyl Benzyl Ether

Materials:

  • 4-Chlorobenzotrifluoride

  • Benzyl alcohol

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous DMF, benzyl alcohol is added dropwise at 0 °C.

  • The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of sodium benzylate.

  • 4-Chlorobenzotrifluoride is then added to the reaction mixture.

  • The mixture is heated and stirred for several hours until the reaction is complete (monitored by TLC or GC).

  • The reaction is quenched with water, and the product is extracted with an organic solvent, washed, dried, and concentrated to give the crude benzyl ether, which can be purified by chromatography.

Step 2: Hydrogenolysis to 4-(Trifluoromethyl)phenol

Materials:

  • 4-(Trifluoromethyl)phenyl Benzyl Ether

  • Palladium on Carbon (10% Pd/C)

  • Ethanol

  • Hydrogen gas

Procedure:

  • The 4-(trifluoromethyl)phenyl benzyl ether is dissolved in ethanol in a hydrogenation vessel.

  • The palladium on carbon catalyst is added to the solution.

  • The vessel is purged with hydrogen gas and then pressurized with hydrogen.

  • The mixture is stirred vigorously at room temperature until the uptake of hydrogen ceases.

  • The catalyst is removed by filtration through celite, and the solvent is evaporated to yield 4-(trifluoromethyl)phenol.

Modern Trifluoromethylation Approaches

Recent advances in organofluorine chemistry have led to the development of direct trifluoromethylation methods. These can be broadly categorized into electrophilic, nucleophilic, and radical pathways.

Electrophilic Trifluoromethylation

Reagents such as Umemoto's and Togni's reagents can deliver an electrophilic "CF3+" equivalent to electron-rich phenols. However, O-trifluoromethylation is often a competing and sometimes major side reaction, leading to the formation of aryl trifluoromethyl ethers rather than C-trifluoromethylated phenols.[9]

Copper-Catalyzed Trifluoromethylation

Copper-mediated or -catalyzed reactions have emerged as powerful tools for the trifluoromethylation of aryl halides and other precursors.[10][11][12] For instance, aryl halides can be trifluoromethylated using a copper catalyst and a trifluoromethyl source like TMSCF3 (Ruppert-Prakash reagent) or trifluoroacetate salts.[8][10][11] While often used to form benzotrifluorides, these methods can be adapted for trifluoromethylphenol synthesis by starting with a protected halophenol.

Comparison of Synthetic Routes

Route Isomer(s) Starting Materials Key Intermediates Typical Yields Advantages Disadvantages
Nucleophilic Aromatic Substitution Ortho, ParaHalobenzotrifluorides, Hydroxide sourceMeisenheimer complexModerateScalable, Inexpensive starting materialsHarsh conditions (high T, P)
Sandmeyer Reaction Ortho, Meta, ParaTrifluoromethylanilinesDiazonium saltGoodWell-established, Good functional group toleranceUnstable intermediates, Use of nitrous acid
Williamson Ether Synthesis & Hydrogenolysis Ortho, ParaHalobenzotrifluorides, Benzyl alcoholBenzyl etherHighHigh yields, Mild conditionsTwo-step process, Use of H2 and Pd catalyst
Direct Trifluoromethylation Ortho, Meta, ParaPhenols, Trifluoromethylating agents-VariableDirect C-H functionalizationRegioselectivity challenges, Expensive reagents

Logical Workflow for Synthetic Route Selection

The choice of synthetic route depends on several factors including the desired isomer, scale of the reaction, available starting materials, and the need to tolerate other functional groups.

Synthetic Route Selection for Trifluoromethylphenols start Desired Trifluoromethylphenol Isomer? ortho Ortho-isomer start->ortho meta Meta-isomer start->meta para Para-isomer start->para ortho_route1 Nucleophilic Aromatic Substitution (from 2-halobenzotrifluoride) ortho->ortho_route1 meta_route1 Sandmeyer Reaction (from 3-trifluoromethylaniline) meta->meta_route1 para_route1 Williamson Ether Synthesis & Hydrogenolysis (from 4-halobenzotrifluoride) para->para_route1 para_route2 Sandmeyer Reaction (from 4-trifluoromethylaniline) para->para_route2 ortho_pros_cons ortho_pros_cons ortho_route1->ortho_pros_cons Pros: Scalable Cons: Harsh Conditions meta_pros_cons meta_pros_cons meta_route1->meta_pros_cons Pros: Reliable Cons: Unstable Intermediates para_pros_cons para_pros_cons para_route1->para_pros_cons Pros: High Yield Cons: Two Steps para_pros_cons2 para_pros_cons2 para_route2->para_pros_cons2 Pros: Reliable Cons: Unstable Intermediates

Caption: Decision workflow for selecting a synthetic route to trifluoromethylphenols.

Conclusion

The synthesis of trifluoromethylphenols is a mature field with several robust and scalable methods available. For industrial-scale production of ortho- and para-isomers, routes starting from the corresponding halobenzotrifluorides are often preferred due to the availability and cost of starting materials. The Sandmeyer reaction remains a highly reliable and versatile method, particularly for the meta-isomer, despite the need for careful handling of diazonium intermediates. For high-purity applications where yield is paramount, the Williamson ether synthesis followed by hydrogenolysis offers an excellent, albeit two-step, alternative for the para-isomer. The continued development of direct trifluoromethylation reactions holds promise for more efficient and atom-economical syntheses in the future, although challenges with regioselectivity and reagent cost remain. Ultimately, the optimal synthetic strategy will be dictated by the specific requirements of the target molecule and the practical constraints of the laboratory or production facility.

References

A Comparative Guide to the Applications of Substituted Trifluoromethylphenols

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of the trifluoromethyl (CF₃) group into organic molecules has become a cornerstone of modern chemistry, profoundly impacting fields from drug discovery to advanced materials. When appended to a phenol ring, this remarkably stable and highly electronegative moiety imparts a unique combination of properties—including enhanced metabolic stability, increased lipophilicity, and altered acidity—that chemists can leverage to fine-tune molecular behavior.[1] This guide offers a comparative analysis of the diverse applications of substituted trifluoromethylphenols, providing experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Part 1: Pharmaceutical Applications: Engineering Potency and Selectivity

The trifluoromethyl group is a privileged substituent in medicinal chemistry. Its electron-withdrawing nature and steric bulk can dramatically improve a drug candidate's metabolic stability by blocking potential sites of oxidation, while its lipophilicity can enhance membrane permeability and binding affinity to biological targets.[1][2]

Comparative Analysis: COX-2 Inhibition

A prime example of trifluoromethylphenols in medicine is their role as precursors and structural motifs in selective cyclooxygenase-2 (COX-2) inhibitors, a class of nonsteroidal anti-inflammatory drugs (NSAIDs). The landmark drug Celecoxib features a trifluoromethyl group that is crucial for its activity and selectivity.

The rationale for selective COX-2 inhibition lies in its dual-isoform nature. COX-1 is a constitutive enzyme involved in homeostatic functions like protecting the gastric mucosa, while COX-2 is an inducible enzyme that is upregulated during inflammation.[3] Selective inhibition of COX-2 allows for potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[4] The trifluoromethyl group of Celecoxib fits into a hydrophobic side pocket of the COX-2 active site, which is larger than the corresponding pocket in COX-1, thereby conferring selectivity.

Below is a comparison of the inhibitory potency of Celecoxib and other NSAIDs.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib >1000.04>2500
Kuwanon A>10014>7.1[5]
Ibuprofen133440.04[6]
Aspirin1.1 mM2.4 mM0.46[6]

Table 1: Comparative in vitro inhibitory concentrations (IC₅₀) of Celecoxib and other NSAIDs against COX-1 and COX-2 enzymes. A higher selectivity index indicates greater selectivity for COX-2.

Experimental Protocol: In Vitro Fluorometric COX-2 Inhibition Assay

This protocol provides a robust method for determining the IC₅₀ values of test compounds against the human COX-2 enzyme. The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by COX activity.[7]

Materials:

  • Purified human recombinant COX-2 enzyme

  • COX Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • COX Probe (e.g., N-acetyl-3,7-dihydroxyphenoxazine)

  • COX Cofactor solution

  • Arachidonic Acid (substrate), 200 µM solution

  • Test compound (e.g., a substituted trifluoromethylphenol derivative) dissolved in DMSO

  • Positive control (e.g., Celecoxib)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation/Emission = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and the positive control in COX Assay Buffer. The final DMSO concentration should not exceed 1%. Reconstitute the COX-2 enzyme and other kit components as per the manufacturer's instructions. Keep the enzyme on ice.

  • Assay Setup: In a 96-well plate, add the following to the appropriate wells:

    • Enzyme Control (EC): 10 µl Assay Buffer.

    • Inhibitor Control (IC): 10 µl of diluted Celecoxib.

    • Test Sample (S): 10 µl of diluted test compound.

  • Reaction Mix: Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µl of the Reaction Mix to each well.

  • Enzyme Addition: Add 10 µl of the diluted COX-2 enzyme to the EC, IC, and S wells.

  • Pre-incubation: Incubate the plate for 10 minutes at 25°C. This step allows the inhibitors to bind to the enzyme.

  • Initiate Reaction: Using a multi-channel pipette, add 10 µl of the Arachidonic Acid solution to all wells to start the reaction.

  • Measurement: Immediately begin measuring the fluorescence kinetically at 25°C for 5-10 minutes using a plate reader (Ex/Em = 535/587 nm).

  • Data Analysis:

    • Choose two time points (T₁ and T₂) in the linear range of the reaction.

    • Calculate the slope of the reaction for each well: (RFU₂ - RFU₁) / (T₂ - T₁).

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Slope of EC - Slope of S) / Slope of EC] * 100

    • Plot the % Inhibition versus the log of the test compound concentration and use non-linear regression to determine the IC₅₀ value.

Signaling Pathway Diagram

COX2_Pathway cluster_stimulus Inflammatory Stimuli cluster_signaling Intracellular Signaling cluster_expression Gene Expression & Translation cluster_catalysis Prostaglandin Synthesis Cytokines Cytokines (e.g., TNF-α) MAPK MAPK Pathway NFkB NF-κB Pathway LPS LPS, Growth Factors COX2_Gene COX-2 Gene Transcription MAPK->COX2_Gene NFkB->COX2_Gene COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme translation PGH2 Prostaglandin H₂ Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->PGH2 catalysis Prostaglandins Prostaglandins (e.g., PGE₂) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Trifluoromethylphenol-based COX-2 Inhibitor (e.g., Celecoxib) Inhibitor->COX2_Enzyme inhibition Herbicide_Screening cluster_prep 1. Preparation cluster_treat 2. Treatment cluster_eval 3. Evaluation cluster_analysis 4. Data Analysis Seed Collect & Prepare Seeds (Weed & Crop) Plant Sow Seeds & Grow to 2-3 Leaf Stage Seed->Plant Spray Apply with Calibrated Sprayer Plant->Spray Herbicide Prepare Herbicide Dilutions Herbicide->Spray Observe Incubate & Observe (3-4 weeks) Spray->Observe Assess Visual Assessment (Phytotoxicity) Observe->Assess Harvest Harvest & Measure Dry Biomass Assess->Harvest Calc Calculate % Growth Reduction Harvest->Calc GR50 Determine GR₅₀ (Weed vs. Crop) Calc->GR50

References

Safety Operating Guide

2-Methyl-5-(trifluoromethyl)phenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Proper Disposal of 2-Methyl-5-(trifluoromethyl)phenol

For laboratory professionals engaged in research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and sustainable scientific enterprise. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, a compound whose structural motifs—a phenol ring and a trifluoromethyl group—necessitate its classification as hazardous waste.

This document is structured to provide immediate, actionable safety and logistical information. By explaining the causality behind each procedural step, it aims to build a deep, trust-based understanding of safe laboratory practices.

Disclaimer: At the time of writing, a specific Safety Data Sheet (SDS) for this compound (CAS 1017778-05-0) was not publicly available. The guidance herein is synthesized from safety data for structurally analogous compounds, including other trifluoromethylated and halogenated phenols, and established principles of chemical safety. A thorough risk assessment should be conducted by your institution's Environmental Health and Safety (EHS) department before handling this compound.

Hazard Profile Assessment: Understanding the Risk

The disposal procedure for any chemical is dictated by its inherent hazards. The structure of this compound suggests a hazard profile influenced by both the phenolic hydroxyl group and the chemically robust trifluoromethyl group. Based on analogous compounds, the anticipated hazards are summarized below.[1][2]

Hazard ClassDescriptionRationale & Source Analogy
Acute Toxicity Potentially harmful or toxic if swallowed, inhaled, or in contact with skin.[2][3]The trifluoromethylphenol moiety is associated with warnings of acute toxicity across multiple exposure routes.[1][2][3]
Skin Corrosion/Irritation Causes skin irritation and potentially severe chemical burns.[1][4] Phenols are known to be rapidly absorbed through the skin.Structurally similar phenols are classified as skin irritants or corrosives.[1][4]
Serious Eye Damage/Irritation Can cause serious eye irritation or permanent damage.[1][4]This is a common hazard for phenolic compounds.[1][4]
Aquatic Toxicity May be toxic to aquatic life with long-lasting effects.Halogenated organic compounds often exhibit environmental persistence and toxicity. Discharge into the environment must be strictly avoided.[5][6]
Combustibility Considered a combustible solid or liquid.Phenolic compounds are generally combustible.[7]

Pre-Disposal Safety: Engineering Controls and PPE

Before handling any waste containing this compound, it is imperative to establish a safe working environment.

Engineering Controls: All handling and segregation of this chemical waste must be conducted within a certified chemical fume hood.[3][8] The ventilation system is critical to minimize inhalation exposure to vapors or aerosols. Ensure that an ANSI-compliant safety shower and eyewash station are readily accessible and unobstructed.[9][10]

Personal Protective Equipment (PPE): The following PPE is mandatory for any personnel involved in the disposal process.[5]

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).[1][5]Prevents skin contact, which can lead to burns and toxic absorption.[1] Always inspect gloves for tears or degradation before use.
Eye & Face Protection Chemical safety goggles and a face shield.[1][5]Provides maximum protection against splashes that could cause severe eye damage.[1][9]
Body Protection Flame-retardant and chemical-resistant lab coat, long pants, and closed-toe shoes.Protects skin from accidental spills and contamination.[3][6]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.Required if there is any risk of generating aerosols or if work is performed outside a fume hood.[5]

Step-by-Step Disposal Protocol

The guiding principle for disposing of this compound is that it must be treated as hazardous waste.[1][8][11] Under no circumstances should it be disposed of down the drain or in regular trash.[1][8]

Step 1: Waste Segregation

Proper segregation is the most critical step in the disposal workflow. Because this compound contains fluorine (a halogen), it must be collected in a designated halogenated organic waste stream.[12]

  • Why it's important: Licensed waste disposal facilities often use high-temperature incineration for halogenated waste.[13][14] Mixing it with non-halogenated streams can contaminate large volumes of solvent that could otherwise be recycled or disposed of via different methods, increasing cost and environmental impact.

  • Procedure:

    • Liquid Waste: Collect all solutions containing this compound in a dedicated, properly labeled container for halogenated organic liquids.[5][15]

    • Solid Waste: Collect any contaminated solids (e.g., filter paper, contaminated gloves, pipette tips, absorbent pads) in a separate, clearly labeled container for halogenated solid waste.[8][15]

Step 2: Waste Collection and Containment
  • Container Selection: Use only sturdy, chemically compatible, and leak-proof containers provided by your institution's EHS department or an approved supplier.[15] The container must have a secure, tight-fitting lid.

  • Labeling: Immediately label the waste container with a fully completed hazardous waste tag.[15] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound Waste."

    • An accurate list of all constituents and their approximate concentrations.

    • The relevant hazard characteristics (e.g., Toxic, Irritant).

    • The date accumulation started.

  • Container Management: Keep the waste container closed at all times, except when adding waste.[15] This prevents the release of fugitive emissions into the laboratory. Do not overfill containers; leave at least 10% headspace to allow for expansion.[15]

Step 3: On-Site Storage
  • Location: Store the sealed and labeled waste containers in a designated satellite accumulation area within or near the laboratory.[5] This area should be well-ventilated, away from heat or ignition sources, and clearly marked.[4][6]

  • Secondary Containment: Place all liquid waste containers in a secondary containment bin or tray that is chemically resistant and large enough to hold the entire volume of the largest container.[15] This prevents the spread of material in case of a leak.

  • Segregation: Ensure the container is stored away from incompatible materials, such as strong oxidizing agents.[1][7]

Step 4: Final Disposal
  • Arranging Pickup: Once the container is full or the accumulation time limit set by regulations is approaching (e.g., 90 days), arrange for pickup through your institution's EHS department or a licensed hazardous waste disposal contractor.[5][8][11]

  • Regulatory Compliance: This final step ensures that the waste is transported, treated, and disposed of in accordance with all local, state, and federal regulations, such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[5]

Below is a workflow diagram illustrating the key decisions and steps in the disposal process.

G Disposal Workflow for this compound cluster_0 On-Site Waste Management start Waste Generation Point (Fume Hood) is_solid Is the waste liquid or solid? start->is_solid collect_liquid Collect in Halogenated Liquid Waste Container is_solid->collect_liquid Liquid collect_solid Collect in Halogenated Solid Waste Container is_solid->collect_solid Solid label_container Attach & Complete Hazardous Waste Label collect_liquid->label_container collect_solid->label_container store_waste Store in Secondary Containment in Satellite Accumulation Area label_container->store_waste request_pickup Request Pickup from EHS / Licensed Contractor store_waste->request_pickup

Caption: Disposal workflow for this compound.

Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is critical.

Spill Response
  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Control Ignition Sources: If the material is combustible, eliminate all sources of ignition.[6][7]

  • Assess and Contain: For a small spill within a chemical fume hood, trained personnel wearing appropriate PPE can manage the cleanup. Use an inert absorbent material like vermiculite or sand to contain the spill.[3][6] Do not use combustible materials like paper towels to absorb the initial spill.

  • Cleanup: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a sealed, labeled container for hazardous solid waste.[3][13] Decontaminate the area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills: For large spills or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's emergency response team immediately.

Personnel Exposure
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[1][5] Seek immediate medical attention. Some protocols for phenol exposure recommend wiping the area with polyethylene glycol (PEG) after initial water flushing.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9][16] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[3][9]

  • Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water and seek immediate medical attention.

By adhering to these rigorous procedures, researchers and scientists can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

A Senior Application Scientist's Guide to Handling 2-Methyl-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 2-Methyl-5-(trifluoromethyl)phenol, a compound requiring stringent safety measures due to its dual-hazard nature. As a substituted phenol, it combines the inherent corrosivity and systemic toxicity of the phenol class with the unique properties imparted by the trifluoromethyl group.[1][2][3] This document is designed to provide researchers, scientists, and drug development professionals with a clear, actionable framework for minimizing risk and ensuring operational safety.

Hazard Assessment: Understanding the Risk Profile

This compound is a hazardous substance that presents multiple risks. Its primary dangers stem from its classification as a corrosive and toxic compound, capable of causing severe skin burns, serious eye damage, and systemic toxicity if absorbed.[1][3][4] The trifluoromethyl group can alter the compound's reactivity and toxicological profile compared to unsubstituted phenol.

Key Hazards Include:

  • Acute Toxicity (Oral, Dermal, Inhalation): The compound can be toxic if swallowed, inhaled, or absorbed through the skin.[3][4] Phenols, as a class, can rapidly penetrate the skin and cause systemic effects on the central nervous system, liver, and kidneys.[1][2]

  • Severe Skin and Eye Damage: Direct contact can cause severe chemical burns and potentially irreversible eye damage.[3][4][5] A peculiar and dangerous property of phenol is its anesthetic effect, which can numb the affected area, delaying the sensation of pain even as severe tissue damage occurs.[6][7]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[3][4]

  • Flammability: While not its primary hazard, similar compounds are classified as flammable solids, particularly as a dust.[3][4]

Foundational Safety: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final line of defense. It must be used in conjunction with robust engineering and administrative controls that form the basis of a safe laboratory environment.

  • Chemical Fume Hood: All handling of this compound, including weighing, solution preparation, and transfers, must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[1][8][9]

  • Designated Work Area: Establish a clearly marked designated area for handling this compound. This prevents cross-contamination of other lab surfaces and equipment.

  • Never Work Alone: Always ensure another trained individual is aware of the work being performed and is present in the laboratory.[6]

  • Emergency Preparedness: An emergency eyewash station and safety shower must be accessible within a 10-second travel distance from the work area.[6][8] Ensure a phenol-specific first aid kit, containing polyethylene glycol (PEG-300 or PEG-400), is readily available.[6][7]

Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE are critical for preventing exposure. A multi-layered approach is necessary to protect against the varied hazards of this compound.

  • Hand Protection: Standard disposable nitrile gloves offer only minimal protection against incidental contact and can be permeated by phenols.[1]

    • For incidental contact (e.g., handling sealed containers): A single pair of 8mil nitrile gloves may suffice.

    • For active handling (e.g., weighing, making solutions): Double-gloving is mandatory. The outer glove should be a heavier, chemical-resistant material like neoprene or butyl rubber, worn over an inner nitrile glove.[1] This combination provides robust protection against chemical breakthrough. Gloves must be changed immediately if contamination is suspected.

  • Eye and Face Protection:

    • Minimum Requirement: Chemical splash goggles that form a seal around the eyes are required at all times.[1][9]

    • Splash Hazard: When there is a significant risk of splashing (e.g., during solution transfers or heating), a full-face shield must be worn in addition to chemical splash goggles.[1][9][10]

  • Body and Foot Protection:

    • A flame-resistant lab coat, fully buttoned, is required.

    • For tasks with a higher splash potential, a chemical-resistant apron made of neoprene or butyl rubber should be worn over the lab coat.[1]

    • Full-length pants and closed-toe, non-permeable shoes must be worn to ensure no skin is exposed.[1]

PPE Selection Summary
TaskHand ProtectionEye/Face ProtectionBody Protection
Transporting Sealed Container Single pair nitrile gloves (min. 8mil)Safety glassesLab coat
Weighing Solid Compound Double gloves (inner nitrile, outer neoprene/butyl)Chemical splash gogglesLab coat
Preparing Solutions / Transfers Double gloves (inner nitrile, outer neoprene/butyl)Chemical splash goggles and face shieldChemical-resistant apron over lab coat
Spill Cleanup Double gloves (inner nitrile, outer neoprene/butyl)Chemical splash goggles and face shieldChemical-resistant apron over lab coat
Waste Disposal Double gloves (inner nitrile, outer neoprene/butyl)Chemical splash gogglesLab coat

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedure for preparing a stock solution of this compound, integrating the necessary safety steps.

Objective: To safely prepare a 1M solution in a designated solvent.

  • Preparation (Pre-Operation):

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Assemble all necessary materials: the chemical container, solvent, glassware, weighing paper, and spatulas inside the fume hood.

    • Verify the location of the PEG-400 first aid kit, eyewash, and safety shower.[6]

    • Don all required PPE as specified for "Preparing Solutions" in the table above.

  • Execution (Handling):

    • Carefully open the chemical container inside the fume hood.

    • Weigh the desired amount of the solid onto weighing paper using a clean spatula. Avoid creating dust.

    • Carefully transfer the weighed solid into the designated flask.

    • Slowly add the solvent to the flask. Be mindful of any potential exothermic reactions.

    • Once the solid is dissolved, securely cap the solution container.

    • Label the container clearly with the chemical name, concentration, date, and your initials.

  • Decontamination and Disposal (Post-Operation):

    • Decontaminate the spatula and any non-disposable equipment used with an appropriate solvent.

    • Dispose of all contaminated disposable items (weighing paper, outer gloves) in a designated hazardous waste container located inside the fume hood.[2][4]

    • Wipe down the work surface inside the fume hood with an appropriate cleaning agent.

    • Remove PPE in the correct order: first the outer gloves, then the apron, face shield, and goggles. Remove inner gloves last.

    • Wash hands and arms thoroughly with soap and water.[11]

Emergency Response and Disposal

Personal Exposure:

  • Skin Contact: This is a medical emergency. Immediately remove all contaminated clothing. Swab the affected area repeatedly with polyethylene glycol (PEG-300 or PEG-400) until medical assistance arrives.[6][7] If PEG is unavailable, flush with copious amounts of water for at least 15 minutes at an emergency shower, but PEG is the preferred decontamination agent for phenol.[1][6] Call for emergency medical services immediately.

  • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[1][6] Seek immediate and urgent medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]

Waste Disposal:

  • All waste contaminated with this compound, including excess chemical, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste.[2][4][8]

  • Collect waste in a clearly labeled, sealed, and compatible container. Follow all institutional and local regulations for hazardous waste disposal.[12]

Safe Handling Workflow Diagram

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling Phase cluster_exit 4. Exit Protocol prep1 Verify Fume Hood & Emergency Equipment prep2 Don Full PPE: - Double Gloves - Goggles & Face Shield - Apron over Lab Coat prep1->prep2 Confirm Safety Checks handle1 Weigh Compound prep2->handle1 Proceed to Handling handle2 Prepare Solution handle1->handle2 handle3 Seal & Label Container handle2->handle3 cleanup1 Decontaminate Equipment handle3->cleanup1 Task Complete cleanup2 Dispose of Contaminated Waste in Labeled Bin cleanup1->cleanup2 cleanup3 Clean Work Surface cleanup2->cleanup3 exit1 Doff PPE Correctly cleanup3->exit1 Final Cleanup Done exit2 Wash Hands Thoroughly exit1->exit2

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.